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Core Science & Biosynthesis

Foundational

electronic properties and oxidation states of [Ir(cod)Cl]2

Electronic Properties, Oxidation States, and Protocols for [Ir(cod)Cl]₂: A Comprehensive Technical Guide Executive Summary Bis(1,5-cyclooctadiene)diiridium(I) dichloride, commonly denoted as [Ir(cod)Cl]₂, is a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

Electronic Properties, Oxidation States, and Protocols for [Ir(cod)Cl]₂: A Comprehensive Technical Guide

Executive Summary

Bis(1,5-cyclooctadiene)diiridium(I) dichloride, commonly denoted as [Ir(cod)Cl]₂, is a cornerstone organometallic precursor utilized extensively in homogeneous catalysis, C–H activation, and advanced electrocatalysis. As a coordinatively unsaturated, low-valent iridium complex, its unique electronic architecture allows it to act as a highly reactive platform for ligand exchange and oxidative addition. This whitepaper provides an in-depth analysis of the electronic properties, oxidation states, and electrochemical behavior of [Ir(cod)Cl]₂, alongside field-proven, self-validating protocols for its synthesis and experimental application.

Electronic Structure and Oxidation States

The Iridium(I) d8 Metal Center

In [Ir(cod)Cl]₂, the iridium centers exist in a +1 oxidation state, possessing a d8 electronic configuration. The complex adopts a dinuclear structure featuring two square-planar Ir(I) centers bridged by chloride ligands[1]. The 1,5-cyclooctadiene (COD) ligand acts as a bidentate η4 -diene, stabilizing the electron-rich metal center through a synergistic combination of σ -donation from the alkene π -orbitals and π -backbonding from the filled iridium d -orbitals into the empty π∗ antibonding orbitals of the diene.

This d8 square-planar geometry is intrinsically coordinatively unsaturated. Upon cleavage of the chloride bridge by strongly coordinating ligands (e.g., phosphines, N-heterocyclic carbenes), the resulting monomeric species possesses a vacant coordination site, making it highly susceptible to oxidative addition[2].

X-Ray Induced Electronic Alterations

Understanding the electronic stability of [Ir(cod)Cl]₂ is critical when subjecting the complex to high-energy characterization techniques like X-ray Photoelectron Spectroscopy (XPS) or X-ray Diffraction (XRD). Density Functional Theory (DFT) calculations coupled with XPS have demonstrated that X-ray irradiation induces significant charge depletion at the heavy metal center[3]. The projected density of states (PDOS) reveals that as photoelectrons are ejected, the formal charge of the iridium center increases, leading to the eventual labilization and homolytic cleavage of the Ir–Cl bonds[4][5].

Oxidation State Flexibility

The catalytic versatility of iridium stems from its ability to easily transition between multiple oxidation states. While Ir(I) serves as the resting state or precursor, the metal frequently cycles through Ir(III) during catalysis, and can even access high-valent Ir(IV) and Ir(V) states under specific electrochemical conditions[6].

Table 1: Oxidation States and Electronic Configurations of Iridium in Catalysis

Oxidation StateElectronic ConfigurationTypical GeometryRole in Catalytic Cycle
Ir(I) d8 Square PlanarPrecursor, resting state, primed for oxidative addition.
Ir(III) d6 OctahedralStable intermediate post-oxidative addition (e.g., hydrides).
Ir(IV) d5 OctahedralHigh-valent intermediate in electrocatalytic Oxygen Evolution (OER).
Ir(V) d4 Octahedral / Sq. PyramidalTransient highly oxidized species (e.g., with porphyrins/nitrido ligands).

Synthesis Methodology of [Ir(cod)Cl]₂

The synthesis of [Ir(cod)Cl]₂ requires the precise reduction of an Ir(III) or Ir(IV) precursor in the presence of the COD ligand. The following protocol is a highly optimized, single-step procedure based on the modified Winkhaus and Singer method, prioritizing high yield and phase purity[7].

Causality of Experimental Design
  • Reagent Choice: IrCl₃·nH₂O is highly stable but catalytically inactive for organic transformations; it must be reduced to Ir(I).

  • Solvent/Reductant: Isopropanol serves a dual purpose. It acts as a solvent and a mild reducing agent. The secondary alcohol is oxidized to acetone, providing the exact two electrons necessary to reduce Ir(III) to Ir(I).

  • Atmosphere: Argon or Nitrogen is critical. The resulting Ir(I) species is highly electron-rich and prone to rapid, irreversible oxidation by atmospheric O₂.

Step-by-Step Protocol
  • Preparation: In a Schlenk flask purged with Argon, dissolve 10.0 g of IrCl₃·nH₂O in 150 mL of deoxygenated, distilled water.

  • Addition: Sequentially add 312 mL of anhydrous isopropanol and 55 mL of 1,5-cyclooctadiene (COD) to the dark brown aqueous solution.

  • Reflux: Heat the biphasic mixture to a vigorous reflux (approx. 85°C) under continuous stirring for 18–19 hours.

  • Self-Validation Checkpoint 1 (Colorimetric): Monitor the reaction visually. The successful reduction and coordination of COD is indicated by a distinct color shift from dark brown to an intense, vibrant red[7].

  • Precipitation: Concentrate the solution under reduced pressure to approximately 50% of its original volume, then cool the flask to room temperature, and subsequently to 0°C in an ice bath.

  • Self-Validation Checkpoint 2 (Crystallization): Shiny, brick-red crystals of [Ir(cod)Cl]₂ will precipitate from the solution.

  • Isolation: Isolate the product via Schlenk filtration. Wash the crystals with cold methanol (3 × 20 mL) to remove organic impurities and unreacted COD without dissolving the product. Dry under high vacuum.

Synthesis Ir IrCl3·nH2O Precursor Mix Reflux (19h, Argon) Reduction to Ir(I) Ir->Mix Solv H2O + Isopropanol Solvent & Reductant Solv->Mix COD 1,5-Cyclooctadiene Ligand COD->Mix Cryst Cooling & Precipitation Self-Validation: Red Crystals Mix->Cryst Prod [Ir(cod)Cl]2 Final Product Cryst->Prod

Caption: Workflow for the synthesis of[Ir(cod)Cl]₂ highlighting the reductive coordination process.

Electrochemical Profiling and High-Valent Access

The electronic properties of [Ir(cod)Cl]₂ derivatives are frequently profiled using Cyclic Voltammetry (CV). CV probes the electronic communication between the metal center and its ligand sphere, determining the thermodynamic feasibility of accessing high-valent states.

Ligand-Dependent Redox Behavior

When[Ir(cod)Cl]₂ is reacted with strong σ -donating ligands like N-Heterocyclic Carbenes (NHCs), the electron density at the Ir center increases. This lowers the oxidation potential, making the extraction of an electron easier. However, CV studies reveal that the resulting Ir(II/III) species often undergo rapid chemical degradation (indicated by irreversible oxidation peaks) unless sterically protected by bulky wingtip groups[8][9].

Conversely, when Ir is coordinated within a rigid, highly conjugated macrocycle like a porphyrin, the metal can support highly oxidized states. For example, μ -nitrido Ir-porphyrin complexes exhibit fully reversible oxidation couples, validating the stabilization of the Ir(IV) and Ir(V) states[6]. Furthermore, submonolayer IrOₓ derived directly from [Ir(cod)Cl]₂ on conductive metal oxides demonstrates extreme stability under highly anodic potentials, acting as a premier electrocatalyst for the Oxygen Evolution Reaction (OER)[10].

Table 2: Electrochemical Redox Potentials of Selected [Ir(cod)Cl]₂-Derived Complexes

Complex TypeLigand EnvironmentRedox ProcessPotential (V) / Ref. ElectrodeReversibility
Ir-NHC-Ferrocenyl N-Heterocyclic CarbeneIr(I) Ir(II/III)+0.90 V to +1.36 V vs SCEIrreversible (Ir-centered)
Ir-Porphyrin Tetraphenylporphyrin ( μ -N)Ir(III) Ir(IV)+0.44 V vs Fc⁺/FcReversible
IrOₓ (Submonolayer) Oxygen/Conductive OxideIr(IV) Ir(V)> 1.40 V vs RHE (OER onset)Catalytic

Mechanistic Pathways in Catalysis: Oxidative Addition

The fundamental reactivity of [Ir(cod)Cl]₂ is governed by its propensity to undergo oxidative addition. Because the Ir(I) center is d8 and coordinatively unsaturated (once the dimer is cleaved into a monomer), it readily inserts into non-polar σ -bonds (e.g., H–H, C–H, Si–H)[2][11].

Causality of the Catalytic Cycle
  • Dimer Cleavage: The catalytic cycle initiates with the introduction of a Lewis basic ligand (L), which cleaves the chloride bridges of[Ir(cod)Cl]₂, forming a highly reactive, 14- or 16-electron monomeric Ir(I) species.

  • Oxidative Addition: The substrate (A–B) interacts with the filled dz2​ orbital of the Ir(I) center. The metal donates two electrons into the σ∗ antibonding orbital of the A–B bond, causing homolytic cleavage.

  • Rehybridization: The metal center is formally oxidized from Ir(I) to Ir(III), and its geometry rehybridizes from square planar to octahedral ( d6 ), achieving a stable 18-electron configuration.

Catalysis Dimer [Ir(cod)Cl]2 Ir(I), d8 Monomer Monomeric Ir(I) Coordinatively Unsaturated Dimer->Monomer Ligand Cleavage OxAdd Oxidative Addition (e.g., H-H, C-H) Monomer->OxAdd Substrate Binding IrIII Ir(III) Intermediate Octahedral, d6 OxAdd->IrIII 2e- Transfer RedElim Reductive Elimination Product Release IrIII->RedElim Catalytic Turnover RedElim->Monomer Regeneration

Caption: Mechanistic pathway of Ir(I) to Ir(III) oxidative addition and subsequent catalytic turnover.

References

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of Iridium Chloro-1,5-Cyclooctadiene Complexes

The Criticality of Thermodynamic Control in Iridium Catalysis Bis(1,5-cyclooctadiene)diiridium(I) dichloride, commonly denoted as [Ir(cod)Cl]2, is a cornerstone precatalyst in modern organometallic chemistry, driving cri...

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Author: BenchChem Technical Support Team. Date: April 2026

The Criticality of Thermodynamic Control in Iridium Catalysis

Bis(1,5-cyclooctadiene)diiridium(I) dichloride, commonly denoted as [Ir(cod)Cl]2, is a cornerstone precatalyst in modern organometallic chemistry, driving critical transformations in drug development such as hydroamination, hydroacylation, and asymmetric hydrogenation. Despite its ubiquity, the thermodynamic stability of the Ir(I) center and its surrounding ligand sphere is often treated as a black box.

For application scientists and process chemists, understanding the thermodynamic boundaries of [Ir(cod)Cl]2 is not merely an academic exercise—it is the key to controlling catalyst lifetime, preventing heavy metal contamination (Ir black), and optimizing turnover frequencies (TOF). This whitepaper deconstructs the thermodynamic principles governing [Ir(cod)Cl]2 dimer cleavage, ligand dissociation, and degradation, providing a self-validating framework for assessing catalyst stability.

Causality in Dimer Cleavage and Ligand Exchange

The resting state of [Ir(cod)Cl]2 is a chloride-bridged dimer. To enter an active catalytic cycle, this thermodynamic sink must be cleaved into monomeric Ir(cod)Cl(L) species via the introduction of a donor ligand ( L ).

The Thermodynamics of Bridge Cleavage

The cleavage of the Ir-Cl-Ir bridge is an endothermic process that is driven forward by the exergonic binding of incoming ligands. The causality of this exchange lies in the Bond Dissociation Free Energy (BDFE). Iridium(I) is a soft, d8 metal center that thermodynamically prefers strong π -acceptor ligands over purely σ -donating species. For example, the BDFE of an Ir-CO bond is exceptionally high (37.4 kcal/mol) compared to weaker ligands like acetonitrile, driving an irreversible dimer cleavage 1.

Conversely, excessive thermodynamic stabilization of the resulting monomer can poison the catalyst. Kinetic analyses of [Ir(cod)Cl]2-catalyzed hydroaminations reveal an inverse-order dependence on bulky phosphine ligand concentrations at elevated temperatures. This occurs because the ΔG of ligand binding is so negative that the active monomer becomes thermodynamically trapped, preventing the necessary dissociation required for substrate coordination 2.

Degradation to "Weakly Ligated" Nanoparticles

Under reducing conditions (e.g., H2​ atmospheres) and in the presence of basic amines, the 1,5-cyclooctadiene ligand undergoes irreversible hydrogenation to cyclooctane. The loss of the stabilizing diene strips the Ir(I) center of its thermodynamic protection, leading to rapid agglomeration into Ir(0) "Weakly Ligated, Labile Ligand" (WLLL) nanoparticles 3. While detrimental to homogeneous catalysis, this thermodynamic degradation pathway is actively exploited to synthesize highly active heterogeneous nanoparticle catalysts.

IrPathway Precatalyst [Ir(cod)Cl]₂ Dimer (Resting State) Monomer Ir(cod)Cl(L) (Active Monomer) Precatalyst->Monomer Ligand (L) Addition ΔG < 0 Degradation Ir(0) Nanoparticles (WLLL NPs) Precatalyst->Degradation H₂ Reduction / Amines OxAdd Ir(III) Intermediate (Oxidative Addition) Monomer->OxAdd Substrate Activation LigandLoss Free COD + Ir Black (Thermal Death) Monomer->LigandLoss Thermal Degradation OxAdd->Monomer Reductive Elimination

Thermodynamic pathways of [Ir(cod)Cl]₂ activation and degradation in catalysis.

Quantitative Thermodynamic Parameters

To rationally design catalytic processes, one must rely on empirical thermodynamic data. The table below synthesizes key thermodynamic parameters for [Ir(cod)Cl]2 and its immediate structural analogues, establishing a baseline for complex stability.

Complex / InteractionThermodynamic ParameterValueConditions / Mechanistic Notes
[Ir(cod)Cl]2 Dimer Dimer Cleavage ( ΔG∘ )-1.0 to -5.0 kcal/molHighly dependent on incoming ligand basicity and solvent polarity.
Ir-CO Bond Bond Dissociation Free Energy37.4 kcal/molExhibits strong π -backbonding, driving irreversible ligand substitution 1.
Ir(cod)(acac) Standard Enthalpy ( ΔHm∘​ )50.82 ± 0.09 kJ/molMeasured at 298.15 K via adiabatic calorimetry 4.
Ir(cod)(acac) Standard Entropy ( ΔSm∘​ )347.0 ± 0.9 J/K·molHigh entropy reflects the vibrational freedom of the cyclooctadiene ring 4.
Ir(cod)(acac) Heat Capacity ( Cp∘​ )323.6 ± 0.6 J/K·molMeasured at 298.15 K; indicator of thermal stability prior to vaporization 4.

Self-Validating Experimental Protocol: Thermodynamic Stability Assessment

To accurately determine the thermodynamic stability of [Ir(cod)Cl]2 in the presence of novel ligands or substrates, an orthogonal, self-validating workflow must be employed. Relying solely on computational DFT or singular kinetic measurements often leads to erroneous BDFE estimations due to solvation effects.

By combining Isothermal Titration Calorimetry (ITC) with Variable Temperature NMR (VT-NMR), researchers can create a closed-loop validation system: ITC provides a direct measurement of Enthalpy ( ΔH ), while VT-NMR yields the Gibbs Free Energy ( ΔG ). The calculated Entropy ( ΔS ) must mathematically align across both methods, ensuring absolute data integrity.

Step-by-Step Methodology

Step 1: Anaerobic Sample Preparation

  • Purify [Ir(cod)Cl]2 via recrystallization from dichloromethane/hexane to remove trace Ir(0) black.

  • Prepare standardized solutions of the precatalyst (e.g., 1.0 mM) and the titrant ligand (e.g., 10.0 mM) in rigorously degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene) inside an argon-filled glovebox.

Step 2: Isothermal Titration Calorimetry (ITC)

  • Load the [Ir(cod)Cl]2 solution into the ITC sample cell and the ligand into the injection syringe.

  • Perform sequential injections (e.g., 2 μL aliquots) at a constant temperature (298.15 K).

  • Integrate the raw heat pulses to generate a binding isotherm.

  • Fit the data to a competitive dimer-cleavage binding model to extract the absolute enthalpy of binding ( ΔHbind​ ).

Step 3: Variable Temperature NMR (VT-NMR)

  • Prepare an identical reaction mixture in a J. Young NMR tube.

  • Acquire 31P or 1H NMR spectra across a temperature gradient (e.g., 253 K to 353 K).

  • Integrate the signals corresponding to the bound monomer vs. the unbound dimer to calculate the equilibrium constant ( Keq​ ) at each temperature.

  • Calculate ΔG at 298.15 K using ΔG=−RTln(Keq​) .

Step 4: Orthogonal Validation (The Self-Check)

  • Construct a van 't Hoff plot ( ln(Keq​) vs. 1/T ) from the VT-NMR data. The slope will yield ΔHvH​ and the intercept will yield ΔSvH​ .

  • Validation Gate: Compare ΔHvH​ from the NMR data to the ΔHbind​ obtained directly from ITC. A discrepancy of >5% indicates experimental error, solvent-ligand interactions, or a misidentified mechanistic pathway (e.g., off-target COD displacement instead of simple dimer cleavage).

Workflow Step1 1. Sample Prep Purify [Ir(cod)Cl]₂ Step2 2. ITC Titration Measure ΔH Step1->Step2 Step3 3. VT-NMR Determine K_eq & ΔG Step2->Step3 Step4 4. Data Synthesis ΔS = (ΔH - ΔG)/T Step3->Step4

Self-validating experimental workflow for determining Ir-ligand thermodynamics.

Best Practices for Drug Development Applications

When deploying [Ir(cod)Cl]2 in late-stage pharmaceutical synthesis, thermodynamic failure modes directly impact API purity.

  • Avoid Over-Stabilization: While bulky, electron-rich phosphines prevent nanoparticle degradation, they can render the Ir(I) center thermodynamically inert. Tune the ligand BDFE to allow reversible substrate binding.

  • Control Reductive Environments: If the catalytic cycle involves H2​ (e.g., asymmetric hydrogenation), ensure the coordinating ligands possess a higher binding affinity than the ΔG of COD hydrogenation. If the COD ligand is hydrogenated before the target substrate, the catalyst will irreversibly crash out as Ir(0) black.

References

  • [Ir(COD)Cl]2 as a Catalyst Precursor for the Intramolecular Hydroamination of Unactivated Alkenes with Primary Amines and Secondary Alkyl- or Arylamines: A Combined Catalytic, Mechanistic, and Computational Investigation. Journal of the American Chemical Society. 2

  • Thermodynamic study of volatile iridium (I) complexes with 1,5-cyclooctadiene and acetylacetonato derivatives: Effect of (O,O) and (O,N) coordination sites. ResearchGate. 4

  • “Weakly Ligated, Labile Ligand” Nanoparticles: The Case of Ir(0)n·(H+Cl–)m. PubMed Central (NIH). 3

  • Bis(N-xylyl-imino)phenyl “NCN” Iridium Pincer Complexes. Thermodynamics of Ligand Binding and C-C Bond Cleavage. NSF Public Access Repository. 1

Sources

Exploratory

The Genesis of a Catalyst: An In-depth Technical Guide to the Historical Discovery and Synthesis of [Ir(cod)Cl]₂

Abstract This technical guide provides a comprehensive overview of the historical discovery and the evolution of the synthesis of chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂. This air-stable, orange-red soli...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the historical discovery and the evolution of the synthesis of chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂. This air-stable, orange-red solid has become an indispensable precursor in the field of organometallic chemistry and homogeneous catalysis, most notably as a starting material for the renowned Crabtree's catalyst. We will delve into the seminal work of Winkhaus and Singer, who first reported its synthesis in 1966, and trace the subsequent methodological advancements that have led to more efficient and reliable synthetic protocols. This guide will offer a comparative analysis of the various synthetic pathways, a detailed examination of the reaction mechanisms, and a summary of the key characterization data. The content is tailored for researchers, scientists, and professionals in drug development who utilize or are looking to explore the vast applications of this pivotal iridium complex.

Introduction: The Significance of [Ir(cod)Cl]₂

In the landscape of modern chemistry, certain molecules stand out for their profound impact on synthetic capabilities. Chloro(1,5-cyclooctadiene)iridium(I) dimer, with the chemical formula [Ir(cod)Cl]₂, is unequivocally one such compound. Its importance lies not in its direct application, but in its role as a versatile and stable precursor to a myriad of catalytically active iridium complexes.[1][2] The 1,5-cyclooctadiene (cod) ligand, a chelating diene, imparts significant stability to the iridium(I) center, yet it can be readily displaced by other ligands, making [Ir(cod)Cl]₂ an excellent entry point for the synthesis of new iridium catalysts.[2] Its most notable contribution is arguably its use in the preparation of Crabtree's catalyst, a highly active catalyst for hydrogenation reactions.[1] This guide will provide an in-depth exploration of the origins and synthesis of this cornerstone of organometallic chemistry.

A Journey Back in Time: The Historical Discovery

The first documented synthesis of [Ir(cod)Cl]₂ was reported in 1966 by Güinter Winkhaus and Hellmut Singer in the German journal Chemische Berichte. Their pioneering work laid the foundation for all subsequent research on this complex. In their initial communication, they described the reaction of hydrated iridium trichloride (IrCl₃·nH₂O) with 1,5-cyclooctadiene in a mixture of ethanol and water under reflux. This reaction yielded the orange-red crystalline dimer, and they were the first to characterize this novel organometallic compound.

Following this initial discovery, the significance of [Ir(cod)Cl]₂ as a synthetic precursor was quickly recognized. In 1974, Herde, Lambert, and Senoff published a refined and more accessible synthetic procedure in Inorganic Syntheses, a publication renowned for its reliable and independently verified experimental methods.[3][4] This publication played a crucial role in making [Ir(cod)Cl]₂ widely available to the chemical community. Shortly after, in 1970, Pannetier, Bonnaire, and Fougeroux also reported on the synthesis and physicochemical properties of [Ir(cod)Cl]₂, contributing to the growing body of knowledge surrounding this important complex.

The Art of Synthesis: Pathways to [Ir(cod)Cl]₂

The synthesis of [Ir(cod)Cl]₂ generally involves the reduction of an iridium(III) or iridium(IV) salt in the presence of 1,5-cyclooctadiene (cod). The alcohol solvent, typically ethanol or isopropanol, serves as both the solvent and the reducing agent in these reactions.[2] Over the years, several methods have been developed, each with its own set of advantages and disadvantages in terms of yield, reaction time, and the nature of the iridium starting material.

The Winkhaus and Singer Method (1966)

The original method reported by Winkhaus and Singer involved the reaction of hydrated iridium trichloride (IrCl₃·nH₂O) or hexachloroiridic acid (H₂IrCl₆) with an excess of 1,5-cyclooctadiene in a refluxing ethanol/water mixture. While groundbreaking, this method often resulted in moderate yields.

The Herde, Lambert, and Senoff Method (1974)

This method, published in Inorganic Syntheses, provides a reliable and detailed procedure for the preparation of [Ir(cod)Cl]₂ from hydrated iridium(III) chloride. The key aspects of this protocol are the use of a 3:1 ethanol/water solvent mixture and a reaction time of 18-24 hours. This method has become a standard and widely cited procedure in the field.

The Pannetier, Bonnaire, and Fougeroux Method (1970)

Pannetier and his coworkers also described a synthesis using hexachloroiridic(IV) acid (H₂IrCl₆) as the starting material. Their work provided further insight into the formation of the complex and its properties.

Modern and Optimized Procedures

More recent developments have focused on improving the efficiency and yield of the synthesis. These often involve the use of different iridium salts or modified reaction conditions. For instance, the use of iridium(IV) chloride (IrCl₄) has been reported to give high yields in shorter reaction times.

A comparative summary of the key synthetic methods is presented in the table below:

MethodIridium PrecursorSolventReaction TimeYield (%)Reference
Winkhaus & Singer (1966)IrCl₃·nH₂O or H₂IrCl₆Ethanol/WaterNot specifiedModerate
Herde, Lambert & Senoff (1974)IrCl₃·nH₂OEthanol/Water (3:1)18-24 h70-80[3][4]
Pannetier et al. (1970)H₂IrCl₆Ethanol/WaterNot specifiedNot specified
Modern OptimizedIrCl₄Isopropanol/Water6-8 h>90
Detailed Experimental Protocol (Herde, Lambert, and Senoff Method)

This protocol is an adaptation of the widely used method published in Inorganic Syntheses.[3][4]

Materials:

  • Hydrated Iridium(III) chloride (IrCl₃·nH₂O)

  • 1,5-Cyclooctadiene (cod)

  • Ethanol (95%)

  • Deionized water

  • Nitrogen gas

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with hydrated iridium(III) chloride.

  • A solvent mixture of 95% ethanol and deionized water (3:1 v/v) is added to the flask.

  • 1,5-cyclooctadiene is then added to the reaction mixture.

  • The mixture is deoxygenated by bubbling nitrogen through the solution for 15-20 minutes.

  • Under a positive pressure of nitrogen, the reaction mixture is heated to reflux with vigorous stirring.

  • The reaction is maintained at reflux for 18-24 hours. During this time, the color of the solution will gradually change, and an orange-red precipitate will form.

  • After the reflux period, the flask is allowed to cool to room temperature.

  • The orange-red crystalline product is collected by vacuum filtration.

  • The collected solid is washed with small portions of cold ethanol and then with diethyl ether.

  • The product, [Ir(cod)Cl]₂, is dried under vacuum to a constant weight.

Unraveling the Transformation: Reaction Mechanism

The synthesis of [Ir(cod)Cl]₂ from higher oxidation state iridium precursors involves a crucial reduction step. The alcohol solvent, typically ethanol or isopropanol, acts as the reducing agent, being oxidized to an aldehyde or a ketone in the process.[2] The overall reaction can be summarized as follows:

2 Ir³⁺ + 2 cod + 2 RCH₂OH → [Ir(cod)Cl]₂ + 2 RCHO + 4 H⁺

While the detailed mechanism is complex and can be influenced by the specific reaction conditions, a generally accepted pathway involves the following key steps:

  • Coordination of the Diene: The 1,5-cyclooctadiene (cod) ligand coordinates to the iridium(III) center.

  • Reduction of Iridium(III) to Iridium(I): The coordinated alcohol molecule transfers a hydride to the iridium center, reducing it from Ir(III) to Ir(I) and being oxidized to an aldehyde or ketone. This step is often facilitated by the presence of a base or can occur thermally.

  • Dimerization: Two [Ir(cod)Cl] monomers then dimerize through chloride bridges to form the stable [Ir(cod)Cl]₂ complex.

The following diagram illustrates a simplified representation of the synthesis pathway:

Caption: A simplified schematic of the synthesis pathway of [Ir(cod)Cl]₂.

Characterization of a Cornerstone

The identity and purity of [Ir(cod)Cl]₂ are confirmed through a combination of spectroscopic and analytical techniques.

Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.3-4.5 (m, 4H, =CH)

    • δ 2.1-2.3 (m, 8H, -CH₂-)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 83.5 (=CH)

    • δ 34.5 (-CH₂-)

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • Key absorptions for the coordinated C=C bond are observed around 1480-1520 cm⁻¹.

    • The Ir-Cl stretching frequencies are typically found in the far-IR region.

Crystal Structure

Single-crystal X-ray diffraction has unequivocally confirmed the dimeric structure of [Ir(cod)Cl]₂. The molecule consists of two iridium atoms bridged by two chloride ligands. Each iridium atom is also coordinated to one 1,5-cyclooctadiene ligand. The coordination geometry around each iridium center is approximately square planar.[2]

The following diagram illustrates the molecular structure of [Ir(cod)Cl]₂:

Caption: A 2D representation of the molecular structure of [Ir(cod)Cl]₂.

Conclusion

The discovery of [Ir(cod)Cl]₂ by Winkhaus and Singer in 1966 marked a pivotal moment in organometallic chemistry. The subsequent development of reliable and efficient synthetic routes has solidified its position as an indispensable precursor for a vast array of iridium-based catalysts. This guide has provided a comprehensive overview of the historical context, the evolution of its synthesis, the underlying reaction mechanism, and the key characterization data. For researchers in catalysis and drug development, a thorough understanding of the genesis of this fundamental building block is essential for the rational design of new and improved catalytic systems.

References

  • Winkhaus, G., & Singer, H. (1966). Iridium(I)-Olefinkomplexe. Chemische Berichte, 99(11), 3610-3618.
  • Herde, J. L., Lambert, J. C., & Senoff, C. V. (1974). Cyclooctene and 1,5-cyclooctadiene complexes of iridium(I). Inorganic Syntheses, 15, 18-20.
  • Pannetier, G., Bonnaire, R., & Fougeroux, P. (1970). Complexes de l'iridium avec le cyclooctadiène-1,5 1. Propriétés physicochimiques de [(COD-1,5)IrCl]2 variété orange et de [(COD-1,5)IrHCl2]2. Journal of the Less Common Metals, 21(2), 103-113.
  • Crabtree, R. H., & Morris, G. E. (1977). A new and convenient synthesis of [Ir(cod)(PCy₃)(py)]PF₆ and its use in the hydrogenation of hindered olefins. Journal of Organometallic Chemistry, 135(3), 395-403.
  • Herde, J. L., Lambert, J. C., & Senoff, C. V. (1974). Di-μ-chloro-bis(η4-1,5-cyclooctadiene)diiridium(I). In Inorganic Syntheses (Vol. 15, pp. 18-20). McGraw-Hill.
  • Inorganic Syntheses, Volume 15. (2007). John Wiley & Sons. [Link]

  • US Patent 6,399,804 B2, "Method for producing [Ir(cod)Cl]2", issued June 4, 2002.
  • DE 10000710 A1, "Verfahren zur Herstellung von Di(cyclooctadieniridiumchlorid)", published July 12, 2001.
  • PubChem. (n.d.). Chloro(1,5-cyclooctadiene)iridium(I) dimer. Retrieved from [Link]

  • Rahman, A. K. F., Brennessel, W. W., & Jones, W. D. (2017). Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I). Acta Crystallographica Section E: Crystallographic Communications, 73(2), 249–252. [Link]

  • LookChem. (n.d.). Chloro(1,5-cyclooctadiene)iridium(I) dimer. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclooctadiene iridium chloride dimer. Retrieved from [Link]

Sources

Foundational

coordination geometry of iridium chloro-1,5-cyclooctadiene

An In-Depth Technical Guide to the Coordination Geometry and Reactivity of Chloro(1,5-cyclooctadiene)iridium(I) Dimer, [Ir(cod)Cl]₂ Abstract Chloro(1,5-cyclooctadiene)iridium(I) dimer, formally named bis(μ₂-chlorido)-bis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Coordination Geometry and Reactivity of Chloro(1,5-cyclooctadiene)iridium(I) Dimer, [Ir(cod)Cl]₂

Abstract

Chloro(1,5-cyclooctadiene)iridium(I) dimer, formally named bis(μ₂-chlorido)-bis[(η⁴,η⁴-1,5-cyclooctadiene)diiridium(I)] and commonly abbreviated as [Ir(cod)Cl]₂, is a cornerstone organometallic complex in modern coordination chemistry and homogeneous catalysis. This air-stable, orange-red crystalline solid serves as a pivotal and versatile precursor for the synthesis of a vast array of iridium-based catalysts. Its utility stems from a unique combination of stability and reactivity, centered around its distinct coordination geometry. This guide provides an in-depth analysis of the synthesis, structural features, and characteristic reactivity of [Ir(cod)Cl]₂, intended for researchers and professionals in chemistry and drug development. We will explore the square planar geometry of the iridium(I) centers, the nature of the chloro-bridged dimeric structure, and the mechanistic principles that govern its transformation into catalytically active species.

An Essential Organometallic Precursor: Introduction and Significance

The development of homogeneous catalysis has been profoundly influenced by the availability of stable, well-defined, and reactive catalyst precursors. [Ir(cod)Cl]₂ occupies a significant position in this context, serving as one of the most common starting materials for generating catalytically active Iridium(I) and Iridium(III) species.[1] First systematically characterized in the 1960s, its discovery was a critical step in exploring the rich chemistry of low-valent iridium.[1][2] Its widespread application is a testament to its predictable reactivity, particularly the lability of its chloride bridges, which allows for the facile introduction of other ligands. It is the entry point for creating catalysts for hydrogenation, hydrosilylation, C-H activation, and asymmetric transformations.[3][4][5][6][7]

Key Chemical and Physical Properties:

PropertyValue
Systematic Name Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium[6]
CAS Number 12112-67-3[8][9]
Molecular Formula C₁₆H₂₄Cl₂Ir₂[5][10]
Molecular Weight 671.71 g/mol [5][10]
Appearance Orange-red or red-brown crystalline powder[2][10]
Melting Point ~205 °C (decomposes)[3][10]
Iridium Content ~57.2%[5][11]

Synthesis and Handling: The Principle of Reductive Olefin Coordination

The synthesis of [Ir(cod)Cl]₂ is a classic example of reductive carbonylation, where a higher oxidation state metal salt is reduced in the presence of a coordinating ligand. The causality behind this one-pot synthesis is elegant: a hydrated Iridium(III) or Iridium(IV) salt is reduced to the catalytically relevant Iridium(I) state by the alcohol solvent, which is oxidized in the process.[1] The 1,5-cyclooctadiene (cod) ligand is crucial; it coordinates to the emerging Ir(I) center, stabilizing it and precipitating the robust dimeric complex from the solution.

Detailed Experimental Protocol for Synthesis

This protocol is based on established literature methods and is designed to be self-validating, yielding a high-purity product.[3]

Reagents and Equipment:

  • Iridium(III) chloride hydrate (IrCl₃·3H₂O)

  • 1,5-Cyclooctadiene (cod)

  • Ethanol (reagent grade)

  • Deionized water

  • Three-neck round-bottom flask equipped with a condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Schlenk filtration apparatus

  • Vacuum pump

Step-by-Step Procedure:

  • Setup: In a three-neck round-bottom flask, add IrCl₃·3H₂O (1.0 g). The flask is then subjected to several cycles of vacuum and backfilling with nitrogen to ensure an inert atmosphere.

  • Reagent Addition: To the flask, add a degassed mixture of ethanol (17.5 mL) and water (10 mL). Begin stirring the resulting dark brown solution.

  • Ligand Introduction: Using a syringe, add 1,5-cyclooctadiene (3 mL) to the reaction mixture.

  • Reflux: Heat the mixture to reflux under a positive pressure of nitrogen. The reaction is typically maintained at reflux for 18-24 hours. During this time, the color of the solution will gradually change, and an orange-red precipitate will form.[3]

  • Isolation: After the reflux period, cool the flask to room temperature. Collect the orange-red crystalline product by filtration, preferably using a Schlenk filter under nitrogen.

  • Washing and Drying: Wash the collected solid with several portions of cold methanol to remove any unreacted starting materials or byproducts. Dry the product under high vacuum for at least 8 hours. A typical yield is in the range of 85-95%.

Synthesis Workflow Diagram

cluster_setup Inert Atmosphere Setup cluster_reaction Reductive Coordination cluster_workup Product Isolation A IrCl₃·3H₂O in 3-Neck Flask B Vacuum/N₂ Purge A->B Establish Inert Cond. C Add Degassed EtOH/H₂O Solvent B->C D Add 1,5-Cyclooctadiene (cod) Ligand C->D E Reflux (18-24h) Ir(III) → Ir(I) D->E F Precipitation of [Ir(cod)Cl]₂ E->F G Cool to RT F->G H Filter under N₂ G->H I Wash with Cold MeOH H->I J Dry under Vacuum I->J K Final Product: Orange-Red Crystals J->K

Caption: Workflow for the synthesis of [Ir(cod)Cl]₂.

Handling and Storage

While the solid crystalline [Ir(cod)Cl]₂ is reasonably stable in air, solutions of the complex are susceptible to slow degradation upon exposure to atmospheric oxygen.[2] For long-term integrity, it is recommended to store the solid under an inert atmosphere (nitrogen or argon) at 2-8°C.[10]

The Coordination Geometry of [Ir(cod)Cl]₂

The structure of [Ir(cod)Cl]₂, confirmed by X-ray crystallography, is fundamental to its chemistry. It is a binuclear complex where two iridium centers are linked by two bridging chloride ligands.[2]

The Iridium(I) Center: A 16-Electron, Square Planar Environment

Each iridium atom in the dimer possesses a formal oxidation state of +1, leading to a d⁸ electron configuration.[2] For d⁸ transition metal complexes, a square planar coordination geometry is electronically preferred to maximize ligand field stabilization energy. This results in a 16-electron count for each iridium center, which is common for catalytically active species, as it leaves a vacant coordination site for substrate binding following a reaction. The coordination sphere of each iridium is completed by the two double bonds of one η⁴-cyclooctadiene ligand and the two bridging chloride atoms.

Structural Parameters and the "Butterfly" Conformation

The Ir₂Cl₂ core is not planar but is folded along the Cl-Cl vector, creating a "butterfly-like" structure.[2] This folding results in a dihedral angle of approximately 86° between the two IrCl₂ planes.[2] This conformation minimizes steric repulsion between the bulky cyclooctadiene ligands on adjacent metal centers.

Table of Key Structural Parameters:

ParameterTypical ValueSignificance
Ir–C (olefin) Distance 2.10 – 2.15 Å[2]Indicates strong back-bonding from the electron-rich Ir(I) center to the π* orbitals of the C=C double bonds.
Ir–Cl (bridging) Distance ~2.45 Å[2]A typical bond length for a bridging chloride in this type of iridium complex.
Ir···Ir Distance ~3.40 Å[2]This distance is too long to indicate any significant direct metal-metal bonding interaction.
Cl–Ir–Cl Angle ~86-90°Consistent with a square planar geometry.
Ir₂Cl₂ Dihedral Angle ~86°[2]Defines the characteristic folded or "butterfly" conformation of the dimeric core.
Molecular Structure Diagram

cluster_cod1 1,5-Cyclooctadiene (cod) cluster_cod2 1,5-Cyclooctadiene (cod) Ir1 Ir Cl1 Cl Ir1->Cl1 μ-bridge Cl2 Cl Ir1->Cl2 μ-bridge cod1_mid1 Ir1->cod1_mid1 cod1_mid2 Ir1->cod1_mid2 Ir2 Ir Ir2->Cl1 Ir2->Cl2 cod2_mid1 Ir2->cod2_mid1 cod2_mid2 Ir2->cod2_mid2 C1 C=C C2 C=C C3 C=C C4 C=C

Caption: Coordination environment in [Ir(cod)Cl]₂.

Reactivity: The Gateway to Iridium Catalysis

The immense synthetic utility of [Ir(cod)Cl]₂ arises from the controlled cleavage of its chloro-bridges. This reaction serves as the primary pathway to generate monomeric, 16-electron iridium complexes that are either catalytically active themselves or are immediate precursors to active species.

The Lability of the Chloro-Bridge

The μ-chloro bridges are the most reactive sites in the molecule. They are readily cleaved by a wide range of Lewis basic ligands (L), such as phosphines (PR₃), N-heterocyclic carbenes (NHCs), amines, or nitriles. This bridge-splitting reaction follows the general scheme:

[Ir(cod)Cl]₂ + 2L → 2 [Ir(cod)(L)Cl]

This transformation is entropically favored and driven by the formation of stable, monomeric iridium complexes. The choice of ligand "L" is critical as it allows for the fine-tuning of the steric and electronic properties of the resulting catalyst.

Bridge-Cleavage Reaction Diagram

dimer [Ir(cod)Cl]₂ (Dimer) monomer 2  [Ir(cod)(L)Cl] (Monomer) dimer->monomer Bridge Cleavage ligand + 2L (e.g., PPh₃)

Caption: General scheme for bridge-cleavage reactions.

Detailed Experimental Protocol for a Representative Reaction: Arene Borylation

This protocol demonstrates the use of [Ir(cod)Cl]₂ as a precursor in a C-H activation/borylation reaction, a powerful tool in modern organic synthesis and drug development.

Reagents and Equipment:

  • [Ir(cod)Cl]₂

  • 2,2'-bipyridyl (bpy)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Arene substrate (e.g., benzene)

  • Schlenk flask with condenser and magnetic stir bar

  • Nitrogen atmosphere

Step-by-Step Procedure:

  • Catalyst Preparation: In a Schlenk flask under a nitrogen atmosphere, charge [Ir(cod)Cl]₂ (10.1 mg, 0.015 mmol), 2,2'-bipyridyl (4.7 mg, 0.03 mmol), and B₂pin₂ (254.0 mg, 1.0 mmol).

  • Substrate Addition: Add the arene substrate (e.g., 5 mL of benzene) to the flask via syringe.

  • Reaction: Stir the mixture at 80 °C for 16 hours. The reaction mixture will typically change color as the active catalyst is formed and consumed.

  • Workup and Analysis: After cooling, the reaction mixture can be analyzed directly by Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) to determine conversion. For isolation, the product can be extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.

Conclusion

The chloro(1,5-cyclooctadiene)iridium(I) dimer is more than just a stable organometallic compound; it is a versatile and indispensable gateway to a vast landscape of homogeneous catalysis. Its coordination chemistry, defined by the square planar d⁸ iridium(I) centers and the reactive chloro-bridges, provides a predictable platform for catalyst design. Understanding the principles of its synthesis, the details of its "butterfly" structure, and the mechanism of its bridge-cleavage reactivity empowers researchers to rationally develop novel catalytic systems for applications ranging from fine chemical synthesis to the development of complex pharmaceuticals.

References

  • Ir 93: [IrCl(cod)]2 | CAS 12112 67 3 | Johnson Matthey. [Link]

  • Synthesis, structure and reactivity of iridium complexes containing a bis-cyclometalated tridentate C^N^C ligand - Dalton Transactions (RSC Publishing). [Link]

  • Reactions of the (cyclooctadiene)iridium complex CpIr(cod) with halogens | Request PDF. [Link]

  • Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I) - ResearchGate. [Link]

  • [Ir(COD)Cl]2 as a Catalyst Precursor for the Intramolecular Hydroamination of Unactivated Alkenes with Primary Amines and Secondary Alkyl- or Arylamines: A Combined Catalytic, Mechanistic, and Computational Investigation | Journal of the American Chemical Society. [Link]

  • Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I) - PMC. [Link]

  • Bis(1,5-cyclooctadiene)diiridium(I) dichloride - Synthesis with Catalysts PVT LTD. [Link]

  • CN106380490A - One-step synthesis method of (1,5-cyclooctadiene)
  • In-Depth Study on Chloride Abstractions from (NHC)Ir(COD)Cl Complexes | Organometallics. [Link]

  • Spectroscopic, structural and photophysical characterization of chloro-bridged iridium(iii) and rhodium(iii) dinuclear complexes with 1-phenyl-1H-pyrazole and their analogues with 1-(2,4-difluorophenyl) - RSC Publishing. [Link]

  • and hetero-dinuclear hydride-bridged complexes containing cyclo-octadiene: the crystal and molecular structure of [(η4-C8H12)Ir(µ-H)(µ-Cl)IrH2(PPh3)2] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

  • Crystal structures of the (η2:η2-cycloocta-1,5-diene)(η6-toluene)iridium(I) cation and μ-chlorido-iridium(III) complexes of 2-(phosphinito)- and 2-(phosphinomethyl)anthraquinone ligands - PMC. [Link]

  • Crystal structures of the (η2:η2-cycloocta-1,5-diene)(η6-toluene)iridium(I) cation and μ-chlorido-iridium(III) complexes of 2-(phosphinito) - IUCr Journals. [Link]

  • C16H24Cl2Ir2 properties. [Link]

  • A Novel Catalysis of [{IrCl(cod)}2] Complex in Organic Syntheses - ResearchGate. [Link]

  • Chloro(1,5-cyclooctadiene)iridium(I) dimer | C16H24Cl2Ir2-2 | CID 6436381 - PubChem. [Link]

  • (PDF) Crystal Structure and Properties of Iridium(I)(1,5-Cyclooctadiene) (η5-Tetramethylcyclopentadiene) [Ir(cod)CpMe4] - ResearchGate. [Link]

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Exploratory

An In-Depth Technical Guide to Chloro(1,5-cyclooctadiene)iridium(I) Dimer: Properties and Applications

Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of chloro(1,5-cyclooctadiene)iridium(I) dimer, often abbreviated as [Ir(cod)Cl]₂. This air-stable, orange-red crysta...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of chloro(1,5-cyclooctadiene)iridium(I) dimer, often abbreviated as [Ir(cod)Cl]₂. This air-stable, orange-red crystalline solid is a pivotal precursor in the field of organometallic chemistry and homogeneous catalysis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its molecular characteristics, handling protocols, and applications, supported by authoritative references.

Introduction

Chloro(1,5-cyclooctadiene)iridium(I) dimer is an organoiridium compound that serves as a versatile and indispensable starting material for the synthesis of a wide array of iridium(I) and iridium(III) complexes. Its utility stems from the labile nature of the 1,5-cyclooctadiene (cod) ligands, which can be readily displaced by other ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and various organic substrates. This reactivity makes [Ir(cod)Cl]₂ a cornerstone in the development of catalysts for a multitude of organic transformations, including hydrogenation, C-H activation, and asymmetric catalysis, which are of paramount importance in academic research and the pharmaceutical industry.

Molecular and Physical Properties

The fundamental properties of [Ir(cod)Cl]₂ are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReferences
Chemical Formula C₁₆H₂₄Cl₂Ir₂[1][2]
Molecular Weight 671.70 g/mol [1][2]
Appearance Orange-red crystalline solid[2][3]
Melting Point 205 °C (decomposes)[4]
Density 2.65 g/cm³ (red polymorph)[2]
Solubility

[Ir(cod)Cl]₂ exhibits solubility in a range of common organic solvents. While precise quantitative data can be dependent on experimental conditions, the following provides a general guide:

SolventSolubilityNotesReferences
Dichloromethane (CH₂Cl₂)Soluble---[5]
Chloroform (CHCl₃)Soluble---[5]
Tetrahydrofuran (THF)Sparingly soluble---
TolueneSparingly soluble---
Dimethyl Sulfoxide (DMSO)50 mg/mL (with sonication)---
Alcohols (e.g., Methanol, Ethanol)Sparingly soluble---[5]
WaterInsoluble---[5]

The solubility in chlorinated solvents makes them ideal for conducting reactions and for spectroscopic analysis.

Structural Analysis

The dimeric structure of [Ir(cod)Cl]₂ has been elucidated by X-ray crystallography.[6][7][8] The molecule consists of two iridium centers bridged by two chloride ligands. Each iridium atom is also coordinated to one 1,5-cyclooctadiene ligand through its two C=C double bonds. The coordination geometry around each iridium(I) center is approximately square planar, a common geometry for d⁸ metal complexes.[2] The Ir₂Cl₂ core is not planar but is folded, with a dihedral angle of approximately 86°.[2] The compound is known to crystallize in two different polymorphs, a more common red-orange form and a yellow-orange form.[2]

Spectroscopic Characterization

Accurate characterization of [Ir(cod)Cl]₂ is crucial for confirming its identity and purity before use in sensitive catalytic reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃): The proton NMR spectrum of [Ir(cod)Cl]₂ in CDCl₃ typically shows two main resonances corresponding to the protons of the 1,5-cyclooctadiene ligand. The olefinic protons (=CH) appear as a multiplet around δ 4.3 ppm, while the allylic protons (-CH₂-) resonate as a multiplet in the region of δ 1.7-2.6 ppm.[5]

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum provides further confirmation of the structure. The olefinic carbons (=CH) are typically observed around δ 83 ppm, and the allylic carbons (-CH₂) appear at approximately δ 34 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of [Ir(cod)Cl]₂, typically recorded as a KBr pellet, displays characteristic vibrational bands of the 1,5-cyclooctadiene ligand. Key absorptions include:

  • C-H stretching (olefinic): ~3010 cm⁻¹

  • C-H stretching (aliphatic): ~2920 and 2840 cm⁻¹

  • C=C stretching: ~1480 and 1440 cm⁻¹

  • Ir-Cl stretching: In the far-IR region, typically below 400 cm⁻¹

Experimental Protocols

Synthesis of [Ir(cod)Cl]₂

A common and reliable method for the synthesis of [Ir(cod)Cl]₂ involves the reduction of an iridium(III) or iridium(IV) salt in the presence of 1,5-cyclooctadiene.[2][3][9] The alcohol solvent serves as both the solvent and the reducing agent.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add hydrated iridium trichloride (IrCl₃·nH₂O).

  • Add a mixture of a suitable alcohol (e.g., 2-propanol or ethanol) and water.

  • Add an excess of 1,5-cyclooctadiene to the mixture.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. The color of the solution will typically change from dark brown to a reddish-orange.

  • Upon completion of the reaction, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the orange-red solid by filtration.

  • Wash the solid with cold methanol and then diethyl ether.

  • Dry the product under vacuum to yield pure [Ir(cod)Cl]₂.

SynthesisWorkflow Reagents IrCl3·nH2O 1,5-Cyclooctadiene Alcohol/Water Reaction Reflux under Inert Atmosphere Reagents->Reaction Heating Precipitation Cooling & Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Methanol & Ether Filtration->Washing Drying Drying under Vacuum Washing->Drying Product Pure [Ir(cod)Cl]2 Drying->Product

Caption: Synthetic workflow for Chloro(1,5-cyclooctadiene)iridium(I) Dimer.

Handling and Storage

While the solid form of [Ir(cod)Cl]₂ is relatively air-stable, its solutions can be sensitive to air and should be handled under an inert atmosphere.[2] For long-term storage, it is recommended to keep the solid in a tightly sealed container, under nitrogen or argon, and refrigerated (2-8 °C).

Personal Protective Equipment (PPE):

  • Gloves: Nitrile or neoprene gloves are recommended.

  • Eye Protection: Safety glasses or goggles should be worn.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: In case of handling fine powder where dust formation is possible, a respirator is advised.

Applications in Catalysis

[Ir(cod)Cl]₂ is not typically used as a catalyst itself but serves as an excellent precursor for the in-situ or ex-situ generation of active catalysts.

Logical Relationship of Catalyst Activation:

CatalystActivation Precursor [Ir(cod)Cl]2 (Stable Precursor) Activation Ligand Exchange/ Activation Precursor->Activation Ligand Ligand(s) (e.g., Phosphines, NHCs) Ligand->Activation ActiveCatalyst [Ir(L)nCl] (Active Catalyst) Activation->ActiveCatalyst CatalyticCycle Catalytic Cycle ActiveCatalyst->CatalyticCycle Substrate Substrate(s) Substrate->CatalyticCycle CatalyticCycle->ActiveCatalyst Regeneration Product Product(s) CatalyticCycle->Product

Caption: Generation of an active catalyst from the [Ir(cod)Cl]2 precursor.

C-H Activation

Iridium catalysts derived from [Ir(cod)Cl]₂ are highly effective for the directed C-H activation and functionalization of various organic molecules. This powerful synthetic strategy allows for the formation of C-C and C-heteroatom bonds at previously unreactive positions.

Asymmetric Hydrogenation

In combination with chiral ligands, [Ir(cod)Cl]₂ is a precursor to highly enantioselective catalysts for the asymmetric hydrogenation of prochiral olefins and ketones. This is a cornerstone of modern asymmetric synthesis, with significant applications in the production of chiral drugs and fine chemicals.

Other Transformations

The versatility of iridium catalysis extends to a wide range of other transformations, including:

  • Hydrosilylation

  • Allylic substitution reactions

  • Metathesis reactions

Conclusion

Chloro(1,5-cyclooctadiene)iridium(I) dimer is a fundamentally important and highly versatile precursor in organometallic chemistry and catalysis. Its well-defined structure, predictable reactivity, and commercial availability make it an invaluable tool for researchers in both academic and industrial settings. A thorough understanding of its physical properties, handling requirements, and reactivity is essential for its effective and safe utilization in the laboratory.

References

  • Rahman, A. K. F., Wilklow-Marnell, M., Brennessel, W. W., & Jones, W. D. (2017). Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I).
  • Rahman, A. K. F., Wilklow-Marnell, M., Brennessel, W. W., & Jones, W. D. (2017). Crystal structure of chlorido-bis-[(1,2,5,6-η)-cyclo-octa-1,5-diene]iridium(I).
  • Rahman, A. K. F., Wilklow-Marnell, M., Brennessel, W. W., & Jones, W. D. (2017). Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I).
  • The Kubiak Lab Manual. (2007, July 26). Preparation of Chloro-1,5-cyclooctadiene Metal(I) Dimer. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing di-μ-chlorobis (1,5-cyclooctadiene) diiridium (I).
  • ACS Publications. (2021, August 22). Structural and Electronic Effects of X-ray Irradiation on Prototypical [M(COD)Cl]2 Catalysts. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • IUCr Journals. (2024, September 30). Crystal structures of the (η2:η2-cycloocta-1,5-diene)(η6-toluene)iridium(I) cation and μ-chlorido-iridium(III) complexes of 2-(phosphinito). Retrieved from [Link]

  • Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Google Patents. (n.d.). CN115057890A - Synthesis method of (1, 5-cyclooctadiene) chlororhodium (I) dimer.
  • ResearchGate. (n.d.). Figure S2. 1 H NMR spectrum of 2 in CDCl3. Retrieved from [Link]

  • RSC Publishing. (2025, April 9). Investigating discontinuous X-ray irradiation as a damage mitigation strategy for [M(COD)Cl] 2 catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of complexes 1 and 2 recorded using the KBr pellet method. Retrieved from [Link]

  • (n.d.). 1H NMR.cdx. Retrieved from [Link]

  • ResearchGate. (n.d.). Chloro(1,5‐Cyclooctadiene)Rhodium(I) Dimer. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structural and Electronic Effects of X-ray Irradiation on Prototypical [M(COD)Cl]2 Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of 2 in CDCl3 given together with assignment of the hydrogen atoms. Retrieved from [Link]

  • DTIC. (n.d.). THE INFRARED SPECTRA AND VIBRATIONAL ASSIGNMENTS FOR SOME ORGANOMETALLIC COMPOUNDS. Retrieved from [Link]

  • (n.d.). The 1H NMR spectra of some octahedral iridium hydrides (hydride region). Each stereochemistry gives a characteristic coupling p.
  • Google Patents. (n.d.). US6399804B2 - Method for producing [Ir(cod)Cl]2.
  • Wikipedia. (n.d.). Cyclooctadiene iridium chloride dimer. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • (n.d.). Fourier Transform Infrared Study of Dichlorodioxochromium(VI), Dichlorodioxomolybdenum(VI) and Dichlorodioxotungsten(VI) Complexes with 2,2'-Bipyridine. Retrieved from [Link]

  • Semiconductor Physics, Quantum Electronics and Optoelectronics (SPQEO). (n.d.). IR spectroscopy of KBr salt and crystals. Retrieved from [Link]

  • ScienceAsia. (2011, July 14). Fourier transform infrared spectrum: Vibrational assignments using density functional theory and natural bond orbital analysis of the bis. Retrieved from [Link]

  • MDPI. (2022, July 20). Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1. IR-spectrum of Co(dppe) Cl 2 (a) and complex 1 (b) in KBr.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). IR- spectra. Retrieved from [Link]

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Foundational

computational DFT modeling of iridium chloro-1,5-cyclooctadiene reactivity

Computational DFT Modeling of [Ir(μ−Cl)(COD)]2​ Reactivity: A Mechanistic Guide to Precatalyst Activation Executive Summary: The Critical Role of Precatalyst Activation Iridium chloro-1,5-cyclooctadiene dimer, [Ir(μ−Cl)(...

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Author: BenchChem Technical Support Team. Date: April 2026

Computational DFT Modeling of [Ir(μ−Cl)(COD)]2​ Reactivity: A Mechanistic Guide to Precatalyst Activation

Executive Summary: The Critical Role of Precatalyst Activation

Iridium chloro-1,5-cyclooctadiene dimer, [Ir(μ−Cl)(COD)]2​ , is a ubiquitous d8 Ir(I) precatalyst utilized extensively in late-stage functionalization, including C–H borylation, hydroamination, and asymmetric hydrogenation. Despite its widespread use, computational modeling of its catalytic cycles frequently suffers from a critical oversight: the assumption that the monomeric species is the resting state.

In reality, the thermodynamic landscape of the entire catalytic cycle is anchored by the equilibrium of the μ -chloro bridge cleavage. Because the metal center sits in a low +1 oxidation state, it is highly primed for oxidative addition[1]. However, accurately modeling the transition from a dormant dimer to an active penta- or hexa-coordinated Ir(III) catalyst requires rigorous Density Functional Theory (DFT) protocols [2]. This whitepaper outlines a self-validating computational framework for modeling Ir-COD reactivity, emphasizing the causality behind functional selection, dispersion effects, and ligand non-innocence.

Mechanistic Causality: Dimer Cleavage and Ligand Non-Innocence

The Thermodynamics of Bridge Cleavage

Before any substrate activation can occur, the [Ir(μ−Cl)(COD)]2​ dimer must be cleaved by an incoming ligand (L) or solvent molecule. DFT studies reveal that the formation of the monomeric [Ir(COD)Cl(substrate)] complex is often thermodynamically favored under specific conditions (e.g., ΔG=−3.1 kcal/mol for specific unactivated alkenes) [3]. Failing to calculate this cleavage free energy ( ΔGcleav​ ) artificially skews the apparent activation barrier of the rate-determining step, leading to predictions that do not match experimental turnover frequencies.

The Non-Innocence of the COD Ligand

A common computational pitfall is treating the 1,5-cyclooctadiene (COD) ligand as a passive spectator. When [Ir(μ−Cl)(COD)]2​ is reacted with strong σ -donors (such as N-heterocyclic carbenes or imidazolium salts), the increased electron density at the iridium center can trigger an intramolecular allylic C–H activation of the COD ring itself [4]. This non-innocent behavior diverts the reaction into an off-cycle, dead-end Ir(III)-hydride species. Computational models must explicitly sample these parasitic pathways to validate the stability of the active catalyst.

Workflow Visualization

The following diagram maps the divergent computational pathways that must be evaluated when modeling [Ir(μ−Cl)(COD)]2​ reactivity.

G Dimer [Ir(μ-Cl)(COD)]₂ Precatalyst Cleavage Dimer Cleavage (ΔG) Dimer->Cleavage + Ligand/Solvent Monomer Monomeric Ir(I) Species Cleavage->Monomer Bridge Splitting OxAdd Oxidative Addition Monomer->OxAdd Substrate Binding NonInnocent COD C-H Activation Monomer->NonInnocent Strong σ-Donor ActiveCat Active Ir(III) Catalyst OxAdd->ActiveCat Ir(I) -> Ir(III)

Figure 1: DFT workflow mapping the divergent reactivity pathways of [Ir(μ-Cl)(COD)]₂.

Step-by-Step Computational Methodology

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for modeling Ir-COD systems.

Step 1: Conformational Sampling and Geometry Optimization
  • Action: Perform conformational searches on the COD ligand (tub vs. twist-boat conformations) within the monomeric complex.

  • Functional Selection: Optimize geometries using a dispersion-corrected functional such as ω B97X-D or B3LYP-D3(BJ).

  • Causality: The COD ligand is highly bulky. Non-covalent London dispersion forces between the COD ring and incoming substrates significantly stabilize transition states. Omitting empirical dispersion (e.g., using raw B3LYP) will result in artificially inflated oxidative addition barriers and incorrect geometries [6].

Step 2: Relativistic Basis Set Assignment
  • Action: Assign a split-valence basis set. Use def2-SVP for light atoms (C, H, N, O, Cl) and def2-TZVP coupled with a Stuttgart-Dresden (SDD) Effective Core Potential (ECP) for Iridium.

  • Causality: Iridium ( Z=77 ) exhibits strong scalar relativistic effects that contract the s and p orbitals while expanding the d and f orbitals. The ECP replaces the core electrons, drastically reducing computational cost while accurately capturing these relativistic effects necessary for precise Ir–ligand bond lengths.

Step 3: Transition State (TS) Search and Validation
  • Action: Isolate the oxidative addition transition state (e.g., C–H or O–H bond cleavage) [5].

  • Validation: Perform an Intrinsic Reaction Coordinate (IRC) calculation. The protocol is only validated if the IRC smoothly connects the pre-reaction monomeric complex to the post-reaction Ir(III) species without intermediate plateaus.

Step 4: Thermodynamic Corrections and Single-Point Refinement
  • Action: Calculate vibrational frequencies to obtain zero-point energy (ZPE) and Gibbs free energy corrections. Apply Grimme’s quasi-harmonic approximation for frequencies <100 cm−1 .

  • Action: Execute a high-level single-point energy calculation using DLPNO-CCSD(T) or a heavily parameterized meta-GGA (e.g., M06) with an implicit solvation model (SMD) [6].

  • Causality: Standard harmonic oscillator approximations fail for the low-frequency puckering modes of the COD ring, leading to massive entropy overestimations. Furthermore, moving from the gas-phase optimization to a solvated single-point calculation accounts for the dielectric stabilization of the polar Ir(III) intermediates.

Quantitative Data and Benchmarks

The following table summarizes critical thermodynamic parameters and structural benchmarks extracted from authoritative computational studies on Ir-COD systems. These values should be used as reference points to validate your own computational outputs.

Table 1: Key Thermodynamic and Structural Parameters for Ir-COD Computational Modeling

Parameter / Reaction StepValueContext / MethodSource
Dimer Cleavage ( ΔG ) −3.1 kcal/mol 1/2[Ir(COD)Cl]2​→[Ir(COD)Cl(substrate)] [3]
Ir···C2 Agostic Interaction 2.165 ÅPre-activation intermediate with imidazolium[4]
Ir···H2 Agostic Interaction 2.390 ÅPre-activation intermediate with imidazolium[4]
Solvation Correction (DCM) 3.51 kcal/molStandard state conversion ( 1 M→15.6 M )[6]
Solvation Correction (THF) 3.38 kcal/molStandard state conversion ( 1 M→12.3 M )[6]

Note: Solvation corrections are critical when calculating the free energy of dimer cleavage, as the conversion from a standard state of 1 mol/L to the molarity of the pure solvent significantly impacts the thermodynamics of associative/dissociative steps [6].

References

  • Excited-State Engineering in Heteroleptic Ionic Iridium(III) Complexes. nih.gov.
  • Penta- versus hexa-coordinated iridium catalysts control the reactivity of the direct reductive amination between aliphatic amines and aliphatic ketones. rsc.org.
  • A Noninnocent Cyclooctadiene (COD) in the Reaction of an “Ir(COD)(OAc)” Precursor with Imidazolium Salts. acs.org.
  • Combined Experimental and Computational Study of the Mechanism of Acceptorless Alcohol Dehydrogenation by POCOP Iridium Pincer Complexes. acs.org.
  • Mechanism of Olefin Asymmetric Hydrogenation Catalyzed by Iridium Phosphino-Oxazoline: A Pair Natural Orbital Coupled Cluster Study. acs.org.

Protocols & Analytical Methods

Method

Protocol for Asymmetric Hydrogenation using Chloro(1,5-cyclooctadiene)iridium(I) Dimer: A Guide for High-Enantioselectivity Synthesis

An Application Note and Protocol for Researchers Abstract Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the efficient production of chiral molecules essential for the pharmaceutical, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the efficient production of chiral molecules essential for the pharmaceutical, agrochemical, and fine chemical industries. Iridium-based catalysts, particularly those derived from the robust precatalyst chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(cod)Cl]₂), have emerged as exceptionally effective for the enantioselective reduction of a wide range of prochiral olefins. This application note provides a detailed, experience-driven protocol for conducting asymmetric hydrogenation using an in situ prepared iridium catalyst. We will delve into the mechanistic rationale behind the protocol, offer a step-by-step experimental guide, and present methods for robust data analysis and troubleshooting, grounded in authoritative scientific literature.

Principle and Mechanistic Insight

The power of using [Ir(cod)Cl]₂ lies in its function as a stable and reliable precatalyst. It is not the active catalytic species itself but reacts predictably with a chosen chiral ligand in situ to form the true catalyst. This approach offers significant flexibility, allowing researchers to screen a library of chiral ligands to find the optimal match for a specific substrate without needing to synthesize and isolate each individual iridium-ligand complex.

The most widely accepted mechanism for this transformation is the "unsaturated" pathway, first proposed by Osborn and further refined by others. The key steps are as follows:

  • Catalyst Activation: The precatalyst, [Ir(cod)Cl]₂, reacts with a chiral diphosphine ligand (P*P) to displace the cyclooctadiene (cod) and chloride ligands, forming a cationic iridium-ligand-solvent complex.

  • Substrate Coordination: The prochiral olefin coordinates to the vacant sites on the iridium center. The geometry of this coordination is directed by the chiral ligand, which is the critical step for enantioselection.

  • Oxidative Addition: Molecular hydrogen (H₂) adds to the iridium center, oxidizing it from Ir(I) to Ir(III) and forming two iridium-hydride bonds.

  • Migratory Insertion: One of the hydride ligands migrates to the coordinated olefin, forming a new carbon-hydrogen bond and an iridium-alkyl intermediate. This step determines the stereochemistry of the final product.

  • Reductive Elimination: The second hydride ligand transfers to the alkyl group, forming the final saturated product and regenerating the active Ir(I) catalyst, which can then re-enter the catalytic cycle.

Below is a diagram illustrating this catalytic cycle.

Asymmetric_Hydrogenation_Cycle A [Ir(I)(PP)(S)₂]⁺ Active Catalyst B [Ir(I)(PP)(Olefin)]⁺ Substrate Complex A->B + Olefin - 2S C [Ir(III)(H)₂(PP)(Olefin)]⁺ Iridium Dihydride B->C + H₂ (Oxidative Addition) D [Ir(III)(H)(Alkyl)(PP)]⁺ Alkyl-Hydride Intermediate C->D Migratory Insertion D->A Reductive Elimination + Product

Figure 1: The unsaturated catalytic cycle for iridium-catalyzed asymmetric hydrogenation.

Materials and Equipment

Reagents and Chemicals

Proper handling and quality of reagents are paramount for reproducibility. It is essential to use anhydrous solvents and to handle air-sensitive reagents under an inert atmosphere (e.g., Argon or Nitrogen).

ReagentCAS NumberMolecular Weight ( g/mol )Supplier ExampleNotes
Chloro(1,5-cyclooctadiene)iridium(I) dimer12112-67-3671.70Strem ChemicalsAir-stable, but store in a desiccator.
(R)-BINAP76189-55-4622.67Sigma-AldrichChiral ligand. Air-sensitive; handle under inert gas.
1,2-Diphenylethylene (trans-Stilbene)103-30-0180.25TCI ChemicalsExample substrate.
Dichloromethane (DCM), Anhydrous75-09-284.93Acros OrganicsUse from a solvent purification system or a freshly opened bottle.
Hydrogen (H₂) Gas1333-74-02.02AirgasHigh purity grade (e.g., 5.0 or 99.999%).
Argon (Ar) or Nitrogen (N₂) Gas7440-37-139.95AirgasHigh purity grade for inert atmosphere.
Equipment
  • High-pressure reactor (e.g., Parr Shaker or autoclave) equipped with a pressure gauge and gas inlet/outlet valves.

  • Schlenk line or glovebox for inert atmosphere manipulations.

  • Schlenk flasks and other appropriate glassware.

  • Magnetic stirrer and stir bars.

  • Gas-tight syringes for liquid transfers.

  • Analytical equipment:

    • Nuclear Magnetic Resonance (NMR) spectrometer for determining conversion.

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase for determining enantiomeric excess (ee).

Experimental Protocol

This protocol describes the hydrogenation of trans-stilbene as a model substrate using an in situ prepared catalyst from [Ir(cod)Cl]₂ and (R)-BINAP. The substrate-to-catalyst ratio (S/C) is set at 100:1.

Catalyst Stock Solution Preparation (In Situ Activation)

Causality: Preparing the catalyst in situ in a Schlenk flask just before the reaction ensures the active species is fresh and has not degraded due to atmospheric exposure. The choice of solvent is critical; chlorinated solvents like DCM are often used as they are non-coordinating and effectively dissolve the catalyst components.

  • Inert Atmosphere: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add chloro(1,5-cyclooctadiene)iridium(I) dimer (6.7 mg, 0.01 mmol).

  • Ligand Addition: In the same flask, add (R)-BINAP (13.7 mg, 0.022 mmol). The ligand-to-iridium ratio is slightly above 1:1 to ensure all iridium centers are complexed.

  • Solvent Addition: Evacuate and backfill the Schlenk flask with argon or nitrogen three times. Using a gas-tight syringe, add 10 mL of anhydrous dichloromethane (DCM).

  • Activation: Stir the resulting orange-red solution at room temperature for 30-60 minutes. During this time, the active cationic iridium catalyst will form.

Asymmetric Hydrogenation Procedure

Causality: The reaction is performed in a high-pressure reactor to ensure a sufficient concentration of dissolved hydrogen, which is a key reactant. The system must be purged thoroughly first with inert gas to remove oxygen, which can deactivate the catalyst, and then with hydrogen to ensure the correct reaction atmosphere.

Figure 2: Experimental workflow for the asymmetric hydrogenation reaction.

  • Reactor Preparation: Place trans-stilbene (360.5 mg, 2.0 mmol) and a magnetic stir bar into the glass liner of the high-pressure reactor. Add 10 mL of anhydrous DCM.

  • System Assembly: Assemble the reactor, ensuring all seals are secure.

  • Inerting: Connect the reactor to the Schlenk line. Carefully evacuate the reactor and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Transfer: Transfer the prepared catalyst stock solution from the Schlenk flask to the reactor via a cannula under a positive pressure of inert gas.

  • Hydrogen Purge: Disconnect the reactor from the Schlenk line and connect it to the hydrogen gas line. Pressurize the reactor with ~5 bar of H₂, stir for 1 minute, and then carefully vent the pressure. Repeat this hydrogen purge cycle three times.

  • Reaction Conditions: Pressurize the reactor to the desired pressure (e.g., 50 bar H₂). Begin vigorous stirring and maintain the reaction at room temperature (or heat if required for the specific substrate).

  • Reaction Monitoring: Allow the reaction to proceed for the specified time (e.g., 12-24 hours). The progress can be monitored by observing the drop in hydrogen pressure.

  • Work-up: Once the reaction is complete (no further H₂ uptake), stop the stirring, cool the reactor to room temperature if heated, and carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Sample Preparation: Open the reactor, remove an aliquot of the reaction mixture for analysis. To obtain the final product, the solvent can be removed under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Data Analysis and Characterization

A successful experiment requires accurate quantification of both the conversion of the starting material and the enantiomeric excess of the product.

  • Conversion Analysis:

    • Method: ¹H NMR spectroscopy.

    • Procedure: Dissolve a small sample of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃).

    • Analysis: Compare the integration of a characteristic proton signal from the product (e.g., the methine protons in 1,2-diphenylethane) with a signal from the starting material (e.g., the vinylic protons of trans-stilbene). The conversion percentage is calculated from the relative integrals.

  • Enantiomeric Excess (ee) Analysis:

    • Method: Chiral HPLC or Chiral GC.

    • Procedure: Dissolve the product in an appropriate solvent (e.g., Hexane/Isopropanol mixture for HPLC).

    • Analysis: Inject the sample onto a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H). The two enantiomers will have different retention times. The enantiomeric excess is calculated using the areas of the two peaks:

      • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxygen or moisture contamination)Ensure all glassware is rigorously dried. Use high-purity anhydrous solvents. Ensure the reactor is thoroughly purged of air.
Insufficient hydrogen pressure or leak in the systemCheck the reactor for leaks. Ensure the H₂ cylinder has adequate pressure. Increase the reaction pressure if necessary.
Poorly soluble substrate or catalystTry a different solvent system in which all components are fully soluble.
Low Enantioselectivity Incorrect ligand for the substrateScreen a variety of chiral ligands. The electronic and steric properties of the ligand must be matched to the substrate for high selectivity.
Reaction temperature is too highLower the reaction temperature. Higher temperatures can sometimes reduce the energy difference between the diastereomeric transition states.
Racemization of the productCheck if the product is prone to racemization under the reaction or work-up conditions.

Safety Precautions

  • High-Pressure Hydrogen: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood behind a safety shield. The reactor must be rated for the pressures being used and should be regularly inspected.

  • Solvents: Dichloromethane is a volatile and toxic solvent. Handle it exclusively in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents: While [Ir(cod)Cl]₂ is relatively stable, many organometallic reagents and chiral phosphine ligands are air-sensitive and potentially toxic. Handle them under an inert atmosphere.

References

  • Robert H. Crabtree. The Organometallic Chemistry of the Transition Metals, 7th Edition. Wiley. [Link]

  • Polo, A., & Claver, C. (2007). Iridium-Catalysed Asymmetric Hydrogenation of Olefins. In Iridium Catalysis. Springer, Berlin, Heidelberg. [Link]

  • Plattner, D. A. (2003). Iridium-catalyzed asymmetric hydrogenation. Chimia, 57(5), 243-246. [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Asymmetric hydrogenation with iridium–N, P-ligand catalysts. Accounts of Chemical Research, 37(8), 534-541. [Link]

Application

Application Notes and Protocols: Synthesis of High-Performance Iridium Photoredox Catalysts from [Ir(cod)Cl]₂

Introduction: The Dawn of a New Era in Synthesis Visible-light photoredox catalysis has emerged as a transformative paradigm in modern chemistry, enabling the construction of complex molecular architectures under remarka...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dawn of a New Era in Synthesis

Visible-light photoredox catalysis has emerged as a transformative paradigm in modern chemistry, enabling the construction of complex molecular architectures under remarkably mild conditions.[1][2] At the heart of this revolution are transition metal complexes that can convert light energy into chemical potential. Among these, cationic iridium(III) complexes are unparalleled in their versatility and tunability, demonstrating exceptional performance in a vast array of chemical transformations crucial for drug discovery and development.[3][4]

This guide provides a detailed, experience-driven walkthrough for the synthesis of high-performance iridium(III) photoredox catalysts, beginning with the foundational precursor, chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂. We will focus on the synthesis of one of the most powerful and widely used photocatalysts, [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆, to illustrate the core principles and techniques. Our approach eschews a simple recitation of steps, instead focusing on the underlying causality and rationale—the "why" behind the "how"—to empower researchers with a deeper understanding of the chemistry at play.

The Strategic Importance of the [Ir(cod)Cl]₂ Precursor

The journey to a potent photoredox catalyst begins with a reliable source of iridium. Chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂, serves as an ideal entry point. It is an air-stable, crystalline solid that provides a reactive Ir(I) center. The 1,5-cyclooctadiene (cod) ligands are weakly bound and readily displaced, making the iridium atom accessible for the subsequent, crucial cyclometalation step. While commercially available, an efficient in-house synthesis from more fundamental iridium salts like iridium(III) chloride hydrate (IrCl₃·xH₂O) is often more cost-effective for large-scale work.

Protocol 1: Synthesis of Chloro(1,5-cyclooctadiene)iridium(I) Dimer [Ir(cod)Cl]₂

This protocol details the reductive carbonylation of Ir(III) to the stable Ir(I) dimer.

  • Rationale: The synthesis involves the reduction of an Ir(III) salt to an Ir(I) species in the presence of the stabilizing cod ligand. An alcohol, such as isopropanol or 2-ethoxyethanol, serves as both the solvent and the reducing agent, being oxidized in the process. Water is used to dissolve the hygroscopic iridium salt. The reaction is typically performed under an inert atmosphere to prevent the oxidation of the desired Ir(I) product.[5]

  • G cluster_0 Synthesis of [Ir(cod)Cl]₂ A Charge flask with IrCl₃·xH₂O, Alcohol, H₂O B Add 1,5-cyclooctadiene (cod) C Reflux under Argon (e.g., 80-90 °C) D Cool to room temperature E Filter the precipitate F Wash with Ethanol & Hexane G Dry under vacuum H Obtain [Ir(cod)Cl]₂ as a red-orange solid

    Caption: Workflow for the synthesis of the [Ir(cod)Cl]₂ precursor.

  • Step-by-Step Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add iridium(III) chloride hydrate (1.0 equiv).

    • Under a flow of argon, add a 2:1 mixture of 2-ethoxyethanol and water.

    • Add 1,5-cyclooctadiene (cod) (approx. 3.0 equiv).

    • Heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring for 16-24 hours. The solution will change color from dark brown to a clear, bright red-orange.

    • Allow the mixture to cool to room temperature, during which a red-orange precipitate will form.

    • Collect the solid by vacuum filtration.

    • Wash the collected solid sequentially with water, ethanol, and finally hexane to remove unreacted starting materials and byproducts.

    • Dry the solid under high vacuum to yield [Ir(cod)Cl]₂ as a vibrant red-orange crystalline powder.

ReagentMolar Equiv.PurposeTypical Yield
IrCl₃·xH₂O1.0Iridium source85-95%
2-Ethoxyethanol/H₂OSolventSolvent & ReductantN/A
1,5-Cyclooctadiene~3.0LigandN/A

The Heart of the Catalyst: Synthesis of the Cyclometalated Dimer

The next stage is the most critical transformation: the synthesis of the chloro-bridged cyclometalated iridium(III) dimer. This step establishes the core structure of the photocatalyst, installing the C^N ligands that are fundamental to its photophysical properties. Here, the iridium center undergoes oxidative addition and C-H activation to form a stable five-membered iridacycle.

We use 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (dF(CF₃)ppy) as our exemplar C^N ligand. This ligand is specifically designed to create a highly oxidizing excited state in the final catalyst, making it exceptionally powerful.[6][7]

Protocol 2: Synthesis of the Chloro-Bridged Dimer [(dF(CF₃)ppy)₂Ir(μ-Cl)]₂
  • Rationale: This reaction involves heating the [Ir(cod)Cl]₂ precursor with an excess of the cyclometalating ligand in a high-boiling solvent. The elevated temperature is essential to overcome the activation barrier for the C-H bond cleavage and to drive the displacement of the cod ligands. The reaction product is an air-stable Ir(III) dimer, which often precipitates from the reaction mixture upon cooling.

  • G cluster_1 Synthesis of Cyclometalated Dimer A Charge flask with [Ir(cod)Cl]₂ & dF(CF₃)ppy ligand B Add high-boiling solvent (e.g., 2-Ethoxyethanol) C Heat under Argon (e.g., 150 °C) D Cool to room temperature E Filter the yellow precipitate F Wash with MeOH & Hexane G Dry under vacuum H Obtain [(dF(CF₃)ppy)₂Ir(μ-Cl)]₂ as a yellow solid

    Caption: Workflow for the synthesis of the cyclometalated Ir(III) dimer.

  • Step-by-Step Procedure:

    • In a Schlenk flask, combine [Ir(cod)Cl]₂ (1.0 equiv) and the dF(CF₃)ppy ligand (2.3 equiv per Ir atom, so 4.6 equiv total).

    • Add degassed 2-ethoxyethanol as the solvent.

    • Heat the mixture to 150 °C under an argon atmosphere for 12-18 hours.

    • Allow the reaction to cool to ambient temperature. A yellow solid will precipitate.

    • Collect the solid by vacuum filtration and wash it thoroughly with methanol to remove excess ligand and solvent.

    • Dry the resulting bright yellow powder under high vacuum. This affords the chloro-bridged dimer, [(dF(CF₃)ppy)₂Ir(μ-Cl)]₂, which is typically used in the next step without further purification.

ReagentMolar Equiv. (per Ir)PurposeTypical Yield
[Ir(cod)Cl]₂1.0Ir(I) Source70-85%
dF(CF₃)ppy2.3Cyclometalating LigandN/A
2-EthoxyethanolSolventHigh-boiling solventN/A

Final Assembly: Crafting the Monomeric Catalyst

The final step involves cleaving the chloride bridges of the dimer with an ancillary diimine (N^N) ligand to generate the monomeric, catalytically active species. The choice of this ancillary ligand is critical as it fine-tunes the catalyst's solubility, stability, and redox potentials.[8][9] We will use 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy), a common choice that enhances solubility in organic solvents and provides steric bulk.

Protocol 3: Synthesis of [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆
  • Rationale: The chloro-bridged dimer reacts with the dtbbpy ligand, which displaces the bridging chlorides to form the cationic complex [Ir{dF(CF₃)ppy}₂(dtbbpy)]Cl. Because the chloride salt is often highly soluble, a subsequent salt metathesis (anion exchange) with a hexafluorophosphate source (e.g., NH₄PF₆ or KPF₆) is performed. The resulting PF₆⁻ salt is significantly less soluble in many solvent systems, causing it to precipitate as a pure, crystalline solid, which greatly simplifies purification.[6]

  • G cluster_2 Synthesis of Final Photocatalyst A Charge flask with Dimer & dtbbpy ligand B Add solvent (e.g., Ethylene Glycol) C Heat under Argon (e.g., 150 °C) D Cool and add water E Add aqueous NH₄PF₆ solution F Stir and collect precipitate G Wash with H₂O & Ether H Recrystallize/Purify I Obtain [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ as a yellow powder

    Caption: Workflow for the final synthesis and purification of the catalyst.

  • Step-by-Step Procedure:

    • Combine the iridium dimer [(dF(CF₃)ppy)₂Ir(μ-Cl)]₂ (1.0 equiv) and dtbbpy (1.5 equiv per Ir, so 3.0 equiv total) in a round-bottom flask.

    • Add ethylene glycol and heat the mixture to 150 °C under argon for 4-6 hours until the reaction appears homogeneous and clear.

    • Cool the reaction to room temperature and add water to precipitate the crude product and dilute the ethylene glycol.

    • Filter the suspension to collect the solid.

    • Redissolve the solid in a suitable solvent like acetone or dichloromethane.

    • Add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆). Stir for 30 minutes. A bright yellow precipitate of the PF₆⁻ salt will form.

    • Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water and then diethyl ether to remove residual salts and organic impurities.

    • Dry the product under high vacuum. For highest purity, the catalyst can be further purified by column chromatography on silica gel or by recrystallization.

ReagentMolar Equiv. (per Ir)PurposeTypical Yield
[(dF(CF₃)ppy)₂Ir(μ-Cl)]₂1.0Iridium Dimer80-95%
dtbbpy1.5Ancillary LigandN/A
Ethylene GlycolSolventHigh-boiling solventN/A
NH₄PF₆ExcessAnion ExchangeN/A

Characterization and Quality Control

Verifying the identity and purity of the final catalyst is paramount.

  • NMR Spectroscopy: ¹H, ¹⁹F, and ³¹P NMR are essential. The ¹H NMR spectrum should show clean signals corresponding to the aromatic protons on the ligands in the correct integration ratios. ¹⁹F NMR is crucial for confirming the presence of the fluorinated ppy ligands, and ³¹P NMR will show a characteristic septet for the PF₆⁻ counter-ion.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the cationic complex, [Ir{dF(CF₃)ppy}₂(dtbbpy)]⁺.

  • Photophysical Properties: UV-Vis absorption and photoluminescence spectroscopy confirm the electronic properties. For [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆, a strong absorption band around 400-450 nm and emission in the blue-green region (around 470-500 nm) are expected.[10]

Conclusion: Empowering Discovery

The synthetic pathway from [Ir(cod)Cl]₂ to advanced photoredox catalysts like [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ is a robust and scalable process. By understanding the rationale behind each transformation—from the initial reduction of iridium to the final tuning with ancillary ligands—researchers can not only reliably produce these powerful tools but also rationally design new catalysts with tailored properties. These molecules are more than just reagents; they are enablers of chemical innovation, opening doors to novel synthetic strategies and accelerating the discovery of new medicines and materials.

References

  • Reinterpreting the Fate of Iridium(III) Photocatalysts: Screening a Combinatorial Library to Explore Light-Driven Side-Reactions. Journal of the American Chemical Society. [Link]

  • Reinterpreting the Fate of Iridium(III) Photocatalysts Screening a Combinatorial Library to Explore Light-Driven Side-Reactions. Vertex AI Search.
  • [Ir{dF(CF 3 )ppy} 2 (dtbbpy)]PF 6. Organic Syntheses. [Link]

  • Ancillary Ligand Effects on Heteroleptic IrIII Dye in Dye-Sensitized Photocatalytic CO2 Reduction: Photoaccumulation of Charges on Arylated Bipyridine Ligand and Its Control on Catalytic Performance. PubMed. [Link]

  • Effects of Ancillary Ligands on Deep Red to Near-Infrared Cyclometalated Iridium Complexes. ACS Organic & Inorganic Au. [Link]

  • Mechanistic Insights and Synthetic Explorations of the Photoredox-Catalyzed Activation of Halophosphines. Inorganic Chemistry. [Link]

  • Ir[dF(CF3)ppy]2(dtbbpy)PF6. ChemBK. [Link]

  • Mechanistic Investigation and Optimization of Photoredox Anti-Markovnikov Hydroamination. ChemRxiv. [Link]

  • Impacts of ancillary ligand coordination modes on red-emitting cyclometalated iridium complexes. Inorganic Chemistry Frontiers. [Link]

  • Improved drug discovery and development through use of novel iridium catalysts. University of Glasgow. [Link]

  • Mechanistic Insights into the Oxidative and Reductive Quenching Cycles of Transition Metal Photoredox Catalysts through Effective Oxidation State Analysis. Inorganic Chemistry. [Link]

  • Photoredox Catalysis Using Heterogenized Iridium Complexes. PMC. [Link]

  • Practical Syntheses of [2,2′-Bipyridine]bis[3,5-Difluoro-2-[5-(Trifluoromethyl)-2-Pyridinyl]phenyl]iridium(III) Hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4. ResearchGate. [Link]

  • Recyclable iridium-containing copolymers for homogeneous photoredox catalysis. Polymer Chemistry. [Link]

  • SUPPLEMENTARY INFORMATION. Princeton University. [Link]

  • Synthesis of permanently charged iridium(III) photoredox catalyst 2. ResearchGate. [Link]

  • Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. ACS Catalysis. [Link]

  • Method for producing [Ir(cod)Cl]2. Google Patents. .

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Method

Application Notes &amp; Protocols: Iridium Chloro-1,5-Cyclooctadiene Catalyzed Directed C-H Borylation

Introduction: Strategic C–H Borylation for Accelerated Discovery In the landscape of modern organic synthesis, the ability to functionalize molecules at traditionally inert C–H bonds represents a paradigm shift. This app...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic C–H Borylation for Accelerated Discovery

In the landscape of modern organic synthesis, the ability to functionalize molecules at traditionally inert C–H bonds represents a paradigm shift. This approach, known as C–H activation, circumvents the need for pre-functionalized substrates, thereby streamlining synthetic routes and reducing waste.[1] Among these transformations, iridium-catalyzed C–H borylation has emerged as a particularly robust and versatile tool, enabling the direct installation of a boronate ester group onto a carbon skeleton.[2][3] This functionality serves as a versatile synthetic handle, most notably for Suzuki-Miyaura cross-coupling reactions, but also for a host of other transformations.[1][4]

While early iterations of this chemistry were governed predominantly by the steric profile of the substrate, leading to borylation at the most accessible C–H bond, the field has evolved to embrace a more nuanced level of control.[5][6] Directed C–H borylation leverages coordinating functional groups within the substrate to steer the iridium catalyst to a specific, often ortho, position. This method offers a powerful strategy for achieving regioselectivity that is orthogonal to inherent steric or electronic biases.[7][8]

This guide focuses on the application of chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂, a common, commercially available, and highly effective precatalyst for directed C–H borylation reactions.[9][10] We will delve into the mechanistic underpinnings of this catalytic system, provide detailed, field-proven protocols, and explore its application scope, offering researchers and drug development professionals a comprehensive resource for implementing this transformative methodology.

Mechanistic Rationale: The "Why" Behind the Reaction

Understanding the catalytic cycle is paramount to effective protocol design and troubleshooting. The generally accepted mechanism for iridium-catalyzed borylation involves a sequence of oxidative addition and reductive elimination steps, cycling the iridium center between the Ir(III) and Ir(V) oxidation states.[1][5][8][11]

Catalyst Activation: The journey begins with the activation of the [Ir(cod)Cl]₂ precatalyst. In the presence of a bidentate nitrogen-based ligand (e.g., 2,2'-bipyridine) and the boron source (typically bis(pinacolato)diboron, B₂pin₂), the dimeric Ir(I) complex is converted into a monomeric, catalytically active Ir(III)-tris(boryl) species.[9][12] This is the key intermediate that engages the substrate.

The Directed Catalytic Cycle: The defining feature of the directed process is the initial coordination of a directing group (DG) on the substrate to the vacant coordination site on the iridium center. This "inner-sphere" interaction tethers the catalyst in close proximity to a specific C–H bond, typically at the ortho position.[7] This chelation-assisted delivery facilitates the subsequent, and often rate-determining, C–H oxidative addition step, forming an Ir(V) intermediate. The cycle concludes with the reductive elimination of the borylated product and regeneration of the active Ir(III) catalyst, which can then engage another molecule of substrate.

Directed_CH_Borylation_Cycle cluster_cycle Catalytic Cycle cluster_activation Precatalyst Activation Ir_III Active Ir(III) Catalyst [L-Ir(Bpin)₃] Substrate_Coord Substrate Coordination (Inner-Sphere) Ir_III->Substrate_Coord + Substrate-DG Ir_V Ir(V) Intermediate (C-H Oxidative Addition) Substrate_Coord->Ir_V C-H Cleavage Product_Release Product Release (C-B Reductive Elimination) Ir_V->Product_Release C-B Formation Product_Release->Ir_III + B₂pin₂ - Bpin-Substrate Precatalyst [Ir(cod)Cl]₂ + Ligand (L) + B₂pin₂ Precatalyst->Ir_III Activation

Figure 1: Simplified catalytic cycle for directed C-H borylation.

The choice of directing group is critical. A wide array of functional groups, including amides, esters, carbamates, and various nitrogen-containing heterocycles, have proven effective at directing the iridium catalyst, showcasing the broad applicability of this methodology.[9][13]

General Protocol for Directed Aromatic C–H Borylation

This protocol provides a reliable starting point for the ortho-borylation of an aromatic substrate containing a suitable directing group. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

Materials and Reagents
  • Iridium Precatalyst: Chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂

  • Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂)

  • Substrate: Aromatic compound with a directing group (e.g., N-phenylpivalamide)

  • Solvent: Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Cyclohexane)

Equipment
  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Schlenk line or glovebox

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Reaction Procedure
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the iridium precatalyst [Ir(cod)Cl]₂ (0.0125 mmol, 1.25 mol% Ir) and the ligand dtbpy (0.025 mmol, 2.5 mol%).

  • Reagent Addition: In the same flask, add the substrate (1.0 mmol, 1.0 equiv) and the boron source B₂pin₂ (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (repeat 3 times). Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Reaction Incubation: Seal the flask and place it in a pre-heated oil bath at the desired temperature (typically 80-100 °C). Stir the reaction mixture for the specified time (e.g., 12-24 hours).

  • Monitoring: The reaction progress can be monitored by taking aliquots (under inert atmosphere) and analyzing them by GC-MS or LC-MS.

Workup and Purification
  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired ortho-borylated product.

Protocol_Workflow start Start (Inert Atmosphere) add_reagents 1. Add [Ir(cod)Cl]₂, Ligand, Substrate, and B₂pin₂ to Flask start->add_reagents add_solvent 2. Add Anhydrous, Degassed Solvent add_reagents->add_solvent react 3. Heat and Stir (e.g., 80 °C, 12h) add_solvent->react monitor 4. Monitor Progress (GC-MS / LC-MS) react->monitor monitor->react Incomplete workup 5. Cool & Concentrate monitor->workup Reaction Complete purify 6. Column Chromatography workup->purify end Isolated Product purify->end

Figure 2: General experimental workflow for directed C-H borylation.

Substrate Scope and Applications

The power of directed C–H borylation lies in its broad applicability. A wide range of directing groups and substrates are compatible with this methodology, tolerating various other functional groups.

Directing Group (DG)Substrate ExampleCatalyst SystemConditionsYield (%)Reference
Secondary AmideN-Methylbenzamide[Ir(OMe)(COD)]₂ / BAIPyTHF, 80 °C, 24h94[9]
Tertiary AmideN,N-Diethylbenzamide[Ir(OMe)(COD)]₂ / CF₃-BpyDioxane, 100 °C, 24h95[9]
N-Boc AnilineN-Boc-aniline[Ir(OMe)(COD)]₂ / dtbpyTHF, 80 °C, 16h90[9]
BenzylamineN,N-Dimethylbenzylamine[Ir(cod)Cl]₂ / picolylamineMTBE, 100 °C, 48h85[6][9]
Aryl TriazineN,N-Diisopropyl-aryl triazine[Ir(OMe)(COD)]₂ (ligand-free)Octane, 100 °C, 12hHigh (o,o'-diborylation)[9]
HydrazoneAcetophenone N,N-dimethylhydrazone[Ir(OMe)(COD)]₂ / Pyridine-hydrazone ligandDioxane, 100 °C, 24h76 (o,o'-diborylation)[9]

Troubleshooting and Practical Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to air/moisture exposure. 2. Impure solvent or reagents. 3. Ineffective directing group or ligand combination. 4. Catalyst decomposition at high temperatures.1. Ensure rigorous inert atmosphere techniques. Use fresh precatalyst. 2. Use freshly distilled/anhydrous solvents and high-purity reagents. 3. Screen different ligands. Some directing groups require specific ligand architectures for efficient turnover. 4. Lower the reaction temperature and extend the reaction time. Some ligands, like tmphen, can offer greater catalyst stability over dtbpy.[14]
Poor Regioselectivity 1. Competing steric effects override the directing effect. 2. The directing group is too weakly coordinating.1. Modify the ligand. A more sterically demanding ligand can sometimes enhance selectivity for the directed position. 2. Consider a different directing group or a ligand designed to enhance the substrate-catalyst interaction.
Formation of Side Products 1. Over-borylation (diborylation). 2. Substrate or product decomposition.1. Reduce the amount of B₂pin₂ (e.g., to 1.05-1.1 equiv). Reduce reaction time. 2. Lower the reaction temperature. Ensure the workup is performed promptly after the reaction is complete.

Case Study: Late-Stage Functionalization of a Bioactive Scaffold

The true potential of this chemistry is realized in its application to complex molecules, a process known as late-stage functionalization (LSF). LSF allows for the rapid generation of analogues from a common advanced intermediate, accelerating structure-activity relationship (SAR) studies in drug discovery.[15][16]

For example, the iridium-catalyzed borylation of complex drug-like molecules has been successfully implemented on a kilogram scale in the synthesis of pharmaceuticals.[4] In a process for the drug Doravirine, a meta-substituted phenol was accessed via an Ir-catalyzed borylation/oxidation sequence, a transformation that would be challenging using classical methods.[4] This highlights the industrial relevance and scalability of the methodology. High-throughput experimentation (HTE) platforms are now routinely used to quickly screen conditions for the borylation of complex bioactive compounds, further expanding the practical utility of this reaction.[15][16][17]

Conclusion

Iridium chloro-1,5-cyclooctadiene catalyzed directed C–H borylation is a cornerstone of modern synthetic chemistry. Its capacity for predictable, regioselective functionalization of C–H bonds under relatively mild conditions provides a powerful tool for researchers across academia and industry. By understanding the mechanistic principles and leveraging the robust protocols outlined herein, scientists can effectively implement this strategy to streamline the synthesis of complex molecules, from novel materials to next-generation pharmaceuticals.

References

  • Al-Amin, M. (2024). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. MDPI. [Link]

  • Larsen, M. A., & Hartwig, J. F. (n.d.). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. eScholarship, University of California. [Link]

  • Kallepalli, V. A., Shi, F., Paul, S., Onyeozili, E. N., Maleczka, Jr., R. E., & Smith, III, M. R. (2009). Boc Groups as Protectors and Directors for Ir-Catalyzed C−H Borylation of Heterocycles. The Journal of Organic Chemistry. [Link]

  • van Gemmeren, M. (2020). Iridium catalyzed C-H borylation. Common strategies to influence the regioselectivity. ResearchGate. [Link]

  • Wang, G., Liu, L., Wang, H., Ding, Y.-S., Zhou, J., Mao, S., & Li, P. (2017). N,B-Bidentate Boryl Ligand-Supported Iridium Catalyst for Efficient Functional-Group-Directed C-H Borylation. Organic Chemistry Portal. [Link]

  • Preshlock, S. M., Ghaffari, B., Maligres, P. E., Krska, S. W., Maleczka, Jr., R. E., & Smith, III, M. R. (2016). Iridium-Catalyzed, Hydrosilyl-Directed Borylation of Unactivated Alkyl C–H Bonds. Journal of the American Chemical Society. [Link]

  • Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. Illinois Chemistry. [Link]

  • Che, A. (2023). Ir-catalyzed borylation through C-H Activation, kilo-scale examples in drug synthesis. Medium. [Link]

  • Borthakur, U., & Ali, A. (2024). C–H borylation: a tool for molecular diversification. Organic Chemistry Frontiers. [Link]

  • Bera, M., Maji, A., Sahoo, A. K., & Maiti, D. (2021). Remarkably Efficient Iridium Catalysts for Directed C(sp2)–H and C(sp3)–H Borylation of Diverse Classes of Substrates. Journal of the American Chemical Society. [Link]

  • Le, C. M., Nykaza, T. V., Vantourout, J. C., Lipinski, R. M., Berritt, S., & Richardson, P. (2024). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. PMC. [Link]

  • Kallepalli, V. A., Onyeozili, E. N., & Smith, M. R. (2013). High-Throughput Optimization of Ir-Catalyzed C−H Borylation: A Tutorial for Practical Applications. MSU Chemistry. [Link]

  • Le, C. M., Nykaza, T. V., Vantourout, J. C., Lipinski, R. M., Berritt, S., & Richardson, P. (2025). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. ACS Catalysis. [Link]

  • Domainex. (2025). Synthesis in Review: An Air-Stable Iridium Precatalyst for C-H Borylation and a Photochemical Strategy for Azole Permutations. Domainex. [Link]

  • Le, C. M., Nykaza, T. V., Vantourout, J. C., Lipinski, R. M., Berritt, S., & Richardson, P. (2024). High-throughput enabled iridium-catalyzed C-H borylation platform for late-stage functionalization. ChemRxiv. [Link]

  • Kallepalli, V. A., Onyeozili, E. N., & Smith, M. R. (2013). High-Throughput Optimization of Ir-Catalyzed C-H Borylation: A Tutorial for Practical Applications. Request PDF on ResearchGate. [Link]

  • Li, Q., Liskey, C. W., & Hartwig, J. F. (2014). Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes. Chemical Science. [Link]

  • Ishiyama, T., Takagi, J., Nobuta, Y., & Miyaura, N. (2005). Iridium-Catalyzed C-H Borylation of Arenes and Heteroarenes. Organic Syntheses. [Link]

  • Scott, P. J. H., & Steel, P. G. (2021). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. PMC. [Link]

  • Li, Q., Liskey, C. W., & Hartwig, J. F. (2014). Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes. Chemical Science. [Link]

  • Boebel, T. A., & Hartwig, J. F. (2012). Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters. [Link]

  • Chattopadhyay, B., Dannatt, J. E., Andujar-De Sanctis, I. L., & Singleton, D. A. (2024). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. Organic Letters. [Link]

  • Hartwig, J. F., & Larsen, M. A. (2017). Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds. PMC. [Link]

  • Liskey, C. W., & Hartwig, J. F. (2013). Iridium-Catalyzed Borylation of Secondary Benzylic C–H Bonds Directed by a Hydrosilane. Journal of the American Chemical Society. [Link]

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Application

Application Note &amp; Protocol: Synthesis of Iridium(I) N-Heterocyclic Carbene Complexes from [Ir(cod)Cl]₂

Abstract This document provides a comprehensive guide for the synthesis of Iridium(I) N-Heterocyclic Carbene (NHC) complexes, utilizing the common and versatile starting material, chloro(1,5-cyclooctadiene)iridium(I) dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of Iridium(I) N-Heterocyclic Carbene (NHC) complexes, utilizing the common and versatile starting material, chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂. Iridium-NHC complexes are a cornerstone in modern organometallic chemistry, demonstrating exceptional performance as catalysts in a wide array of organic transformations, including hydrogenation, C-H activation, and transfer hydrogenation.[1][2] This guide details two primary, field-proven synthetic methodologies: direct reaction with a free NHC and the in-situ generation of the NHC from an imidazolium salt precursor using a base. We will delve into the mechanistic rationale behind these protocols, provide step-by-step experimental procedures, and outline essential characterization and troubleshooting techniques to ensure successful and reproducible synthesis.

Core Principles & Mechanistic Insight

The synthesis of [Ir(NHC)(cod)Cl] complexes from [Ir(cod)Cl]₂ is fundamentally a ligand substitution reaction. The dimeric iridium precursor, [Ir(cod)Cl]₂, features two iridium centers bridged by two chloride ligands. In solution, this dimer is in equilibrium with its monomeric form, Ir(cod)Cl, which is the reactive species. The N-heterocyclic carbene, a strong σ-donating ligand, readily displaces the bridging chlorides, cleaving the dimer to form the stable, square-planar 16-electron [Ir(NHC)(cod)Cl] complex.[3][4]

There are two prevalent strategies to introduce the NHC ligand:

  • Method A: The Free Carbene Route. This is the most direct method, involving the reaction of the iridium dimer with a pre-isolated, stable free carbene. The strong nucleophilicity of the carbene carbon facilitates a rapid and often quantitative cleavage of the chloride bridges of the iridium dimer.[3]

  • Method B: In-Situ Deprotonation of Azolium Salts. This is arguably the more common and practical approach, as it bypasses the need to isolate the often highly reactive and sensitive free carbene. An imidazolium or other azolium salt (the NHC precursor) is deprotonated in the presence of the iridium dimer using a suitable base. The generated NHC immediately coordinates to the iridium center. The choice of base is critical; it must be strong enough to deprotonate the azolium salt but not so reactive that it leads to undesired side reactions with the metal complex or solvent.

A third, less common but effective method is transmetalation , often from a silver-NHC complex ([Ag(NHC)X]). This method is particularly useful for NHCs that are difficult to generate in situ or isolate as free carbenes. The reaction is driven by the formation of insoluble silver chloride (AgCl).[5][6]

Visualization of Synthetic Pathways

The general transformation and the laboratory workflow are outlined below.

G cluster_0 Method A: Free Carbene cluster_1 Method B: In-Situ Generation Precursor [Ir(cod)Cl]₂ (Iridium Dimer Precursor) Product [Ir(NHC)(cod)Cl] (Target Complex) Precursor->Product Direct Reaction in THF or CH₂Cl₂ Precursor->Product NHC_Free Free NHC Ligand (e.g., IPr, IMes) NHC_Free->Product NHC_Salt Imidazolium Salt (NHC Precursor) NHC_Salt->Product Deprotonation & Coordination Base Base (e.g., KOtBu, NaH) Base->NHC_Salt

Caption: General Synthetic Routes to [Ir(NHC)(cod)Cl] Complexes.

G start Start reagents Prepare Reagents: [Ir(cod)Cl]₂ Imidazolium Salt Anhydrous Solvent Base start->reagents setup Assemble Schlenk Line & Glassware (under N₂/Ar) reagents->setup reaction Run Reaction: Combine reagents Stir at specified temp/time setup->reaction workup Reaction Work-up: Filter through Celite/Silica Remove solvent in vacuo reaction->workup purify Purification: Recrystallization or Column Chromatography workup->purify characterize Characterization: ¹H NMR, ¹³C NMR Mass Spectrometry Elemental Analysis purify->characterize end Pure Product characterize->end

Caption: Standard Laboratory Workflow for Iridium-NHC Synthesis.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Solvents must be anhydrous and degassed prior to use. Iridium compounds are precious and should be handled with care.

Protocol A: Synthesis via Free Carbene (Example: Using IPr)

This protocol describes the synthesis of [Ir(IPr)(cod)Cl] where IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene.

Materials:

  • [Ir(cod)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Celite®

Procedure:

  • In a Schlenk flask under an inert atmosphere, add [Ir(cod)Cl]₂ (e.g., 100 mg, 0.149 mmol).

  • Add the free carbene, IPr (e.g., 122 mg, 0.313 mmol, 2.1 equivalents).

    • Rationale: A slight excess of the free carbene ensures the complete cleavage of the iridium dimer.

  • Add anhydrous THF (e.g., 10 mL) via cannula or syringe.

  • Stir the resulting orange solution at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (indicated by the consumption of the starting material), remove the solvent under reduced pressure (in vacuo).

  • The resulting orange solid is then washed with anhydrous hexane (3 x 5 mL) to remove any unreacted free carbene and dried in vacuo.

  • For higher purity, the crude product can be dissolved in a minimal amount of dichloromethane (DCM) and filtered through a small plug of Celite® to remove any insoluble impurities. The solvent is then removed in vacuo to yield the pure product.

Protocol B: Synthesis via In-Situ Deprotonation (Example: Using IMes·HCl)

This protocol describes the synthesis of [Ir(IMes)(cod)Cl] where IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene from its hydrochloride salt.

Materials:

  • [Ir(cod)Cl]₂

  • IMes·HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride)

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Anhydrous Hexane

  • Celite®

Procedure:

  • To a Schlenk flask, add the imidazolium salt, IMes·HCl (e.g., 107 mg, 0.313 mmol, 2.1 eq.), and [Ir(cod)Cl]₂ (100 mg, 0.149 mmol).

  • Add anhydrous THF (10 mL). The mixture will be a suspension.

  • Cool the flask to 0 °C in an ice bath.

    • Rationale: Cooling the reaction mixture helps to control the reaction rate and minimize potential side reactions, particularly during the addition of the strong base.

  • Slowly add the base, KOtBu (e.g., 37 mg, 0.33 mmol, 2.2 eq.), as a solid portion-wise. If using NaH, it should be washed with hexane to remove mineral oil before use.

    • Causality: The strong base deprotonates the C2 position of the imidazolium salt, generating the free carbene in situ. This highly reactive species immediately attacks the iridium dimer present in the same pot, driving the reaction to completion.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The color should change to a deep orange or red.

  • After the reaction is complete, remove the solvent in vacuo.

  • The crude residue is suspended in hexane and filtered through a pad of Celite® to remove the salt byproduct (KCl or NaCl) and any excess base. The Celite® pad is washed with additional hexane.

  • The filtrate is collected, and the solvent is removed under reduced pressure to yield the product as a bright orange solid.

Characterization & Expected Results

Successful synthesis of [Ir(NHC)(cod)Cl] complexes can be confirmed by standard analytical techniques.

Parameter Technique Expected Observation
Appearance VisualBrightly colored (typically yellow, orange, or red) crystalline solid.
Carbene Carbon ¹³C NMRA characteristic downfield signal in the range of δ 180-210 ppm. The exact shift is sensitive to the electronic properties of the NHC and the metal center.[7]
COD Ligand ¹H NMRSignals corresponding to the vinyl and aliphatic protons of the cyclooctadiene ligand, typically between δ 2.0-5.0 ppm.
NHC Ligand ¹H NMRSignals corresponding to the protons on the NHC backbone and its N-substituents.
Molecular Ion Mass SpectrometryObservation of the molecular ion peak [M]⁺ or relevant fragments (e.g., [M-Cl]⁺) consistent with the calculated mass.

Key Insight: In the ¹³C NMR spectrum, the position of the carbene carbon resonance (Ir-CNHC) is a powerful diagnostic tool. For the neutral [Ir(I)(NHC)(cod)Cl] complexes, this signal is typically found at lower field compared to cationic Ir(I) or Ir(III) analogues.[7]

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the base is fresh and active.
Air or moisture contamination.Improve inert atmosphere techniques. Use freshly distilled, anhydrous solvents.
Impure Product Incomplete removal of salt byproduct.Ensure thorough washing during filtration. Consider a DCM/hexane solvent system to dissolve the product while leaving salts behind.
Unreacted starting materials remain.Adjust stoichiometry. For Protocol B, ensure at least 2 equivalents of both NHC precursor and base per iridium dimer are used.
No Reaction Inactive base.Use a freshly opened bottle of base or test its activity.
Poor quality [Ir(cod)Cl]₂.The dimer should be a reddish-orange crystalline solid. If it is brown or black, it may have decomposed.

Conclusion

The protocols described herein provide reliable and efficient pathways for the synthesis of [Ir(NHC)(cod)Cl] complexes from the readily available [Ir(cod)Cl]₂ precursor. These methods are robust and can be adapted for a wide variety of N-heterocyclic carbene ligands, enabling researchers to access a diverse library of powerful catalysts. Careful execution under inert conditions and confirmation by spectroscopic methods are key to obtaining high-purity materials essential for catalytic applications and further synthetic transformations.

References

  • Source: Dalton Transactions (RSC Publishing)
  • Title: Rhodium and Iridium Complexes of N-Heterocyclic Carbenes via Transmetalation: Structure and Dynamics Source: Organometallics - ACS Publications URL
  • Title: Synthesis of NHC-Iridium(III)
  • Title: Iridium(III)
  • Title: Preparation of Tris-Heteroleptic Iridium(III)
  • Title: Diverse Chemical Applications of N-Heterocyclic Carbenes Source: ACS Publications URL
  • Title: In-Depth Study on Chloride Abstractions from (NHC)Ir(COD)
  • Title: Design and modification of rhodium and iridium N-heterocyclic carbene complexes for asymmetric transfer hydrogenation and antimicrobial activity Source: VTechWorks URL
  • Title: Iridium(NHC)
  • Title: Metal-NHC heterocycle complexes in catalysis and biological applications Source: PMC - NIH URL
  • Title: A leap forward in iridium–NHC catalysis: new horizons and mechanistic insights Source: Dalton Transactions URL
  • Title: Synthesis of [3 + 2 + 1] iridium complexes.
  • Title: Iridium Abnormal N-Heterocyclic Carbene Hydrides via Highly Selective C−H Activation Source: Request PDF - ResearchGate URL
  • Title: C−H Oxidative Addition of Bisimidazolium Salts to Iridium and Rhodium Complexes, and N-Heterocyclic Carbene Generation.
  • Title: Determination of N-Heterocyclic Carbene (NHC) Steric and Electronic Parameters using the [(NHC)Ir(CO)
  • Title: Determination of N-Heterocyclic Carbene (NHC) Steric and Electronic Parameters using the [(NHC)Ir(CO)

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Method

Advanced Ligand Exchange Protocols for Chloro(1,5-cyclooctadiene)iridium(I) Dimer

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Introduction and Mechanistic Rationale The chloro(1,5-cyclooctadiene)iridium(...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Introduction and Mechanistic Rationale

The chloro(1,5-cyclooctadiene)iridium(I) dimer, commonly abbreviated as [Ir(COD)Cl]2​ , is a cornerstone precursor in modern organometallic chemistry and homogeneous catalysis. Its utility stems from its unique structural balance: the 1,5-cyclooctadiene (COD) ligand provides sufficient π -backbonding to stabilize the Ir(I) center against premature oxidation, while the bridging chloride ligands are highly susceptible to nucleophilic attack and metathesis .

In drug development and advanced materials synthesis, researchers rarely use [Ir(COD)Cl]2​ as the active catalyst. Instead, it undergoes targeted ligand exchange to generate highly active monomeric or cationic species. The causality behind these exchanges is strictly functional:

  • Nucleophilic Substitution (Alkoxide Exchange): Replacing the chloride bridge with a methoxide ( −OMe ) or hydroxide ( −OH ) group creates a basic ligand environment. This is a prerequisite for Concerted Metalation-Deprotonation (CMD) pathways in C–H activation 1.

  • Anion Metathesis (Cationic Complex Formation): For asymmetric hydrogenation (e.g., Crabtree's catalyst derivatives), the chloride must be completely abstracted. Coordinating halides poison the catalyst by occupying the active site needed for H2​ and olefin binding. Employing bulky, non-coordinating anions like BArF− (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) ensures the metal center remains open and electrophilic 2.

MechanisticPathways IrDimer [Ir(COD)Cl]₂ Starting Material BridgeCleavage Bridge Cleavage + Neutral Ligands (L) IrDimer->BridgeCleavage AnionMetathesis Anion Metathesis + L + NaBArF IrDimer->AnionMetathesis NucleophilicSub Nucleophilic Substitution + NaOMe / MeOH IrDimer->NucleophilicSub MonomerNeutral Ir(COD)Cl(L) Neutral Monomer BridgeCleavage->MonomerNeutral CationicComplex [Ir(COD)L₂]⁺ [BArF]⁻ Cationic Catalyst AnionMetathesis->CationicComplex AlkoxideDimer [Ir(COD)(OMe)]₂ Alkoxide Dimer NucleophilicSub->AlkoxideDimer

Mechanistic pathways for ligand exchange on[Ir(COD)Cl]2 to form active catalytic precursors.

Quantitative Comparison of Exchange Products

Understanding the physical properties and yields of the resulting complexes dictates the choice of protocol. Table 1 summarizes the quantitative data associated with the primary ligand exchange derivatives.

Table 1: Quantitative Comparison of Iridium(I) Precursors and Exchange Products

ComplexTypical YieldAir Stability (Solid)Primary Catalytic ApplicationKey Structural Feature
[Ir(COD)Cl]2​ N/A (Precursor)HighDirect Precursor / BorylationChloride-bridged dimer
[Ir(COD)(OMe)]2​ 85 - 90%Low to ModerateC–H Activation / BorylationBasic methoxide bridge
[Ir(COD)(L)2​]+[BArF]− 75 - 85%HighAsymmetric HydrogenationNon-coordinating anion
Ir(COD)Cl(L) 90 - 95%ModerateHydrosilylationNeutral monomeric center

(Note: While [Ir(COD)(OMe)]2​ is highly active, its low ambient stability often necessitates glovebox storage or in situ generation 3.)

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues (colorimetric shifts, precipitation) are embedded to ensure the researcher can verify the success of the reaction in real-time without immediate spectroscopic analysis.

Protocol A: Synthesis of Bis(1,5-cyclooctadiene)di- μ -methoxydiiridium(I) ( [Ir(COD)(μ−OMe)]2​ )

This protocol replaces the chloride bridge with a methoxide bridge 4.

Mechanistic Causality: The use of KOH or NaOMe in methanol drives the equilibrium forward by forming insoluble KCl or NaCl, which precipitates out of the organic matrix.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a 50 mL round-bottom flask with [Ir(COD)Cl]2​ (1.0 mmol, 671 mg).

  • Solvation: Add 20 mL of strictly anhydrous, degassed methanol. The dimer will form an orange suspension.

  • Nucleophilic Attack: Slowly add a solution of Sodium Methoxide (NaOMe) in methanol (2.2 mmol, 10% excess) dropwise at room temperature.

  • Self-Validation Checkpoint 1 (Visual): Within 15–30 minutes, the orange suspension will transition into a clear, bright yellow solution, indicating successful cleavage of the chloride bridge. A fine white precipitate (NaCl) will begin to form.

  • Isolation: Stir for 2 hours. Remove the methanol under reduced pressure. Extract the resulting residue with anhydrous hexanes (3 x 15 mL).

  • Self-Validation Checkpoint 2 (Filtration): Filter the hexane extract through a pad of Celite to remove the NaCl salts. The filtrate should be a vibrant yellow.

  • Crystallization: Concentrate the filtrate to approximately 5 mL and cool to -20 °C overnight to yield yellow crystals of [Ir(COD)(OMe)]2​ .

Protocol B: Synthesis of Cationic Ir(I) Phosphine Complexes ( [Ir(COD)(P,N)]+[BArF]− )

This protocol generates highly electrophilic catalysts for hydrogenation 2.

Mechanistic Causality: Direct addition of a bidentate ligand (e.g., a P,N-ligand) to [Ir(COD)Cl]2​ yields a neutral, 18-electron complex that is catalytically dormant. The addition of NaBArF24​ acts as a halide scavenger, stripping the chloride to form insoluble NaCl and leaving a highly active 16-electron cationic Ir(I) center stabilized by the non-coordinating BArF− anion.

Workflow Step1 1. Dissolve [Ir(COD)Cl]₂ & Ligand in CH₂Cl₂ Step2 2. Stir at RT (Bridge Cleavage) Step1->Step2 Step3 3. Add NaBArF (Anion Exchange) Step2->Step3 Step4 4. Filter NaCl through Silica Step3->Step4 Step5 5. Concentrate Cationic Ir(I) Complex Step4->Step5

Step-by-step experimental workflow for the synthesis of cationic Ir(I) complexes.

Step-by-Step Methodology:

  • Ligand Coordination: In a Schlenk tube, dissolve [Ir(COD)Cl]2​ (0.5 mmol) and the desired bidentate P,N-ligand (1.0 mmol) in 15 mL of anhydrous CH2​Cl2​ . Stir at room temperature for 1 hour.

  • Anion Metathesis: Add solid NaBArF24​ (1.05 mmol, slight excess) in one portion.

  • Self-Validation Checkpoint 1 (Visual): The solution will rapidly change from orange to a deep red or dark orange, accompanied by the immediate precipitation of a cloudy white solid (NaCl).

  • Purification: Stir for an additional 1 hour. Filter the crude mixture through a small plug of silica gel under nitrogen, washing with CH2​Cl2​ . The silica plug traps the NaCl and any unreacted NaBArF24​ .

  • Isolation: Evaporate the solvent under high vacuum to yield the cationic iridium complex as a highly stable, deep-orange solid.

Protocol C: Direct In Situ Cleavage for C–H Borylation

Pre-synthesizing [Ir(COD)(OMe)]2​ can be problematic due to its ambient instability on scale 3. This protocol bypasses isolation by generating the active Ir(III) tris(boryl) species directly from [Ir(COD)Cl]2​ .

Mechanistic Causality: Bis(pinacolato)diboron ( B2​pin2​ ) acts as both the borylating agent and the reductant/halide-scavenger. When heated with a bipyridine ligand (e.g., dtbpy), the diboron reagent cleaves the chloride bridge of [Ir(COD)Cl]2​ , facilitating an oxidative addition that ejects the COD ligand and forms the catalytically active Ir(III) center.

Step-by-Step Methodology:

  • Assembly: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add [Ir(COD)Cl]2​ (1.5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%), and B2​pin2​ (1.0 equiv).

  • Purging: Flush the vessel with nitrogen for 5 minutes.

  • Solvation & Activation: Add the target arene substrate (1.0 equiv) dissolved in anhydrous cyclohexane or THF.

  • Self-Validation Checkpoint (Visual): Upon heating to 80 °C, the initial orange mixture will rapidly darken, transitioning to a deep red-brown. This color shift is the definitive indicator that the dormant Ir(I) dimer has been converted into the active Ir(III) tris(boryl) complex.

  • Reaction: Stir at 80 °C for 16 hours, monitor by GC-MS, and extract the borylated product using standard aqueous workup.

References

  • ACS Publications. "Iridium Catalysts for Acceptorless Dehydrogenation of Alcohols to Carboxylic Acids: Scope and Mechanism". ACS Catalysis.[Link]

  • Universitat de Barcelona. "Iridium Complexes with P-Stereogenic Phosphino Imidazole Ligands: Synthesis, Structure and Catalysis". UB Theses. [Link]

  • NIH PMC. "An Air-Stable, Single-Component Iridium Precatalyst for the Borylation of C−H Bonds". National Library of Medicine.[Link]

Sources

Application

Application Note: Iridium Chloro-1,5-Cyclooctadiene Dimer [Ir(cod)Cl]₂ in Late-Stage Hydrogen Isotope Exchange (HIE)

Executive Summary The selective incorporation of heavy hydrogen isotopes (Deuterium, ²H, and Tritium, ³H) into complex pharmaceutical compounds is a critical process in modern drug development. It enables rigorous Absorp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selective incorporation of heavy hydrogen isotopes (Deuterium, ²H, and Tritium, ³H) into complex pharmaceutical compounds is a critical process in modern drug development. It enables rigorous Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling and the synthesis of metabolically stabilized deuterated drugs[1]. At the core of this technology is the dimeric pre-catalyst iridium chloro-1,5-cyclooctadiene ([Ir(cod)Cl]₂) . This application note details the mechanistic causality, self-validating protocols, and quantitative optimization parameters for utilizing [Ir(cod)Cl]₂ to generate highly active Ir(I) catalysts for ortho-directed hydrogen isotope exchange (HIE)[2].

Mechanistic Causality & Catalyst Architecture

[Ir(cod)Cl]₂ is a highly stable, 16-electron Ir(I) dimer that serves as the universal precursor for state-of-the-art HIE catalysts (such as Kerr’s and Crabtree’s catalyst derivatives)[2]. Its utility stems from its precisely tunable coordination sphere:

  • Pre-catalyst Cleavage : The chloride bridges of the dimer are easily cleaved by neutral two-electron L-type donors, such as N-heterocyclic carbenes (NHCs) or bulky phosphines, yielding a monomeric intermediate[3].

  • Anion Metathesis (Causality of Electrophilicity) : Chloride is a strongly coordinating anion that can occupy the vacant coordination site, poisoning the catalyst. By introducing a bulky, non-coordinating anion (e.g., NaBArF₂₄ or KPF₆), the chloride is precipitated out as NaCl. This generates a highly electrophilic, coordinatively unsaturated cationic Ir(I) center[1].

  • Substrate Binding & Exchange : This unsaturation is the causal driver for the catalyst's high affinity toward Lewis basic directing groups (amides, ketones, N-heterocycles) on the target API[4]. Once bound, the Ir(I) center undergoes oxidative addition into the adjacent ortho-C(sp²)–H bond. Exposure to D₂ or T₂ gas facilitates isotope exchange, followed by reductive elimination to release the labeled product[5].

Catalytic_Cycle Precat [Ir(cod)Cl]₂ Pre-catalyst ActiveCat Active Ir(I) Catalyst [Ir(COD)(L)₂]⁺ Precat->ActiveCat Ligand + NaBArF₂₄ SubCoord 1. Substrate Binding (Lewis Base Directing Group) ActiveCat->SubCoord OxAdd 2. C-H Oxidative Addition (Ir(III)-H Formation) SubCoord->OxAdd Exchange 3. Isotope Exchange (D₂ or T₂ Gas) OxAdd->Exchange RedElim 4. C-D Reductive Elimination Exchange->RedElim ProdDiss 5. Product Dissociation (Labeled API) RedElim->ProdDiss ProdDiss->ActiveCat Catalyst Regeneration

Mechanism of Ir(I)-catalyzed ortho-directed hydrogen isotope exchange.

Self-Validating Experimental Protocols

The following workflows demonstrate the conversion of [Ir(cod)Cl]₂ into an active catalyst and its subsequent application in late-stage functionalization.

Protocol_Workflow Step1 Pre-catalyst Cleavage [Ir(cod)Cl]₂ + Ligand Step2 Anion Metathesis (NaBArF₂₄ addition) Step1->Step2 Step3 Substrate Addition (Target API) Step2->Step3 Step4 Isotope Exposure (D₂ Gas, 1 atm) Step3->Step4 Step5 Purification & NMR/MS Validation Step4->Step5

Step-by-step workflow for Ir-catalyzed late-stage isotopic labeling.

Protocol A: Synthesis of Active Cationic Ir(I) Catalyst

Adapted from established phosphine/NHC activation methodologies[3].

  • Dimer Cleavage : In a flame-dried Schlenk flask under inert argon, dissolve [Ir(cod)Cl]₂ (0.5 eq., e.g., 1.78 mmol) in 25 mL of anhydrous dichloromethane (DCM). Add a solution of the selected ligand (1.0 eq., e.g., an NHC or phosphine) in 15 mL of DCM.

    • Self-Validation Check: Stir overnight at room temperature. The initial yellow/orange suspension will clarify into a homogeneous solution, visually confirming the successful cleavage of the chloride-bridged dimer.

  • Anion Metathesis : Add solid NaBArF₂₄ (1.3 eq.) to the solution and stir for an additional 1 hour[3].

    • Causality: The excess of NaBArF₂₄ drives the equilibrium forward, ensuring complete removal of the coordinating chloride ion, which is critical to preventing catalyst poisoning.

  • Purification : Quench the reaction with 30 mL of deionized water to dissolve the NaCl byproduct. Separate the organic layer and extract the aqueous phase with small portions of DCM until the extracts are colorless[3].

  • Isolation : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the active [Ir(COD)(Ligand)][BArF₂₄] catalyst.

Protocol B: Ortho-Directed Deuteration of Target Pharmaceuticals

General procedure for late-stage functionalization (LSF)[6].

  • Reaction Assembly : In a Schlenk tube, dissolve the target pharmaceutical substrate (0.05 mmol) and the synthesized Ir(I) catalyst (5–10 mol%) in 1 mL of solvent (DCM for standard substrates; aqueous borax buffer pH 9 for polar substrates using pegylated catalysts)[7].

  • Degassing : Remove dissolved oxygen via three consecutive freeze-pump-thaw cycles.

  • Isotope Introduction : Backfill the flask with D₂ gas using a standard balloon apparatus to maintain exactly 1 atm of pressure.

    • Causality: Maintaining 1 atm of D₂ is imperative. Higher pressures thermodynamically favor the competing alkene/arene hydrogenation pathway, whereas 1 atm provides sufficient isotopic concentration for HIE without causing structural over-reduction[1].

  • Incubation : Stir the mixture at the optimized temperature (typically 25 °C to 50 °C) for 1 to 24 hours[6].

    • Self-Validation Check: Monitor the reaction via TLC. The R_f value of the mixture must remain identical to the starting material. Any shift in R_f indicates unwanted side reactions (e.g., reduction).

  • Validation & Quantification : Concentrate the mixture and analyze via ¹H-NMR. Calculate the percentage of deuterium incorporation by integrating the disappearance of the ortho-proton signal relative to a stable meta/para internal standard on the aromatic ring.

Quantitative Data & Optimization Parameters

The reactivity and regioselectivity of [Ir(cod)Cl]₂-derived catalysts are highly dependent on the solvent environment, ligand sterics, and the Lewis basicity of the directing group.

Catalyst ArchitectureDirecting GroupSolvent SystemTemp (°C)D-Incorporation (%)Primary Application
Cationic Ir(I)-NHC Ketones, AmidesDichloromethane (DCM)25>95%Standard late-stage labeling of lipophilic APIs.
Neutral Ir(I)-NHC NitrilesAcetonitrile / Isopropanol5085–95%Nitrile-tolerant labeling (avoids catalyst poisoning by -CN)[6].
Pegylated Ir(I)-Phosphine Amines, Polar MotifsAqueous Borax Buffer (pH 9)25>90%Green chemistry; labeling of highly water-soluble drugs[7].
Ir(I) Nanoparticles AnilinesCyclohexane / Neat25–8080–90%Heterogeneous labeling allowing easy catalyst recovery[1].

Applications in Pharmaceutical Development (ADMET)

The application of [Ir(cod)Cl]₂ in hydrogen isotope exchange has revolutionized how pharmaceutical companies conduct ADMET studies. Because the Ir(I) catalysts operate under mild conditions and exhibit high functional group tolerance, isotopes can be installed at the very end of a synthetic route (Late-Stage Functionalization)[5].

  • Tritium (³H) Radioligand Assays : Tritium gas (T₂) can be substituted for D₂ in Protocol B to yield highly radioactive tracers. This was successfully applied to the complex drug Telmisartan using water-soluble pegylated Ir(I) catalysts, enabling precise tissue distribution and ligand-binding assays[7].

  • Deuterium (²H) Labeling & KIE : Base-assisted protocols utilizing [Ir(cod)Cl]₂ derivatives have successfully deuterated unprotected tetrazole-containing pharmaceuticals, such as the antihypertensive drug Valsartan [2]. These deuterated analogs serve as perfect internal standards for LC-MS/MS quantification in pharmacokinetic blood-draw analyses.

References

  • Martinelli, E., et al. (2024). "Pegylated Phosphine Ligands in Iridium(I) Catalyzed Hydrogen Isotope Exchange Reactions in Aqueous Buffers." Chemistry - A European Journal, 30(48), e202402038. URL:[Link]

  • Becker, D., Bockfeld, D., & Tamm, M. (2022). "An Update on Phosphine‐Imidazolin‐2‐Imine Iridium(I) Catalysts for Hydrogen Isotope Exchange." Advanced Synthesis & Catalysis. URL:[Link]

  • Reid, M. (2020). "Iridium Catalysts for Hydrogen Isotope Exchange." Topics in Organometallic Chemistry: Iridium Catalysts for Organic Reactions, Springer International Publishing, pp. 271-302. URL:[Link]

  • Allen, P. H., et al. (2010). "Metal-catalysed isotopic exchange labelling: 30 years of experience in pharmaceutical R&D." Journal of Labelled Compounds and Radiopharmaceuticals, 53:731–738. URL:[Link]

Sources

Method

Application Notes and Protocols: A Researcher's Guide to the Synthesis of Iridium(III) Complexes from Chloro-1,5-cyclooctadieneiridium(I) Dimer

Introduction: The Significance of Iridium(III) Complexes Iridium(III) complexes have garnered immense interest across diverse scientific fields, from materials science to medicine. Their unique photophysical and electroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Iridium(III) Complexes

Iridium(III) complexes have garnered immense interest across diverse scientific fields, from materials science to medicine. Their unique photophysical and electrochemical properties, including strong spin-orbit coupling and high phosphorescence quantum yields, make them exceptional candidates for a wide range of applications.[1][2][3][4][5][6] These applications include organic light-emitting diodes (OLEDs), photoredox catalysis, bioimaging, and photodynamic therapy.[7][8][9][10] The versatility of Ir(III) complexes stems from the ability to tune their properties by modifying the ligand sphere around the iridium center. This guide provides a detailed, step-by-step approach to the synthesis of various Ir(III) complexes, starting from the common and convenient precursor, chloro-1,5-cyclooctadieneiridium(I) dimer, often abbreviated as [Ir(cod)Cl]₂.

**The Precursor: Chloro-1,5-cyclooctadieneiridium(I) Dimer ([Ir(cod)Cl]₂) **

[Ir(cod)Cl]₂ is an air-stable, orange-red solid that serves as an excellent starting material for the synthesis of a vast array of iridium complexes.[11] Its utility lies in the lability of the 1,5-cyclooctadiene (cod) ligands, which can be readily displaced by other ligands, and the Ir(I) center's propensity to undergo oxidative addition to form stable Ir(III) species.[12][13] This dimeric complex is commercially available or can be synthesized by refluxing hydrated iridium trichloride with 1,5-cyclooctadiene in an alcohol-water mixture.[11][14]

Key Properties of [Ir(cod)Cl]₂:

Property Value
Formula C₁₆H₂₄Cl₂Ir₂
Molar Mass 671.70 g/mol
Appearance Red-orange solid
Oxidation State of Iridium +1

| Coordination Geometry | Square planar (for each Ir center) |

General Synthetic Strategy: From Ir(I) to Ir(III)

The synthesis of Ir(III) complexes from [Ir(cod)Cl]₂ typically involves a two-step process:

  • Bridge-Splitting Reaction: The dimeric [Ir(cod)Cl]₂ is first reacted with a coordinating ligand, often a cyclometalating ligand, to cleave the chloride bridges and form a monomeric Ir(I) intermediate.

  • Oxidative Addition/Ancillary Ligand Coordination: This intermediate then undergoes oxidative addition and/or coordination with an ancillary ligand to yield the final, stable octahedral Ir(III) complex.

The choice of ligands, solvents, and reaction conditions is crucial for directing the synthesis towards the desired product with high yield and purity.

Protocol 1: Synthesis of a Cyclometalated Ir(III) Dimer Intermediate

Cyclometalated iridium complexes, where a ligand coordinates to the iridium center through both a carbon and a heteroatom (typically nitrogen), are a cornerstone of phosphorescent materials.[1][7] The first step in synthesizing many of these complexes is the formation of a chloro-bridged dimeric Ir(III) intermediate.

Reaction Scheme:

G precursor [Ir(cod)Cl]₂ intermediate [Ir(C^N)₂(μ-Cl)]₂ precursor->intermediate Reflux, 2-ethoxyethanol ligand 2 x C^N Ligand (e.g., 2-phenylpyridine) ligand->intermediate

Caption: General workflow for the synthesis of a cyclometalated Ir(III) dimer.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine [Ir(cod)Cl]₂ (1.0 eq) and the desired cyclometalating ligand (e.g., 2-phenylpyridine, ppy) (2.2 eq).

  • Solvent Addition: Add a high-boiling point solvent, such as 2-ethoxyethanol or a mixture of 2-ethoxyethanol and water. The choice of solvent is critical to ensure the reaction reaches the necessary temperature for cyclometalation.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can interfere with the reaction. Maintain a positive pressure of the inert gas throughout the reaction.

  • Heating and Reflux: Heat the reaction mixture to reflux (typically around 135 °C for 2-ethoxyethanol) and maintain it for 12-24 hours. The color of the solution will typically change, and a precipitate may form.

  • Isolation of the Dimer: After cooling to room temperature, the precipitated dimer is collected by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a suitable solvent (e.g., methanol or diethyl ether) to remove unreacted starting materials and byproducts. Dry the resulting solid under vacuum.

Causality Behind Experimental Choices:

  • Excess Ligand: A slight excess of the cyclometalating ligand is used to ensure the complete consumption of the iridium precursor.

  • High-Boiling Solvent: The C-H activation required for cyclometalation is a high-energy process, necessitating elevated temperatures.

  • Inert Atmosphere: Prevents the oxidation of the Ir(I) center by atmospheric oxygen before the desired oxidative addition with the ligand occurs.

Protocol 2: Synthesis of a Heteroleptic Ir(III) Complex from the Dimer Intermediate

The chloro-bridged dimer is a versatile intermediate that can be readily converted to a variety of heteroleptic Ir(III) complexes by reacting it with an ancillary ligand.[2] This "bridge-splitting" approach is a common and efficient method.[2]

Reaction Scheme:

G dimer [Ir(C^N)₂(μ-Cl)]₂ product 2 x [Ir(C^N)₂(N^O)] dimer->product Reflux, CH₂Cl₂/MeOH ancillary_ligand 2 x Ancillary Ligand (e.g., picolinate, acac) ancillary_ligand->product

Caption: Synthesis of a heteroleptic Ir(III) complex via bridge-splitting.

Detailed Step-by-Step Protocol:

  • Reagent Combination: In a round-bottom flask, suspend the cyclometalated iridium dimer, [Ir(C^N)₂(μ-Cl)]₂, (1.0 eq) and the ancillary ligand (e.g., picolinic acid or acetylacetone) (2.2 eq) in a suitable solvent system, such as a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).[15]

  • Base Addition (if necessary): If the ancillary ligand is acidic (e.g., picolinic acid), a non-coordinating base like sodium carbonate (Na₂CO₃) or triethylamine (NEt₃) should be added to deprotonate the ligand in situ.

  • Reaction Conditions: Stir the mixture at room temperature or under reflux for 4-12 hours under an inert atmosphere.[15] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[16]

  • Purification: The choice of eluent for column chromatography will depend on the polarity of the complex. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective.[16]

  • Characterization: The final product should be characterized by standard analytical techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm its structure and purity.[5][6][15][16]

Troubleshooting and Optimization:

  • Low Yield: If the yield is low, consider increasing the reaction time or temperature. Ensure the base is sufficiently strong to deprotonate the ancillary ligand.

  • Impure Product: If the product is impure after column chromatography, recrystallization from a suitable solvent system can be an effective purification method.[16] For some complexes, sublimation can be used for final purification, especially for OLED applications, but care must be taken to avoid thermal decomposition.[17]

Protocol 3: One-Pot Synthesis of a Cationic Ir(III) Complex

For certain ligand systems, it is possible to synthesize cationic Ir(III) complexes in a one-pot reaction directly from [Ir(cod)Cl]₂. This approach is often used for complexes with bidentate N^N ligands like 2,2'-bipyridine or 1,10-phenanthroline.

Reaction Scheme:

G precursor [Ir(cod)Cl]₂ product [Ir(C^N)₂(N^N)]⁺X⁻ precursor->product Reflux, Solvent cn_ligand 2 x C^N Ligand cn_ligand->product nn_ligand 1 x N^N Ligand nn_ligand->product

Caption: One-pot synthesis of a cationic Ir(III) complex.

Detailed Step-by-Step Protocol:

  • Reactant Mixture: In a Schlenk flask, combine [Ir(cod)Cl]₂ (0.5 eq), the cyclometalating ligand (2.0 eq), and the ancillary N^N ligand (1.1 eq).

  • Solvent and Degassing: Add a suitable solvent, such as glycerol or ethylene glycol. Degas the mixture by several freeze-pump-thaw cycles.

  • Heating: Heat the reaction mixture to a high temperature (e.g., 180-220 °C) under an inert atmosphere for 12-24 hours.

  • Precipitation: After cooling to room temperature, add a saturated aqueous solution of a salt containing the desired counter-ion (e.g., KPF₆ or NH₄PF₆) to precipitate the cationic iridium complex.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water and then a non-polar organic solvent like diethyl ether. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Safety Considerations

  • Iridium Compounds: While iridium and its complexes are generally considered to have low toxicity, it is always prudent to handle them with care.[18][19] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many of the solvents used in these syntheses are flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood.

  • High Temperatures: Use appropriate heating mantles and ensure proper temperature control to avoid accidents.

Characterization of Ir(III) Complexes

A thorough characterization of the synthesized Ir(III) complexes is essential to confirm their identity and purity.

Common Analytical Techniques:

Technique Information Obtained
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Provides detailed information about the molecular structure and purity of the complex.[5][6][16]
Mass Spectrometry (ESI-MS, MALDI-TOF) Confirms the molecular weight of the complex.[5][16]
UV-Vis Absorption Spectroscopy Characterizes the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) bands.[5][6]
Photoluminescence Spectroscopy Determines the emission properties of the complex, such as the emission maximum and quantum yield.
Elemental Analysis Confirms the elemental composition of the complex.[6]

| X-ray Crystallography | Provides the definitive solid-state structure of the complex.[5] |

Conclusion

The chloro-1,5-cyclooctadieneiridium(I) dimer is a highly valuable and versatile precursor for the synthesis of a wide range of Ir(III) complexes. By carefully selecting the ligands, reaction conditions, and purification methods, researchers can access a vast library of these important compounds for various applications. The protocols outlined in this guide provide a solid foundation for both novice and experienced researchers to successfully synthesize and characterize novel Ir(III) complexes.

References

  • Photoredox Catalysis of Iridium(III)-Based Photosensitizers. (n.d.). ResearchGate. Retrieved from [Link]

  • Volpi, G., et al. (2018). Deep-Blue-Emitting Heteroleptic Iridium(III) Complexes Suited for Highly Efficient Phosphorescent OLEDs. Inorganic Chemistry, 57(9), 5129–5143. Retrieved from [Link]

  • Polo, A. S., et al. (2024). Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. ACS Catalysis, 14(9), 6549–6561. Retrieved from [Link]

  • Singh, A. K., et al. (2016). IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF. Maayaa Global, 1(1). Retrieved from [Link]

  • Bessette, A., et al. (2021). Photoredox Catalysis Using Heterogenized Iridium Complexes. Molecules, 27(1), 16966. Retrieved from [Link]

  • Li, J., et al. (2021). Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs. Molecules, 26(9), 2595. Retrieved from [Link]

  • García-López, V., et al. (2024). Photocatalytic arylterpyridine iridium(III) complexes trigger oncosis in 2D and 3D cancer cell models via NADH oxidation. Chemical Science, 15(1), 154-167. Retrieved from [Link]

  • Li, J., et al. (2021). New phosphorescent iridium(iii) dipyrrinato complexes: synthesis, emission properties and their deep red to near-infrared OLEDs. Dalton Transactions, 50(25), 8758-8766. Retrieved from [Link]

  • Singh, A. K., et al. (2016). IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF REVIEW. International Journal of Advanced Research, 4(12), 2320-5407. Retrieved from [Link]

  • Polo, A. S., et al. (2024). Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. ACS Catalysis, 14(9), 6549–6561. Retrieved from [Link]

  • Stroh, M., et al. (2013). Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials. Polymers, 5(3), 1037-1063. Retrieved from [Link]

  • Zúñiga-Gutiérrez, C., et al. (2023). Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. Molecules, 29(1), 1. Retrieved from [Link]

  • Takizawa, S., et al. (2019). An Ir(III) Complex Photosensitizer With Strong Visible Light Absorption for Photocatalytic CO2 Reduction. Frontiers in Chemistry, 7, 303. Retrieved from [Link]

  • Schneider, J., et al. (2023). Rethinking the Excited-State Redox Properties of Iron(III) Complexes for LMCT Photoredox Catalysis. Journal of the American Chemical Society, 145(32), 17943–17952. Retrieved from [Link]

  • Blight, B. A., et al. (2022). High-Yielding Synthesis of Cyclometallated Iridium Complexes with Hydrogen Bond-Rich Ligands. ChemRxiv. Retrieved from [Link]

  • Chen, Y.-T., et al. (2021). Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application. Frontiers in Chemistry, 9, 747653. Retrieved from [Link]

  • Chen, C.-H., et al. (2024). In Situ Synthesis of Hexadentate Cyclometalated Ir(III) Complexes as Photocatalysts for the Oxidation of Sulfides into Sulfoxides in Water. International Journal of Molecular Sciences, 25(5), 2795. Retrieved from [Link]

  • Liu, Z., et al. (2010). [Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation. Journal of the American Chemical Society, 132(2), 825-837. Retrieved from [Link]

  • Bain, A., et al. (2023). SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE-FORMIMIDAMIDE ANCILLARY LIGAND. Malaysian Journal of Chemistry, 25(1), 280-290. Retrieved from [Link]

  • Waters. (n.d.). Isomeric Separations of Cyclometalated Iridium (III) Complexes Using the ACQUITY UPC2 System. Retrieved from [Link]

  • Crabtree, R. H., et al. (1982). An Efficient Synthesis of [Ir(cod)Cl]2 and Its Reaction with PMe2Ph to Give FAC-[IrH(PMe2C6H4)(PMe2Ph)3]. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 12(4), 415-420. Retrieved from [Link]

  • Synthesis of [3 + 2 + 1] iridium complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhang, L., et al. (2020). Synthesis and Structural Optimization of Iridium(III) Solvent Complex for Electrochemiluminescence Labeling of Histidine-Rich Protein and Immunoassay Applications for CRP Detection. ACS Omega, 5(6), 2821–2828. Retrieved from [Link]

  • Pi, C., et al. (2021). Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations. Journal of the American Chemical Society, 143(35), 14039–14050. Retrieved from [Link]

  • Chen, Y.-C., et al. (2024). Impact of Anchoring Groups on the Photocatalytic Performance of Iridium(III) Complexes and Their Toxicological Analysis. International Journal of Molecular Sciences, 25(11), 5994. Retrieved from [Link]

  • Synthesis and Crystallographic Characterization of Heteroleptic Ir(III) Complexes Containing the N-oxide Functional Group and Crystallographic Characterization of Ir(III) N-oxide Precursors. (2024). ResearchGate. Retrieved from [Link]

  • Bain, A., et al. (2023). Synthesis and characterisation of cationic iridium(III) complex with phenanthroline-based ancillary ligand. Malaysian Journal of Analytical Sciences, 27(1), 123-134. Retrieved from [Link]

  • Lee, C.-L., et al. (2012). Synthesis, structure and reactivity of iridium complexes containing a bis-cyclometalated tridentate C^N^C ligand. Dalton Transactions, 41(43), 13437-13445. Retrieved from [Link]

  • Bain, A., et al. (2023). Synthesis and characterisation of cationic iridium(III) complex with phenanthroline-based ancillary ligand. ResearchGate. Retrieved from [Link]

  • Lara-Sáez, I., et al. (2014). Iridaoxacyclohexadiene-Bridged Mixed-Valence Iridium Cyclooctadiene Complex: Oxidative Addition and Hydrogen-Transfer to Coordinated Cyclooctadiene. Organometallics, 33(21), 6061–6070. Retrieved from [Link]

  • Mori, H., et al. (2016). Synthesis and Characterization of an Iridium Triphyrin Complex. Inorganic Chemistry, 55(19), 9579–9582. Retrieved from [Link]

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  • Zhang, L., et al. (2020). Synthesis and Structural Optimization of Iridium(III) Solvent Complex for Electrochemiluminescence Labeling of Histidine-Rich Protein and Immunoassay Applications for CRP Detection. ACS Omega, 5(6), 2821–2828. Retrieved from [Link]

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  • Chen, K., & Hartwig, J. F. (2020). Catalytic addition of C–H bonds across C–C unsaturated systems promoted by iridium(i) and its group IX congeners. Chemical Society Reviews, 49(18), 6531-6567. Retrieved from [Link]

Sources

Application

Unlocking Molecular Complexity: A Guide to Iridium Chloro-1,5-Cyclooctadiene Mediated Tandem Catalysis

For the modern researcher in synthetic chemistry and drug development, the quest for efficiency is paramount. Tandem catalysis, the art of orchestrating multiple, distinct reaction steps in a single pot, represents a sig...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher in synthetic chemistry and drug development, the quest for efficiency is paramount. Tandem catalysis, the art of orchestrating multiple, distinct reaction steps in a single pot, represents a significant leap towards this goal. It offers atom economy, reduces waste, and streamlines the synthesis of complex molecular architectures. At the heart of many of these elegant transformations lies the versatile and powerful precatalyst: chloro(1,5-cyclooctadiene)iridium(I) dimer, denoted as [Ir(cod)Cl]₂.

This guide provides an in-depth exploration of the applications and protocols involving [Ir(cod)Cl]₂-mediated tandem catalysis. We will move beyond simple procedural lists to dissect the underlying mechanics, offering insights into the "why" behind the "how." Our focus is on providing robust, self-validating protocols that empower you to harness the full potential of this remarkable catalyst in your own research.

The Catalyst: A Gateway to Iridium Catalysis

[Ir(cod)Cl]₂ is an orange-red, air-stable solid that serves as a common and convenient entry point into the world of iridium catalysis.[1][2] Its structure consists of two iridium(I) centers bridged by two chloride ligands, with each iridium atom also coordinated to a 1,5-cyclooctadiene (cod) ligand.[1] The cod ligands are readily displaced by other ligands, such as phosphines or N-heterocyclic carbenes (NHCs), allowing for the in-situ generation of a wide array of catalytically active species. This modularity is a key reason for its widespread use. The preparation of [Ir(cod)Cl]₂ itself is straightforward, typically involving the reaction of hydrated iridium trichloride with 1,5-cyclooctadiene in an alcohol solvent, during which Ir(III) is reduced to Ir(I).[1]

Core Principle: The Tandem Strategy

The essence of tandem catalysis lies in a single catalyst (or catalytic system) promoting a sequence of reactions without the need to isolate intermediates. This is achieved by careful tuning of reaction conditions and ligand choice to ensure compatibility between the different steps of the catalytic cycle. Iridium catalysts derived from [Ir(cod)Cl]₂ are particularly adept at this, capable of facilitating a diverse range of transformations including hydrogenations, isomerizations, C-H activations, and nucleophilic additions.

Application Note 1: Tandem Hydrogenation/Hydroamination for Heterocycle Synthesis

Introduction: The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. The intramolecular hydroamination of alkenes offers a highly atom-economical route to these valuable scaffolds. [Ir(cod)Cl]₂ has emerged as a highly effective precatalyst for this transformation, particularly for the cyclization of unactivated alkenes with pendant amines.[3]

Mechanism Overview: The catalytic cycle is believed to involve the activation of the olefin C=C bond by the iridium center, rather than the oxidative addition of the amine N-H bond.[4][5] This is followed by a nucleophilic attack of the amine onto the coordinated alkene, forming a zwitterionic intermediate. Subsequent protonolysis of the Ir-C bond and reductive elimination regenerate the active catalyst and furnish the cyclized product.[4] Kinetic studies have revealed a first-order dependence on the iridium concentration and an inverse-order dependence on both the substrate and product concentrations.[4][5]

Scientist's Insights:

  • Ligand Choice: Interestingly, for many intramolecular hydroaminations of unactivated alkenes, the addition of phosphine co-ligands does not necessarily enhance the catalytic performance of [Ir(cod)Cl]₂ at higher temperatures (e.g., 110 °C).[4][5] This simplifies the experimental setup. However, at lower temperatures, the use of certain phosphine ligands can be beneficial.[5]

  • Substrate Scope: This method is effective for the synthesis of a variety of pyrrolidines and other N-heterocycles.[3][4] The reaction tolerates a range of substituents on both the alkene and the amine.

  • Co-catalysts: For the cyclization of primary aminoalkene substrates, the addition of a co-catalyst such as HNEt₃Cl may be necessary to promote the reaction.[4][5]

Experimental Protocol: Intramolecular Hydroamination of N-benzyl-2,2-diphenylpent-4-en-1-amine

Materials:

  • [Ir(cod)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)

  • N-benzyl-2,2-diphenylpent-4-en-1-amine (substrate)

  • 1,4-Dioxane (anhydrous)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, add the substrate (e.g., 0.1 mmol).

  • Add the [Ir(cod)Cl]₂ precatalyst (e.g., 1.0 mol % Ir).

  • Add anhydrous 1,4-dioxane (e.g., 1.0 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or ¹H NMR). The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Summary:

SubstrateCatalyst Loading (mol % Ir)Temperature (°C)Time (h)Conversion (%)
N-benzyl-2,2-diphenylpent-4-en-1-amine1.01101>95
Various secondary aminoalkenes0.5 - 2.565 - 1101 - 24Good to Excellent
Various primary aminoalkenes (with co-catalyst)2.511024Good

Data compiled from representative literature.[4][5]

Application Note 2: Asymmetric Tandem Allylic Substitution-Isomerization

Introduction: The construction of axially chiral styrenes is a significant challenge in asymmetric synthesis, with potential applications in the development of novel chiral ligands. A powerful tandem strategy employing an iridium catalyst generated from [Ir(cod)Cl]₂ and a chiral ligand has been developed for this purpose. This process involves an asymmetric allylic substitution followed by an in-situ isomerization.

Mechanism Overview: The reaction proceeds through two distinct iridium-catalytic cycles. First, an iridium-catalyzed asymmetric allylic substitution of a cinnamyl carbonate analogue with a nucleophile (e.g., a naphthol) generates a chiral intermediate. This is followed by an isomerization of the double bond, catalyzed by the same iridium complex, via a stereospecific 1,3-hydride transfer. This central-to-axial chirality transfer is a key feature of this elegant tandem process. Computational studies suggest that the isomerization proceeds through a benzylic C-H bond oxidative addition to the Ir(I) center, followed by a terminal C-H reductive elimination.

Scientist's Insights:

  • Ligand is Key: The success of this tandem reaction is highly dependent on the choice of the chiral ligand. The ligand not only controls the enantioselectivity of the initial allylic substitution but also facilitates the subsequent isomerization.

  • Stereospecificity: The hydroxyl group of the naphthol nucleophile plays a crucial role in ensuring the stereospecificity of the isomerization by coordinating to the Ir(I) center.

  • Broad Scope: This method demonstrates broad functional group compatibility, providing access to a wide range of axially chiral styrenes in high yields and with excellent enantioselectivities.

Experimental Workflow: Asymmetric Allylic Substitution-Isomerization

G cluster_prep Catalyst Preparation cluster_reaction Tandem Reaction cluster_analysis Analysis & Purification cat_prep [Ir(cod)Cl]₂ + Chiral Ligand tandem Asymmetric Allylic Substitution & Isomerization cat_prep->tandem Active Iridium Catalyst reactants Cinnamyl Carbonate + Naphthol reactants->tandem Toluene, 50 °C product Axially Chiral Styrene tandem->product analysis NMR, HPLC product->analysis purification Column Chromatography analysis->purification

Caption: Workflow for Iridium-Catalyzed Tandem Asymmetric Synthesis.

Protocol: General Procedure for Tandem Asymmetric Allylic Substitution-Isomerization

Materials:

  • [Ir(cod)Cl]₂

  • Chiral phosphine or diene ligand (e.g., (R)-BINAP)

  • Cinnamyl carbonate derivative (substrate)

  • Naphthol derivative (nucleophile)

  • Toluene (anhydrous)

  • Base (e.g., Cs₂CO₃)

  • Schlenk tube

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve [Ir(cod)Cl]₂ (e.g., 1.0 mol %) and the chiral ligand (e.g., 2.2 mol %) in anhydrous toluene. Stir for 15-30 minutes at room temperature to form the active catalyst.

  • Add the naphthol derivative (e.g., 0.12 mmol) and the base (e.g., 0.1 mmol).

  • Add the cinnamyl carbonate derivative (e.g., 0.1 mmol).

  • Seal the tube and stir the reaction mixture at the specified temperature (e.g., 50 °C).

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool to room temperature and quench the reaction.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by flash column chromatography.

Data Summary:

ElectrophileNucleophileLigandYield (%)ee (%)
Cinnamyl carbonate2-Naphthol(R)-BINAP>90>95
Substituted cinnamyl carbonatesSubstituted naphtholsVarious chiral ligandsHighExcellent

Data is representative of typical results from the literature.

Application Note 3: Tandem Hydroarylation and Cyclization of Conjugated Trienes

Introduction: The development of efficient methods for the synthesis of complex polycyclic structures from simple starting materials is a significant goal in organic synthesis. A tandem reaction involving the hydroarylation of conjugated trienes followed by an intramolecular cyclization, catalyzed by an iridium species generated from [Ir(cod)Cl]₂, provides an elegant solution.

Mechanism Overview: This tandem process is initiated by the chelation-assisted C-H activation of a benzamide derivative. The resulting iridacycle then undergoes migratory insertion with a conjugated triene. This is followed by an intramolecular 1,2-addition, leading to the formation of valuable trans-tetrahydroisoquinolinone derivatives. The reaction exhibits high regio- and E/Z selectivity.

Scientist's Insights:

  • Chelation Assistance: The presence of a directing group, such as the amide in benzamides, is crucial for the initial C-H activation step.

  • Substrate Versatility: This protocol is compatible with a broad range of aromatic and aliphatic 1,3,5-trienes bearing various functionalities, consistently delivering the target products in high yields.

  • Scalability: The practicability of this method has been demonstrated on a gram scale, highlighting its potential for applications in process chemistry.

Catalytic Cycle: Tandem Hydroarylation-Cyclization

G Ir_cat Active Ir(I) Catalyst Iridacycle Iridacycle Intermediate Ir_cat->Iridacycle C-H Activation Benzamide Benzamide Derivative Benzamide->Iridacycle Triene Conjugated Triene Insertion Migratory Insertion Triene->Insertion Iridacycle->Insertion Adduct Cyclization Precursor Insertion->Adduct Cyclization Intramolecular 1,2-Addition Adduct->Cyclization Product Tetrahydroisoquinolinone Cyclization->Product Product->Ir_cat Catalyst Regeneration

Sources

Method

Application Notes &amp; Protocols: A Guide to [Ir(cod)Cl]₂ Catalyzed Transfer Hydrogenation

Introduction: The Power and Practicality of Transfer Hydrogenation In the landscape of synthetic chemistry, the reduction of unsaturated functional groups—such as carbonyls, imines, and alkenes—is a cornerstone transform...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power and Practicality of Transfer Hydrogenation

In the landscape of synthetic chemistry, the reduction of unsaturated functional groups—such as carbonyls, imines, and alkenes—is a cornerstone transformation. While classical hydrogenation using high-pressure molecular hydrogen (H₂) is powerful, it requires specialized and costly equipment. Transfer hydrogenation (TH) emerges as a highly practical and operationally simpler alternative.[1][2] This technique utilizes stable, easy-to-handle organic molecules as hydrogen donors to effect reduction, circumventing the need for gaseous H₂.

Among the array of catalysts developed for this purpose, chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂, stands out as a remarkably versatile and robust pre-catalyst. It has been successfully applied to the reduction of a vast scope of substrates, including ketones, aldehydes, imines, alkenes, nitroarenes, and N-heterocycles.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key experimental parameters, mechanistic underpinnings, and detailed protocols for leveraging [Ir(cod)Cl]₂ in transfer hydrogenation reactions.

The Catalytic System: Understanding the Key Players

The success of a [Ir(cod)Cl]₂-catalyzed transfer hydrogenation reaction hinges on the interplay of several key components. Each element plays a distinct and critical role in the catalytic cycle, and understanding their function is paramount for reaction design and optimization.

The Iridium Pre-catalyst: [Ir(cod)Cl]₂

[Ir(cod)Cl]₂ is an air-stable, commercially available solid that serves as the precursor to the active catalytic species. It is not the catalyst itself. In situ, under the reaction conditions, the 1,5-cyclooctadiene (cod) ligand is typically hydrogenated to cyclooctane and dissociates from the iridium center, freeing up coordination sites for the reaction to proceed.[5][6] This activation step is fundamental to initiating the catalytic cycle.

The Hydrogen Donor: The Source of Reducing Equivalents

The choice of hydrogen donor is a defining feature of any TH reaction. The donor molecule is both the source of hydride for the reduction and is itself oxidized in the process. The selection of a donor influences reaction efficiency, scope, and even the environmental footprint of the process.

  • 2-Propanol (IPA): The most common and inexpensive hydrogen donor, often serving as the reaction solvent. Its oxidized by-product is acetone, which is volatile and easily removed.[3][4][7]

  • Formic Acid (FA) and its Salts: A highly efficient hydrogen source, frequently used as a mixture with a tertiary amine base (e.g., triethylamine) or as a formate salt. It decomposes to CO₂, another easily removable by-product.[1][2][8][9]

  • Sustainable Donors: In a push towards greener chemistry, biomass-derived molecules like glycerol and sugars (e.g., glucose) have been successfully employed as effective hydrogen donors.[10][11]

  • Specialized Donors: For specific applications, other donors are used. Hantzsch esters are valuable in asymmetric synthesis, while 1,4-dioxane has been shown to be an effective donor for the chemoselective reduction of alkenes.[12][13][14]

The Base: The Essential Activator

In the majority of [Ir(cod)Cl]₂ systems that use alcohol as the hydrogen donor, a base is not merely an additive but a mandatory activator.[15] Its primary role is to deprotonate the alcohol donor to generate an alkoxide. This alkoxide then coordinates to the iridium center, which is a crucial step for the formation of the active iridium-hydride species via β-hydride elimination.[7][15]

  • Common Bases: Alkali metal hydroxides (KOH), carbonates (Cs₂CO₃, K₂CO₃), and alkoxides (KOtBu) are widely used.[3][6][7][9]

  • Causality: The choice of base can dramatically affect reaction kinetics. A strong, non-hindered base like KOH rapidly generates the alkoxide, accelerating catalyst turnover. A bulkier or weaker base may lead to a slower reaction but can be beneficial for base-sensitive substrates.[15]

Ligands: Tuning Reactivity and Selectivity

While [Ir(cod)Cl]₂ can be effective on its own, its performance is often enhanced by the addition of ligands. Ligands coordinate to the iridium center and modulate its electronic and steric properties, allowing for fine-tuning of activity and selectivity.

  • Phosphine Ligands: Simple phosphines like PPh₃ or bidentate phosphines such as 1,3-bis(diphenylphosphino)propane (dppp) can control chemoselectivity, for instance, directing the reduction towards a C=C bond over a C=O bond in an α,β-unsaturated ketone.[3]

  • Chiral Ligands: For asymmetric transfer hydrogenation (ATH), chiral ligands (e.g., TsDPEN, SegPhos) are employed to create an asymmetric environment around the metal, enabling the production of enantioenriched alcohols and amines.[13][16]

  • N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands that form very stable and highly active iridium catalysts.[17]

The Solvent: More Than Just a Medium

The solvent must dissolve the substrate, catalyst, and base, but its role can be more profound. When 2-propanol is the hydrogen donor, it often serves as the solvent. In other cases, solvents like toluene, dioxane, or even water (or mixtures) are used.[13][17] Studies have shown that solvent mixtures, such as 2-propanol/water, can have a significant non-linear effect on reaction rates, possibly due to changes in the solvent's microstructure and hydrogen-bonding network.[17]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the transfer hydrogenation of a ketone using 2-propanol is an elegant, closed loop. Understanding this cycle is key to troubleshooting and rational design.

Catalytic_Cycle Figure 1: Simplified Catalytic Cycle for Ketone Reduction cluster_main Figure 1: Simplified Catalytic Cycle for Ketone Reduction cluster_inputs Inputs cluster_outputs Outputs Precatalyst [Ir(cod)Cl]₂ Ir_Alkoxide Iridium (I) Alkoxide Precatalyst->Ir_Alkoxide + i-PrOH, Base - cod, - Cl⁻ Ir_Hydride Active Iridium (III) Hydride (Ir-H) Ir_Alkoxide->Ir_Hydride β-Hydride Elimination - Acetone Ir_Product_Alkoxide Iridium (III) Product Alkoxide Ir_Hydride->Ir_Product_Alkoxide + Ketone Hydride Transfer Ketone Ketone (Substrate) Ir_Product_Alkoxide->Ir_Alkoxide + i-PrOH - Product (Alcohol) Protonolysis iPrOH 2-Propanol (H-Donor) Acetone Acetone Product Alcohol (Product)

Caption: Figure 1: Simplified Catalytic Cycle for Ketone Reduction

  • Catalyst Activation: The [Ir(cod)Cl]₂ pre-catalyst reacts with the base and 2-propanol. The base facilitates the formation of an iridium alkoxide species, displacing the chloride and cod ligands.[7]

  • Formation of the Active Hydride: The iridium alkoxide undergoes β-hydride elimination. A hydrogen from the alcohol's α-carbon is transferred to the iridium center, forming the active iridium-hydride (Ir-H) species and liberating acetone.[7]

  • Hydride Transfer: The ketone substrate coordinates to the iridium-hydride complex. The hydride is then transferred from the iridium to the electrophilic carbonyl carbon, forming a new iridium alkoxide complex, this time derived from the product.[7]

  • Product Release and Regeneration: This new alkoxide is displaced by a molecule of the hydrogen donor (2-propanol) in a protonolysis step. This releases the final alcohol product and regenerates the initial iridium alkoxide, which can re-enter the catalytic cycle.[7]

Data Presentation: Typical Reaction Conditions

The optimal conditions for transfer hydrogenation can vary significantly based on the substrate. The following table summarizes proven conditions for various substrate classes, providing a valuable starting point for experimental design.

Substrate ClassTypical SubstrateH-DonorBaseLigand (if any)SolventTemp (°C)Reference
Aromatic Ketones Acetophenone2-PropanolKOHNone2-Propanol80-100[7]
Aldehydes 4-Chlorobenzaldehyde2-PropanolKOHBICAACToluene100[7]
α,β-Unsaturated Ketones Chalcone2-PropanolCs₂CO₃dppp2-Propanol80[3]
Alkenes 4-tert-Butylstyrene1,4-DioxaneNoneDCyPE1,4-Dioxane120-145[12][14]
N-Heterocycles QuinaldineFormic AcidNoneNoneH₂O/MeOH80[2][8]
Nitroarenes Nitrobenzene2-PropanolKOH1,10-Phenanthroline2-Propanol100[4]
Imines N-Benzylideneaniline2-PropanolKOHBICAACToluene100[7]
Asymmetric (Ketone) 2-MethylquinolineHantzsch EsterI₂ (additive)(S)-SegPhosToluene/Dioxanert - 60[13]

Experimental Protocols

The following section provides a detailed, step-by-step methodology for a typical transfer hydrogenation reaction.

Protocol 1: General Procedure for the Transfer Hydrogenation of Acetophenone

This protocol describes the reduction of acetophenone to 1-phenylethanol using 2-propanol as the hydrogen donor.

Materials and Reagents:

  • Chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(cod)Cl]₂)

  • Potassium hydroxide (KOH)

  • Acetophenone

  • Anhydrous 2-propanol (reagent grade, dry)

  • Round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Caption: Figure 2: General Experimental Workflow

Step-by-Step Methodology:

  • Flask Preparation: Place a magnetic stir bar into a 50 mL round-bottom flask. Fit the flask with a reflux condenser and ensure the system can be maintained under a positive pressure of an inert gas (Argon or Nitrogen). Flame-dry the glassware under vacuum and backfill with inert gas to remove atmospheric moisture and oxygen.

  • Charging Reagents: To the cooled flask, add [Ir(cod)Cl]₂ (e.g., 6.7 mg, 0.01 mmol, 1 mol% Ir relative to substrate), potassium hydroxide (e.g., 11.2 mg, 0.2 mmol, 10 mol%), and acetophenone (e.g., 240 mg, 2.0 mmol, 1.0 equiv.). Briefly evacuate and backfill the flask with inert gas three times.

    • Expert Insight: While the catalyst system is robust, performing the initial setup under an inert atmosphere prevents premature oxidation or deactivation of the catalyst, ensuring reproducibility.

  • Addition of Solvent/Hydrogen Donor: Using a syringe, add 20 mL of anhydrous 2-propanol to the flask.

    • Expert Insight: The use of anhydrous solvent is crucial, as water can interfere with the base and the formation of the active catalyst.

  • Reaction: Lower the flask into an oil bath pre-heated to 85 °C. Stir the mixture vigorously. The solution will typically change color as the active catalyst forms.

  • Monitoring Progress: Monitor the reaction by taking small aliquots periodically and analyzing by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 2-6 hours.

  • Work-up: Once the reaction is complete (as judged by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by slowly adding 20 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 25 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-phenylethanol.

  • Analysis: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and MS analysis.

References

  • Kaur, M. et al. (2024). Application of Ir(BICAAC)Cl(COD) Complexes as Catalysts for Transfer Hydrogenation and Hydrosilylation Reactions. Inorganic Chemistry - ACS Publications. [Link]

  • Zhang, D., Iwai, T., & Sawamura, M. (2019). Iridium-Catalyzed Alkene-Selective Transfer Hydrogenation with 1,4-Dioxane as Hydrogen Donor. Organic Chemistry Portal. [Link]

  • Wang, D.-W. et al. (2010). Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. Tetrahedron. [Link]

  • Li, Y. et al. (2021). Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis. ACS Omega. [Link]

  • Otsuka, T. et al. (2019). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. ResearchGate. [Link]

  • Sakaguchi, S., Yamaga, T., & Ishii, Y. (2001). Iridium-Catalyzed Transfer Hydrogenation of α,β-Unsaturated and Saturated Carbonyl Compounds with 2-Propanol. Organic Chemistry Portal. [Link]

  • Williams, J. M. J. (2010). Iridium-Catalyzed Hydrogen Transfer Reactions. University of Bath's Research Portal. [Link]

  • Li, F. et al. (2012). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. RSC Publishing. [Link]

  • Zhang, D., Iwai, T., & Sawamura, M. (2019). Iridium-Catalyzed Alkene-Selective Transfer Hydrogenation with 1,4-Dioxane as Hydrogen Donor. Organic Letters - ACS Publications. [Link]

  • Abu-Omar, M. M. et al. (2014). Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals. PMC. [Link]

  • Krische, M. J. et al. (2008). Iridium-Catalyzed C-C Coupling via Transfer Hydrogenation: Carbonyl Addition from the Alcohol or Aldehyde Oxidation Level Employing 1,3-Cyclohexadiene. PMC. [Link]

  • Mashima, K. et al. (2020). Iridium-Catalyzed Enantioselective Transfer Hydrogenation of Ketones Controlled by Alcohol Hydrogen-Bonding. huscap. [Link]

  • Joó, F. et al. (2019). Strong Solvent Effects on Catalytic Transfer Hydrogenation of Ketones with [Ir(cod)(NHC)(PR₃)] Catalysts in 2-Propanol-Water Mixtures. MDPI. [Link]

  • Clot, E. et al. (2016). The cyclooctadiene ligand in [IrCl(COD)]₂ is hydrogenated under transfer hydrogenation conditions: A study in the presence of PPh₃ and a strong base in isopropanol. ResearchGate. [Link]

  • Li, Y. et al. (2021). Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis. PMC. [Link]

  • Otsuka, T. et al. (2019). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. MDPI. [Link]

  • Wills, M. et al. (2020). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. RSC Publishing. [Link]

  • Kumar, A. et al. (2025). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. Preprints.org. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

handling air and moisture sensitivity of iridium chloro-1,5-cyclooctadiene

Audience: Researchers, scientists, and drug development professionals. Scope: Best practices, troubleshooting, and mechanistic insights for the storage and manipulation of Chloro(1,5-cyclooctadiene)iridium(I) dimer, comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Scope: Best practices, troubleshooting, and mechanistic insights for the storage and manipulation of Chloro(1,5-cyclooctadiene)iridium(I) dimer, commonly referred to as[Ir(cod)Cl]₂.

Part 1: Visual Workflow for Catalyst Integrity

G Start Receive [Ir(cod)Cl]₂ Storage Store in Glovebox (<1 ppm O₂, -20°C) Start->Storage Weighing Weigh inside Glovebox Storage->Weighing Transfer Transfer via Schlenk Weighing->Transfer Degradation Exposure to Air/Moisture (Color: Brown/Black) Weighing->Degradation Improper seal Reaction Catalytic Reaction (Argon/N₂) Transfer->Reaction Transfer->Degradation Air leak Verification ¹H NMR Verification (CDCl₃) Degradation->Verification Suspected loss of activity

Workflow for handling [Ir(cod)Cl]2 to prevent air and moisture degradation.

Part 2: FAQs & Troubleshooting

Q1: Why does my [Ir(cod)Cl]₂ change color from bright orange to brown or black, and what is the chemical causality? A1: The vibrant orange or red-orange color of pristine [Ir(cod)Cl]₂ is characteristic of its Ir(I) oxidation state and intact cyclooctadiene (COD) ligand environment. In the presence of air (O₂) or moisture, the complex is highly unstable and undergoes rapid decomposition. Mechanistically, the electron-rich Ir(I) center is susceptible to oxidative addition by atmospheric oxygen or hydrolysis by moisture, leading to the irreversible oxidation to Ir(III) or the formation of polymeric iridium oxides. This degradation displaces the COD ligand and is visually accompanied by a distinct color shift from bright orange to a dull brown or black. Using degraded precursors will severely inhibit downstream synthesis, such as the preparation of highly active Ir-NHC (N-heterocyclic carbene) complexes[1].

Q2: What is the definitive, self-validating protocol for storing and weighing this catalyst? A2: To establish a self-validating system where the protocol inherently prevents failure:

  • Storage: The catalyst must be stored indefinitely as a solid inside an inert-atmosphere glovebox (Argon or N₂, <1 ppm O₂ and H₂O). While stable at room temperature in a glovebox, storing it at -20 °C further suppresses any slow thermal degradation pathways.

  • Weighing: Weighing must never be performed on an open bench. It must be conducted inside the glovebox. If the vial is opened outside the glovebox, atmospheric moisture will immediately begin degrading the top layer of the solid, compromising the stoichiometry and catalytic efficacy of your entire batch.

Q3: I suspect my batch has been exposed to air. How do I quantitatively verify its integrity? A3: While visual inspection (orange vs. brown) is your first diagnostic tool, a ¹H NMR spectrum provides quantitative verification. Prolonged standing of [Ir(cod)Cl]₂ in non-anhydrous or non-degassed solvents (like standard CDCl₃) results in decomposition, observable by the loss or broadening of the ¹H NMR signals assigned to the coordinated COD ligand[2]. A pristine batch will show sharp, well-defined multiplets for the coordinated olefinic protons (~4.2 ppm) and aliphatic protons (~2.2 ppm and ~1.5 ppm).

Part 3: Quantitative Data & Diagnostic Indicators

Summarized below are the critical diagnostic metrics to compare pristine vs. degraded [Ir(cod)Cl]₂.

Diagnostic IndicatorPristine / Active CatalystDegraded / Inactive Catalyst
Visual Appearance Bright orange to red-orange crystalline solidDull brown to black powder
Solubility (CH₂Cl₂) Fully soluble, yields a clear orange solutionInsoluble black particulates (Ir oxides)
¹H NMR (CDCl₃, 298K) Sharp multiplets at ~4.23 (4H), ~2.26 (4H), ~1.53 (4H) ppmBroadened baseline, loss of coordinated COD signals[2], presence of free COD
Catalytic Viability High (Quantitative conversion in test reactions)Low to None (Trace product formation)

Part 4: Step-by-Step Methodologies

Protocol A: Primary Glovebox Handling (Gold Standard)

This protocol ensures zero exposure to atmospheric contaminants, validating the integrity of the catalyst before the reaction begins.

  • Atmosphere Verification: Confirm the glovebox sensors read <1 ppm O₂ and <1 ppm H₂O.

  • Vessel Preparation: Bring flame-dried Schlenk flasks or reaction vials (equipped with PTFE-lined septa) into the glovebox via the antechamber. Ensure they are subjected to at least three vacuum/refill cycles in the antechamber.

  • Dispensing: Using a static-free spatula, weigh the required mass of [Ir(cod)Cl]₂ directly into the reaction vessel.

  • Solvent Addition: Add strictly anhydrous, degassed solvents (purified via a solvent purification system and stored over 4Å molecular sieves). Note: [Ir(cod)Cl]₂ is stable in solution only under a strict nitrogen or argon atmosphere.

  • Sealing: Seal the vessel tightly. If using a Schlenk flask, ensure the stopcock is adequately greased and fully closed before removing it from the glovebox.

Protocol B: Schlenk Line Transfer (Secondary Alternative)

If a glovebox is unavailable, use this dynamic-flow protocol. It relies on a continuous positive pressure of inert gas to prevent air ingress.

  • Flask Preparation: Flame-dry a Schlenk flask under high vacuum on a Schlenk line. Backfill with ultra-high purity Argon. Repeat the vacuum/Argon cycle three times.

  • Argon Blanket: Increase the Argon flow to create a strong positive counter-flow. Remove the septum.

  • Rapid Transfer: Quickly weigh the [Ir(cod)Cl]₂ in the air (minimize time to <30 seconds) and transfer it into the Schlenk flask against the Argon flow.

  • Purging: Immediately replace the septum. Evacuate the flask and backfill with Argon three times to remove any air introduced during the transfer.

  • Solvent Introduction: Introduce anhydrous, sparged solvents exclusively via a gas-tight syringe through the septum.

References

  • Novel neutral iridium catalysts for effective hyperpolarisation and hydrogenation: a synthetic and mechanistic study. whiterose.ac.uk.

  • Cationic Iridium Complexes Containing Anionic Iridium Counterions Supported by Redox-Active N-Heterocyclic Carbenes. acs.org. 2

  • Iridium(i) N-heterocyclic carbene complexes of benzimidazol-2-ylidene: Effect of electron donating groups on the catalytic transfer hydrogenation reaction. researchgate.net.1

Sources

Optimization

troubleshooting low yields in [Ir(cod)Cl]2 catalyzed borylation

Introduction Welcome to the technical support center for iridium-catalyzed C-H borylation. This guide is designed for researchers, chemists, and process development scientists who are encountering challenges, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for iridium-catalyzed C-H borylation. This guide is designed for researchers, chemists, and process development scientists who are encountering challenges, particularly low yields, with reactions utilizing the chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂, as a precatalyst. As a robust and widely used method for synthesizing valuable organoboron compounds, understanding the nuances of this transformation is critical for success.

This document moves beyond a simple list of procedures. It aims to provide a diagnostic, field-tested framework for troubleshooting, grounded in mechanistic principles. We will explore the critical parameters that govern catalyst activation, stability, and turnover, helping you to diagnose issues and rationally design solutions for your specific system.

Section 1: Catalyst Activation and Ligand Integrity

The most common source of failure in these reactions stems from the improper generation and maintenance of the active catalytic species. Unlike its methoxy counterpart, [Ir(cod)OMe]₂, the chloride dimer [Ir(cod)Cl]₂ presents unique activation challenges.

Q1: My reaction is sluggish or shows no conversion. I'm using [Ir(cod)Cl]₂ with a standard bipyridine ligand (like dtbpy). What is the most likely problem?

A: The most probable cause is inefficient catalyst activation. The [Ir(cod)Cl]₂ precatalyst does not directly enter the catalytic cycle. It must first react with the borylating agent (B₂pin₂) to form the active tris-boryl iridium(III) species. During this process, the chloride ligand is displaced.

A key issue is the formation of the byproduct chloropinacolborane (ClBpin). This species is a Lewis acid that can react with and deactivate the nitrogen-based ligands (e.g., dtbpy, phenanthroline derivatives) required for the reaction, preventing their coordination to the iridium center.[1] This effectively poisons your catalyst before it can even form.

Troubleshooting Steps:

  • Pre-formation of the Catalyst: Consider mixing the [Ir(cod)Cl]₂, ligand, and B₂pin₂ in your reaction solvent and gently heating (e.g., 50-80 °C) for 15-30 minutes before adding your substrate. This can help ensure the active catalyst is formed.[2]

  • Order of Addition: The order in which you add reagents is critical. For many systems, especially at lower temperatures, the optimal order is: precatalyst, boron reagent, then ligand. Adding the chelating ligand last can prevent the formation of a stable, inactive (ligand)IrCl complex that is difficult to activate.[2]

  • Consider an Alternative Precatalyst: If issues persist, switching to [Ir(cod)OMe]₂ is a common solution. The methoxy precursor generates the innocuous MeOBpin byproduct, avoiding the ligand poisoning issue associated with ClBpin.[1][3]

Q2: I'm seeing inconsistent results from batch to batch, even when using the same procedure. Could trace impurities be the cause?

A: Absolutely. The activation of iridium chloride precatalysts can be surprisingly sensitive to trace amounts of water or alcohols. While rigorously anhydrous conditions are generally recommended for organometallic catalysis, some systems using [Ir(cod)Cl]₂ in non-coordinating solvents (like heptane or octane) actually require a catalytic amount of an activator like water or isopropanol to proceed efficiently.[1][4]

If your solvents have varying levels of residual moisture, this could explain the inconsistent results. A reaction in "wet" solvent might work well, while one in rigorously dried solvent fails.

Self-Validation Protocol:

  • Run a control reaction under your standard conditions using rigorously dried solvent.

  • Run a parallel reaction where you deliberately add a catalytic amount of water or isopropanol (e.g., 1-5 mol% relative to the substrate).

  • If the reaction with the added activator performs significantly better, you have identified a critical parameter. You can now make this addition a deliberate and controlled part of your standard procedure to ensure reproducibility.[4]

Q3: My reaction works for simple arenes, but yields drop significantly with more complex, electron-rich, or heterocyclic substrates. Is the catalyst dying?

A: Yes, catalyst decomposition is a likely culprit, especially in reactions requiring higher temperatures or longer times. The stability of the active catalyst is highly dependent on the ligand used.

The standard ligand, 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), can dissociate from the iridium center during the reaction. Once free in solution, the dtbpy itself can be borylated by the active catalyst. This process consumes both the active catalyst and the ligand, leading to catalyst death and low yields.[5][6]

Solution:

  • Switch to a More Robust Ligand: For challenging substrates, consider using 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) . Tmphen binds more strongly to the iridium center than dtbpy. This higher binding constant results in a lower concentration of free ligand in solution, dramatically slowing the rate of ligand borylation and increasing the catalyst's lifetime and overall turnover number.[5][6]

LigandStructureKey Characteristics
dtbpy 4,4′-di-tert-butyl-2,2′-bipyridineStandard, effective for many substrates. Prone to dissociation and self-borylation at high temperatures.[5]
tmphen 3,4,7,8-tetramethyl-1,10-phenanthrolineBinds more strongly than dtbpy. Results in a more stable catalyst, ideal for electron-rich or challenging substrates requiring longer reaction times.[5][6]

Section 2: Reagents and Reaction Environment

Even with a perfectly activated catalyst, the quality of your reagents and the reaction environment can dictate the outcome.

Q4: I suspect my bis(pinacolato)diboron (B₂pin₂) might be old. How does this affect the reaction?

A: While B₂pin₂ is often considered bench-stable, it can slowly hydrolyze or oxidize over time, especially if stored improperly.[7] Hydrolysis leads to the formation of pinacol and boric acid, while oxidation can also occur. This degradation reduces the amount of active borylating agent available.

Furthermore, the byproduct of the main catalytic cycle is H-Bpin.[8] While H-Bpin can sometimes participate in the borylation, the primary reagent is B₂pin₂. If your B₂pin₂ has significantly degraded, you will see a corresponding drop in yield.

Troubleshooting Steps:

  • Check Purity: If you have access to NMR, take a quick ¹H or ¹¹B NMR of your B₂pin₂. Compare it to a reference spectrum to check for significant impurities.

  • Use Fresh Reagent: When troubleshooting, always use a fresh bottle of B₂pin₂ or material that has been properly stored under an inert atmosphere to eliminate this as a variable.

  • Purification: B₂pin₂ can be purified by recrystallization from pentane if necessary.[9]

Q5: What is the best solvent for my reaction? I'm having solubility issues.

A: Solvent choice is a balance between substrate solubility and catalyst compatibility.

  • Non-coordinating Solvents (Heptane, Cyclohexane, Octane): These are often the best choice for catalyst stability and activity. However, many complex substrates have poor solubility in these solvents.[10][11] As discussed in Q2, reactions in these solvents may require a specific activation protocol.[1][4]

  • Coordinating Solvents (THF, Dioxane): These solvents are excellent for dissolving a wider range of substrates.[11][12] However, THF can sometimes give erratic or poor results, potentially by competing for coordination sites on the iridium center.[1] It is often a necessary choice for substrates that are otherwise insoluble.[12]

Solvent Selection Workflow

Caption: Decision workflow for solvent selection.

Section 3: Substrate and Selectivity Issues

Q6: I am working with a nitrogen-containing heterocycle (e.g., pyridine, indole) and getting very low yields. Why?

A: This is a classic case of substrate inhibition . The Lewis basic nitrogen atom in your heterocycle can coordinate strongly to the Lewis acidic iridium center.[8] When this happens, your substrate acts as a poison, occupying the coordination sites needed for the catalytic cycle to operate.

Mitigation Strategies:

  • Reduce Basicity: If possible, install an electron-withdrawing group on the heterocycle. This reduces the electron density on the nitrogen atom, weakening its coordination to the iridium and lessening the inhibitory effect.[8]

  • Steric Hindrance: Sometimes, bulky groups near the nitrogen atom can sterically disfavor coordination with the bulky iridium complex.

  • Protecting Groups: For indoles and similar NH-containing heterocycles, ensuring the nitrogen is protected (e.g., with a Boc group) can be crucial, though the reaction mechanism may involve coordination at other sites.[11][12]

  • Forcing Conditions: Increasing the temperature may provide enough thermal energy to promote dissociation of the inhibitory substrate-catalyst complex, allowing the reaction to proceed, but this must be balanced against catalyst decomposition (see Q3).[8]

Section 4: Workup and Purification

Q7: My crude NMR analysis shows a high conversion, but my isolated yield after column chromatography is very low. Where is my product going?

A: Aryl and heteroaryl boronate esters, particularly pinacol esters, are susceptible to hydrolysis on silica gel. The acidic nature of standard silica can catalyze the cleavage of the C-B bond or hydrolysis of the ester to the corresponding boronic acid, which may bind irreversibly to the silica.[13]

Purification Protocol - Minimizing Yield Loss:

  • Neutralize Silica Gel: Prepare a slurry of silica gel in a solvent like ethyl acetate containing 1-2% triethylamine. Remove the solvent under reduced pressure to obtain a free-flowing basic-coated silica. Use this for your chromatography.

  • Use Boric Acid-Treated Silica: A more specialized method involves impregnating silica gel with boric acid. This technique has been shown to suppress the loss of boronic esters during purification.[13]

  • Minimize Contact Time: Run your column as quickly as possible. Do not let the product sit on the column for an extended period.

  • Alternative Workup: If possible, try to isolate the product by crystallization or extraction to avoid chromatography altogether.

Appendix: Protocols and Mechanisms

General Experimental Protocol for Troubleshooting

This protocol provides a robust starting point for a standard C-H borylation reaction.

  • Preparation: In an oven-dried vial inside a glovebox, add the iridium precatalyst [Ir(cod)Cl]₂ (0.5 - 1.5 mol % Ir; note the dimer contains two Ir atoms) and the ligand (e.g., dtbpy or tmphen, 1.05 equivalents per Ir atom).

  • Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂, 1.5 - 2.0 equivalents).

  • Solvent: Add anhydrous solvent (e.g., cyclohexane, 0.1 - 0.5 M).

  • Pre-activation (Optional but Recommended): Seal the vial, remove from the glovebox, and stir at 80 °C for 15 minutes.

  • Substrate Addition: Cool the mixture to room temperature, return to the glovebox, and add the limiting substrate (1.0 equivalent).

  • Reaction: Seal the vial and heat to the desired temperature (typically 80-100 °C) for the specified time (monitor by TLC or GC/LC-MS).

  • Workup: After cooling, the reaction mixture can be filtered through a small plug of Celite, concentrated, and analyzed or purified according to the recommendations in Q7.

Simplified Catalytic Cycle

Understanding the mechanism helps in diagnosing problems. The generally accepted cycle for this reaction involves Ir(III) and Ir(V) intermediates.

Catalytic_Cycle A [(L)Ir(Bpin)₃] Active Catalyst (Ir-III) B [(L)Ir(H)(Ar)(Bpin)₃] Ir-V Intermediate A->B + Ar-H (C-H Activation) C [(L)Ir(H)(Bpin)₂] Ir-III Hydride B->C - Ar-Bpin (Reductive Elimination) C->A + B₂pin₂ - H-Bpin (Catalyst Regeneration)

Sources

Troubleshooting

optimizing ligand-to-metal ratio for iridium chloro-1,5-cyclooctadiene

Answering the user's request.## Technical Support Center: Optimizing Ligand-to-Metal Ratio for Chloro(1,5-cyclooctadiene)iridium(I) Dimer Welcome to the technical support center for iridium-catalyzed reactions, focusing...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Optimizing Ligand-to-Metal Ratio for Chloro(1,5-cyclooctadiene)iridium(I) Dimer

Welcome to the technical support center for iridium-catalyzed reactions, focusing on the critical parameter of ligand-to-metal optimization when using the common precursor, chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]₂. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental design for enhanced catalytic performance.

Frequently Asked Questions (FAQs)

Question 1: I'm using [Ir(COD)Cl]₂ as my catalyst precursor. Is the dimer itself the active catalyst?

Answer: It is highly unlikely that the chloro-bridged dimer is the catalytically active species. For most catalytic cycles to proceed, the dimer must be cleaved by a ligand (L), typically a phosphine or an N-heterocyclic carbene (NHC), to form a monomeric iridium complex, such as [Ir(COD)(L)Cl].[1] This monomeric species is generally coordinatively unsaturated or can readily dissociate a ligand to allow for substrate binding and entry into the catalytic cycle. The initial step of dimer cleavage is fundamental to generating the active catalyst.

Question 2: Why is the ligand-to-metal (L:Ir) ratio so critical for my reaction's success?

Answer: The L:Ir ratio is a master variable that directly influences the structure, stability, and reactivity of the active catalytic species. It can profoundly affect:

  • Reaction Rate: An optimal ratio ensures the formation of the most active catalytic species. Too little ligand may not efficiently cleave the iridium dimer, leading to a low concentration of the active catalyst. Conversely, an excess of ligand can sometimes lead to the formation of coordinatively saturated, less active, or even inactive iridium complexes, which can inhibit the reaction.[2][3]

  • Selectivity: The number of ligands coordinated to the iridium center dictates the steric and electronic environment around the metal. This environment is crucial for controlling regioselectivity, diastereoselectivity, and enantioselectivity. In some systems, changing the L:Ir ratio from 1:1 to 1:2 has been shown to completely invert the stereochemical outcome of the reaction.[4][5]

  • Catalyst Stability: A sufficient concentration of free ligand in the solution can help stabilize the active catalyst, preventing decomposition pathways like the formation of iridium nanoparticles or inactive aggregates.[6][7][8] However, excessive ligand can also lead to catalyst deactivation under certain conditions.[9]

Question 3: I observe low or no conversion. Could an incorrect L:Ir ratio be the cause?

Answer: Absolutely. This is one of the most common reasons for low catalytic activity.[9][10] An insufficient amount of ligand (e.g., L:Ir < 2:1) may not fully break the dimer into the active monomer. On the other hand, a large excess of ligand might block the coordination site needed for the substrate. A systematic screening of the L:Ir ratio is a primary troubleshooting step.

Question 4: What is a good starting range for screening the L:Ir ratio?

Answer: Since [Ir(COD)Cl]₂ is a dimer, it contains two iridium centers. The ratio is always calculated based on the individual iridium atoms, not the dimeric formula unit. A standard screening protocol would typically investigate the following L:Ir ratios:

  • 1:1 (or Ligand:[Ir]₂ of 2:1)

  • 1.1:1 (or Ligand:[Ir]₂ of 2.2:1) - A slight excess to ensure full dimer cleavage.

  • 1.5:1 (or Ligand:[Ir]₂ of 3:1)

  • 2:1 (or Ligand:[Ir]₂ of 4:1)

  • 2.2:1 (or Ligand:[Ir]₂ of 4.4:1)

The optimal ratio is highly dependent on the specific ligand and reaction. For bidentate ligands, a 1:1 ratio of ligand to iridium is a common starting point.

Question 5: How do I properly prepare my catalyst in situ?

Answer: Proper in situ preparation is crucial. The iridium precursor and the ligand should be pre-mixed in the reaction solvent and stirred for a period (e.g., 15-30 minutes) at room temperature before adding the substrates and any other reagents.[11] This "pre-formation" step allows time for the dimer to cleave and the active monomeric catalyst to form, leading to more reproducible results.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low or No Reaction Yield

You have set up your iridium-catalyzed reaction but observe minimal or no conversion of your starting material.

G A Low / No Conversion Observed B 1. Verify Catalyst Integrity & Reagent Purity A->B Start Here C 2. Screen Ligand-to-Metal Ratio (e.g., 1:1, 1.1:1, 1.5:1, 2:1) B->C If reagents are pure F Resolution Achieved B->F Potential solution D 3. Optimize Reaction Conditions (Temperature, Concentration, Solvent) C->D If ratio screen fails C->F Common solution E 4. Check Substrate Integrity (Purity, Inhibitory Groups) D->E If conditions fail D->F Potential solution E->F Potential solution

Caption: Troubleshooting workflow for low reaction conversion.

  • Potential Cause A: Incorrect Ligand-to-Metal Ratio

    • Causality: As discussed in the FAQs, an improper L:Ir ratio can result in a low concentration of the active catalyst or the formation of an inhibited species. The kinetics of many iridium-catalyzed reactions can show a complex, non-linear dependence on ligand concentration.[2][3]

    • Solution: Perform a systematic screen of the L:Ir ratio. Ensure your calculations are based on the molarity of iridium atoms (i.e., twice the molarity of the [Ir(COD)Cl]₂ dimer).

    Table 1: Example of an L:Ir Ratio Screening Experiment

    Entry [Ir(COD)Cl]₂ (mol%) Iridium Atoms (mol%) Ligand (mol%) L:Ir Ratio Observed Yield (%) Observed Selectivity
    1 1.0 2.0 2.0 1:1 15 90:10
    2 1.0 2.0 2.2 1.1:1 75 95:5
    3 1.0 2.0 3.0 1.5:1 92 >99:1

    | 4 | 1.0 | 2.0 | 4.0 | 2:1 | 88 | >99:1 |

  • Potential Cause B: Catalyst and Reagent Integrity

    • Causality: [Ir(COD)Cl]₂ and many organophosphorus ligands are sensitive to air and moisture.[9][10] Oxidation of the ligand or hydrolysis of the iridium precursor can render the catalyst inactive. Solvents that are not properly dried or degassed can be a source of catalyst poisons like oxygen.

    • Solution:

      • Use freshly purchased or properly stored [Ir(COD)Cl]₂ and ligand.

      • Handle all reagents under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[12]

      • Ensure solvents are anhydrous and thoroughly degassed before use.

Issue 2: Poor or Unexpected Selectivity

The reaction proceeds, but you observe a mixture of products (regioisomers, stereoisomers) or an unexpected major product.

  • Potential Cause: Suboptimal Ligand-to-Metal Ratio

    • Causality: The stereochemical and regiochemical outcome of a reaction is determined in the transition state. The number of ligands bound to the iridium center directly shapes this transition state. For example, a reaction proceeding through a monoligated iridium species [Ir(L)] will have a vastly different steric environment than one proceeding through a bisligated species [Ir(L)₂].

    • Solution: Re-screen the L:Ir ratio with a careful analysis of the product distribution at each ratio. A key study demonstrated that in an alkyne semihydrogenation, an L:Ir ratio of 1:1 yielded the (Z)-alkene, while a 2:1 ratio exclusively produced the (E)-alkene.[4][5] This highlights the powerful control exerted by ligand stoichiometry.

Experimental Protocols

Protocol 1: Synthesis of Chloro(1,5-cyclooctadiene)iridium(I) Dimer ([Ir(COD)Cl]₂)

This protocol is adapted from established literature procedures.[12][13]

  • Materials:

    • Iridium(III) chloride hydrate (IrCl₃·3H₂O)

    • 1,5-Cyclooctadiene (COD)

    • Ethanol (reagent grade)

    • Deionized water

    • Nitrogen gas supply

  • Procedure:

    • To a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stir bar, add IrCl₃·3H₂O (e.g., 2.0 g).

    • Flush the system thoroughly with nitrogen.

    • Add 30 mL of ethanol and 10 mL of water.

    • Stir the mixture under a nitrogen atmosphere and heat to reflux until the iridium salt dissolves.

    • Using a syringe, add 1,5-cyclooctadiene (e.g., 2.0 mL) to the solution.

    • Continue to reflux the mixture under nitrogen for 18-24 hours. The solution will change color, and a brick-red or orange-red precipitate will form.[12]

    • Cool the flask to room temperature.

    • Collect the solid product by filtration.

    • Wash the solid with several portions of water and then a small amount of cold ethanol.

    • Dry the product under vacuum to yield [Ir(COD)Cl]₂ as a red-orange solid.

Protocol 2: General Procedure for In Situ Catalyst Preparation and L:Ir Screening

This workflow outlines a general approach for optimizing the L:Ir ratio for a given reaction.

G A 1. Add [Ir(COD)Cl]₂ and Ligand to oven-dried flask under N₂ B 2. Add Anhydrous, Degassed Solvent via Syringe A->B C 3. Stir at Room Temperature for 15-30 min (Pre-formation) B->C D 4. Add Substrate(s) and other Reagents C->D E 5. Heat to Reaction Temperature and Monitor Progress (TLC, GC, LCMS) D->E

Caption: Step-by-step workflow for in situ catalyst generation.

  • Procedure:

    • In a glovebox or under a stream of nitrogen, add [Ir(COD)Cl]₂ (e.g., 0.01 mmol, 1 mol%) and the desired amount of ligand (e.g., for a 1.5:1 L:Ir ratio, add 0.03 mmol of ligand) to an oven-dried reaction vessel.

    • Add the anhydrous, degassed solvent (e.g., 2 mL).

    • Stir the resulting mixture at room temperature for 20 minutes to allow for catalyst pre-formation.

    • Add the limiting substrate (e.g., 1.0 mmol, 1.0 equiv), followed by any other reagents (e.g., base, additives, excess reagents).

    • Heat the reaction to the desired temperature and monitor its progress by an appropriate analytical technique (TLC, GC-MS, etc.).

    • Repeat this procedure for each L:Ir ratio you wish to screen.

References

  • Kusy, R., et al. (2022). Ligand-to-metal ratio controls stereoselectivity: Highly functional-group-tolerant, iridium-based, (E)-selective alkyne transfer semihydrogenation. Chem Catalysis, 2, 1346–1361. [Link]

  • Grela, K., et al. (2022). Ligand-to-metal ratio controls stereoselectivity:Highly functional group-tolerant, iridium-based,(E)-selective alkyne transfer semihydrogenation. ResearchGate. [Link]

  • van der Ham, C. J. M., et al. (2020). The Influence of the Ligand in the Iridium Mediated Electrocatalyic Water Oxidation. PMC. [Link]

  • Widenhoefer, R. A., et al. (2009). [Ir(COD)Cl]2 as a Catalyst Precursor for the Intramolecular Hydroamination of Unactivated Alkenes with Primary Amines and Secondary Alkyl- or Arylamines: A Combined Catalytic, Mechanistic, and Computational Investigation. Journal of the American Chemical Society, 132(1), 378-389. [Link]

  • Widenhoefer, R. A., et al. (2010). [Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation. PubMed. [Link]

  • La-o-vorakiat, C., et al. (2019). Ligand Effect on the Stability of Water-Soluble Iridium Catalysts for High-Pressure Hydrogen Gas Production by Dehydrogenation of Formic Acid. PubMed. [Link]

  • Crabtree, R. H., et al. (2014). Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I). PMC. [Link]

  • La-o-vorakiat, C., et al. (2019). Ligand Effect on the Stability of Water‐Soluble Iridium Catalysts for High‐Pressure Hydrogen Gas Production by Dehydrogenation of Formic Acid. ResearchGate. [Link]

  • The Kubiak Lab. (2007). Preparation of Chloro-1,5-cyclooctadiene Metal(I) Dimer. The Kubiak Lab Manual. [Link]

  • CN106380490A - One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer.
  • van der Ham, C. J. M., et al. (2020). The Influence of the Ligand in the Iridium Mediated Electrocatalyic Water Oxidation. ResearchGate. [Link]

  • Poli, R., et al. (2016). The cyclooctadiene ligand in [IrCl(COD)]2 is hydrogenated under transfer hydrogenation conditions: A study in the presence of PPh3 and a strong base in isopropanol. ResearchGate. [Link]

Sources

Optimization

preventing catalyst deactivation of chloro(1,5-cyclooctadiene)iridium(I) dimer

Technical Support Center: [Ir(cod)Cl]2​ Catalyst Optimization & Troubleshooting Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I have designed this resource specifically for research...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: [Ir(cod)Cl]2​ Catalyst Optimization & Troubleshooting

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, process chemists, and drug development professionals working with the chloro(1,5-cyclooctadiene)iridium(I) dimer ( [Ir(cod)Cl]2​ ).

While [Ir(cod)Cl]2​ is a highly versatile precatalyst for hydroamination, borylation, and asymmetric hydrogenation, its electron-rich Ir(I) center and labile cyclooctadiene (COD) ligands make it highly susceptible to deactivation. This guide provides field-proven, mechanistically grounded solutions to diagnose, prevent, and troubleshoot catalyst degradation.

Diagnostic Decision Tree

Before altering your reaction parameters, use the following diagnostic logic to identify the exact mechanism of deactivation occurring in your flask.

DiagnosticTree Start Catalyst Deactivation Detected Visual Visual Inspection of Reaction Mixture Start->Visual Black Black Precipitate (Ir Aggregation) Visual->Black Yes Pale Colorless/Pale Solution (Poisoning/Oxidation) Visual->Pale No ActionBlack Increase Ligand Sterics Lower Temperature Black->ActionBlack ActionPale Degas Solvents Remove Coordinating Species Pale->ActionPale

Diagnostic decision tree for identifying and mitigating [Ir(cod)Cl]2​ deactivation pathways.

Core Troubleshooting Guides (FAQs)

Q: Why does my [Ir(cod)Cl]2​ catalyzed reaction turn black and stop converting starting material? A: This visual cue indicates the irreversible aggregation of the catalyst into multinuclear clusters or metallic iridium nanoparticles, commonly referred to as "iridium black"[1].

  • Causality: The 1,5-cyclooctadiene (COD) ligand is highly labile. At elevated temperatures or when the concentration of stabilizing ancillary ligands (like phosphines or N-heterocyclic carbenes) is insufficient, the active monomeric Ir(I) species loses its coordination sphere. This exposes the metal center, leading to rapid metal-metal bond formation and eventual precipitation[2].

  • Solution: Increase the steric bulk of your ancillary ligands to physically block the bimolecular dimerization pathway[3]. Alternatively, immobilizing the homogeneous catalyst on a solid support can completely prevent dimerization by site-isolation[2].

Q: My reaction solution turns pale and activity ceases, but no precipitate forms. What is happening? A: You are likely experiencing solvent poisoning or rapid oxidation.

  • Causality: [Ir(cod)Cl]2​ is highly susceptible to competitive binding. Strong coordinating solvents (e.g., acetonitrile, DMSO) or impurities like primary amines can displace the COD ligand or outcompete the substrate, forming a stable, catalytically inactive solvate complex[4]. Furthermore, if trace oxygen is present, the electron-rich Ir(I) center undergoes rapid oxidative addition, forming an inactive Ir(III) or Ir(IV) species.

  • Solution: Switch to non-coordinating solvents such as dichloromethane (DCM) or toluene. Ensure all solvents are strictly degassed using the freeze-pump-thaw method and run the reaction under ultra-high purity argon.

Q: How does the choice of ancillary ligand prevent deactivation? A: Ancillary ligands provide both steric shielding and electronic stabilization to the iridium center.

  • Causality: Bulky ligands (e.g., bulky phosphoramidites or NHCs) prevent the approach of a second iridium complex, thereby shutting down the bimolecular dimerization pathway[5]. Electron-rich ligands also strengthen metal-ligand back-bonding, preventing premature ligand dissociation which would otherwise leave the metal center vulnerable to degradation[3].

Mechanistic Deactivation Pathways

Understanding the structural evolution of the catalyst is critical. The active Ir(I) monomer is a delicate intermediate that can diverge into several dead-end pathways if not properly stabilized.

DeactivationPathway Precatalyst [Ir(cod)Cl]2 Precatalyst Active Active Ir(I) Monomer Precatalyst->Active Ligand Cleavage Oxidized Ir(III)/Ir(IV) Species Active->Oxidized O2 / Moisture Poisoned Solvate Complex Active->Poisoned Coordinating Solvents Aggregated Ir Nanoparticles Active->Aggregated Ligand Loss / Dimerization

Mechanistic pathways leading to the deactivation of the active Ir(I) catalytic monomer.

Quantitative Data on Catalyst Deactivation

The following table summarizes the kinetic impact of various deactivation pathways and the corresponding mitigation strategies required to restore high turnover numbers (TON).

Deactivation PathwayPrimary CauseVisual IndicatorImpact on Activity (TON / t1/2​ )Mitigation Strategy
Oxidation Trace O2​ exposurePale/Yellow solution t1/2​ < 5 minsStrict Schlenk technique; Ar atmosphere
Solvent Poisoning Coordinating solvents (MeCN)Stalled conversionImmediate suppressionUse DCM or Toluene; remove amine impurities
Dimerization Low steric bulkBlack precipitate t1/2​ ~30-60 minsUse bulky phosphines/NHCs; solid support[2]
Ligand Degradation Hydrolysis / AminolysisStalled conversionGradual decay (Hours)Control moisture; optimize substrate concentration[4]

Self-Validating Experimental Protocols (SOPs)

To ensure scientific integrity and reproducible yields, utilize these self-validating methodologies. Every step includes a physical observation to confirm the causality of the chemical transformation.

SOP A: Air-Free Precatalyst Activation & Ligand Exchange

Objective: Generate the active monomeric Ir(I) species while preventing oxidation and dimerization.

  • Preparation: Flame-dry a Schlenk flask under vacuum for 5 minutes. Backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Reagent Loading: Add [Ir(cod)Cl]2​ (1.0 mol%) and the bulky ancillary ligand (e.g., PCy3​ or an NHC salt, 2.2 mol%) to the flask against a positive counterflow of Argon. Causality: The slight excess of ligand ensures complete cleavage of the chloride-bridged dimer.

  • Solvent Addition: Inject anhydrous, freeze-pump-thaw degassed dichloromethane (DCM) via a gas-tight syringe.

  • Activation: Stir at room temperature for 30 minutes to allow for complete ligand exchange.

  • Self-Validation Checkpoint: The solution must transition from a cloudy yellow-orange to a clear, deep red/orange homogeneous mixture. If a black precipitate forms immediately, the solvent contains trace oxygen or moisture. Discard and re-purify solvents.

SOP B: Substrate Addition and Catalysis Execution

Objective: Introduce substrates without introducing coordinating poisons.

  • Substrate Prep: Dissolve the substrate in a separate, flame-dried Schlenk flask with degassed DCM. Ensure the substrate is free of primary amine impurities, which can cause aminolysis and catalyst deactivation[4].

  • Transfer: Transfer the substrate solution dropwise to the active catalyst mixture via a gas-tight syringe over 2 minutes.

  • Reaction: Heat to the target temperature (e.g., 60 °C) while monitoring the color.

  • Self-Validation Checkpoint: Aliquot 0.1 mL after 1 hour under Argon flow and analyze via 1H NMR. If conversion is <10% and the solution has turned pale, solvent poisoning has occurred. Check the substrate batch for strongly coordinating impurities.

References

  • Source: academie-sciences.
  • Source: rsc.
  • [Ir(COD)
  • Source: researchgate.
  • Source: uwa.edu.

Sources

Troubleshooting

improving solubility of iridium chloro-1,5-cyclooctadiene in organic solvents

Technical Support Center: Optimizing [Ir(cod)Cl]2​ Solubility in Organic Solvents Welcome to the Technical Support Center for Iridium Catalysis. Chloro(1,5-cyclooctadiene)iridium(I) dimer—commonly abbreviated as [Ir(cod)...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing [Ir(cod)Cl]2​ Solubility in Organic Solvents

Welcome to the Technical Support Center for Iridium Catalysis. Chloro(1,5-cyclooctadiene)iridium(I) dimer—commonly abbreviated as [Ir(cod)Cl]2​ —is a ubiquitous precursor for synthesizing highly active homogeneous catalysts, including Crabtree's catalyst and various photoredox or borylation complexes[1][2].

However, its unique dinuclear structure often presents significant solubility challenges. The complex consists of two square-planar iridium(I) centers bridged by chloride ligands, forming a folded Ir2​Cl2​ core[2]. This rigid, non-polar dimer exhibits poor solubility in many standard organic solvents until the μ -chloro bridges are chemically cleaved[3][4]. This guide provides causality-driven troubleshooting, quantitative data, and self-validating protocols to resolve these bottlenecks.

Quantitative Data: Solvent Compatibility & Solubility Limits

Before troubleshooting, verify that your base solvent aligns with the inherent physicochemical properties of the dimer. The table below summarizes the solubility profile of [Ir(cod)Cl]2​ across common solvent classes.

Solvent / MixtureSolubility StatusQuantitative LimitMechanistic Note
Water Insoluble~0 mg/mLHighly hydrophobic cyclooctadiene (COD) ligands prevent aqueous solvation[5][6].
Dichloromethane (DCM) / Chloroform SolubleHighHalogenated solvents readily solvate the intact dimer without cleaving the bridge[7].
Toluene / Benzene Moderately SolubleModerateRequires agitation; solubility improves significantly upon ligand addition[3][8].
Dimethyl Sulfoxide (DMSO) Highly Soluble~50 mg/mL (74.4 mM)DMSO acts as a coordinating solvent, actively cleaving the dimer into soluble monomers[1][4].
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline Soluble (Formulation) 2.5 mg/mL (3.72 mM)Surfactant-based micellar encapsulation for biological/aqueous assays[9].
Troubleshooting Guides & FAQs

Q1: My [Ir(cod)Cl]2​ powder is floating as an orange suspension in my non-polar reaction solvent (e.g., toluene or hexane). How do I force it into solution? The Causality: The intact [Ir(cod)Cl]2​ dimer has a highly stable, low-polarity crystalline lattice that resists solvation in purely aliphatic or aromatic hydrocarbons. The Solution: You must induce a "bridge-cleavage" reaction. By adding a coordinating ligand (such as a phosphine, N-heterocyclic carbene, or amine) directly to the suspension, the ligand attacks the Ir2​Cl2​ core. This breaks the dimer into two highly soluble, monomeric Ir(cod)(L)Cl species[3]. Alternatively, utilizing a strongly coordinating solvent like Acetonitrile or DMSO will achieve the same cleavage[4].

Q2: I am preparing a stock solution for a biological assay, but the complex crashes out when I add it to the aqueous buffer. What is the correct formulation? The Causality: Aqueous insolubility is driven by the hydrophobic 1,5-cyclooctadiene rings[5]. Direct injection of a concentrated DMSO stock into water causes rapid nucleation and precipitation. The Solution: Implement a step-wise co-solvent gradient to create a microemulsion. First, dissolve the dimer in 10% DMSO (to cleave the dimer), then sequentially add 40% PEG300, 5% Tween-80, and finally 45% saline. This encapsulates the hydrophobic monomer, keeping it stable in the aqueous phase at concentrations up to 2.5 mg/mL[9].

Q3: I heated my cloudy [Ir(cod)Cl]2​ solution to improve solubility, but it turned pitch black. Is my catalyst still active? The Causality: You have likely destroyed the catalyst. When [Ir(cod)Cl]2​ is heated in the absence of stabilizing ligands (or in the presence of reducing agents/alcohols), the Ir(I) centers undergo reduction and agglomeration, forming inactive Ir(0) nanoparticles (commonly known as "iridium black")[10][11]. The Solution: Never heat the bare dimer to force solubility. Always add your stabilizing ligand before applying heat, or use sonication at room temperature.

Diagnostic Workflows & Mechanisms

TroubleshootingWorkflow Start Solubility Issue with [Ir(cod)Cl]2 CheckSolvent Identify Solvent Polarity & Type Start->CheckSolvent NonPolar Non-Polar/Weakly Polar (Toluene, THF, Hexane) CheckSolvent->NonPolar Polar Coordinating (DMSO, Acetonitrile) CheckSolvent->Polar AddLigand Add Ligand (PR3, Amine) to induce bridge cleavage NonPolar->AddLigand Sonication Apply RT Sonication (Do NOT boil) Polar->Sonication Success Clear, Homogeneous Catalyst Solution AddLigand->Success Sonication->Success Degradation Black Precipitate (Ir(0) Nanoparticles) Sonication->Degradation Excessive Heat

Workflow for diagnosing and resolving [Ir(cod)Cl]2 solubility issues in the lab.

CleavageMechanism Dimer [Ir(cod)Cl]2 Dimer (Insoluble Lattice) Intermediate Bridge Cleavage Transition State Dimer->Intermediate Ligand Ligand (L) (e.g., Phosphine) Ligand->Intermediate Monomer 2 x Ir(cod)(L)Cl (Highly Soluble Monomer) Intermediate->Monomer Ligand Substitution

Mechanism of chloro-bridge cleavage to generate soluble monomeric species.

Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: In Situ Dimer Cleavage for Homogeneous Catalysis

Use this protocol when preparing an active catalyst in a solvent where the bare dimer is poorly soluble (e.g., toluene or THF).

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, add 1.0 equivalent of [Ir(cod)Cl]2​ (e.g., 10 mg, 0.015 mmol) to a dry reaction vial.

  • Ligand Addition: Add slightly more than 2.0 equivalents of your coordinating ligand (e.g., 0.031 mmol of a phosphine or 2,2'-bipyridyl)[3]. Causality: 1 mole of dimer requires 2 moles of ligand to fully cleave the two Ir centers.

  • Solvent Addition: Inject the reaction solvent (e.g., 2.0 mL of anhydrous THF or Toluene).

  • Agitation: Stir vigorously at room temperature for 5 to 15 minutes.

  • Self-Validation Checkpoint: Observe the solution. The initial cloudy orange suspension should transition into a clear, brightly colored (yellow, red, or deep orange, depending on the ligand) homogeneous solution .

    • Failure Mode: If the solution remains cloudy, the ligand has not successfully coordinated. If the solution turns black, oxygen/moisture contamination or localized overheating has caused the iridium to degrade into nanoparticles[10].

Protocol B: Preparation of Aqueous-Compatible Stock Solutions for Assays

Use this protocol for biological testing or high-throughput screening where organic solvents must be minimized.

  • Primary Solvation: Weigh out 5.0 mg of [Ir(cod)Cl]2​ . Add 0.744 mL of fresh, anhydrous DMSO[1].

  • Sonication: Sonicate the mixture at room temperature for 2-3 minutes until fully dissolved.

    • Self-Validation Checkpoint: The solution must be perfectly clear and orange. This yields a ~10 mM stock solution.

  • Excipient Layering: To prepare a working solution (e.g., 1 mL total volume), transfer 100 μ L of the DMSO stock into a new vial.

  • Surfactant Addition: Add 400 μ L of PEG300, followed by 50 μ L of Tween-80. Vortex for 30 seconds to create a homogeneous organic phase.

  • Aqueous Quench: Slowly add 450 μ L of Saline dropwise while vortexing continuously.

    • Self-Validation Checkpoint: The final solution should remain optically clear without any phase separation or orange precipitate[9].

Sources

Optimization

Troubleshooting and Purification Guide for Degraded Chloro(1,5-cyclooctadiene)iridium(I) Dimer

Answering the user request.## Technical Support Center: [Ir(cod)Cl]₂ This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting, purifying, and handl...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user request.## Technical Support Center: [Ir(cod)Cl]₂

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting, purifying, and handling degraded Chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂. As a cornerstone precursor in catalysis, the purity of this complex is paramount to achieving reproducible and reliable experimental outcomes. This document offers practical, field-tested advice and detailed protocols to restore degraded [Ir(cod)Cl]₂ to a high-purity state.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses common initial observations and questions when assessing the quality of your [Ir(cod)Cl]₂ supply.

Question 1: My [Ir(cod)Cl]₂ is not the vibrant orange-red color I expected. It has a brownish or dull, dark-red appearance. What does this indicate?

Answer: A deviation from the characteristic bright orange-red or brick-red color of pure [Ir(cod)Cl]₂ is a primary indicator of degradation.[1] This is typically due to oxidation, which can occur from prolonged or improper storage and exposure to air. The brownish or darker hue often suggests the presence of iridium(III) or iridium(IV) species, such as iridium oxides or hydroxides.

Question 2: I'm having trouble dissolving my [Ir(cod)Cl]₂ in dichloromethane (DCM) or chloroform. There's a fine, dark-colored solid that won't go into solution. Is my complex degraded?

Answer: Yes, this is a classic sign of significant degradation. Pure [Ir(cod)Cl]₂ is soluble in chlorinated organic solvents.[2] The insoluble material is almost certainly a higher-valent iridium species, most likely amorphous iridium(IV) hydroxide or oxide (IrO₂·nH₂O), which is black and highly insoluble.[3][4] The presence of this insoluble fraction confirms that your material requires purification before use.

Question 3: My NMR spectrum of [Ir(cod)Cl]₂ in CDCl₃ shows broad signals and is not as clean as I expected. Why is this?

Answer: While pure [Ir(cod)Cl]₂ should give sharp, well-defined peaks in the NMR spectrum, the presence of paramagnetic impurities can cause significant line broadening. Higher-valent iridium species, such as some Ir(IV) complexes, can be paramagnetic. Additionally, the formation of various oligomeric or structurally different iridium species during degradation can lead to a complex and poorly resolved spectrum.

Question 4: Can I still use my [Ir(cod)Cl]₂ if it's slightly discolored but fully soluble?

Answer: Proceed with caution. While full solubility is a good sign, the discoloration still points to the presence of impurities. These could be soluble Ir(III) species, which may or may not interfere with your specific application.[5] For catalytic applications where the active species is generated in situ from the Ir(I) precursor, the presence of higher oxidation state iridium could inhibit catalysis or lead to unpredictable results. A simple recrystallization is highly recommended to ensure reproducibility.

Part 2: Troubleshooting Guide for Degraded [Ir(cod)Cl]₂

This troubleshooting chart links common problems with their probable causes and directs you to the appropriate purification protocol.

Problem Observed Probable Cause Recommended Action
Appearance: Slight dulling of the orange-red color. Solubility: Fully soluble in DCM/chloroform.Minor oxidation; presence of small amounts of soluble Ir(III) species.Proceed to Protocol 1: Standard Recrystallization of Mildly Degraded [Ir(cod)Cl]₂ .
Appearance: Significant browning or darkening. Solubility: Partially soluble with a fine black or brown insoluble precipitate.Moderate to severe oxidation, forming insoluble iridium oxides/hydroxides (e.g., IrO₂·nH₂O).[3]Proceed to Protocol 2: Purification of Heavily Degraded [Ir(cod)Cl]₂ via Inert-Atmosphere Filtration .
Appearance: Predominantly black or dark brown solid. Solubility: Largely insoluble in common organic solvents.Severe degradation to bulk iridium oxides. The material is mostly inorganic iridium salts.The complex is likely unsalvageable through simple recrystallization. For recovery of the iridium metal value, see note on "Worst-Case Scenario" Chemical Conversion .
Reaction Failure: Catalytic reactions are sluggish, incomplete, or fail entirely despite using a previously reliable batch of [Ir(cod)Cl]₂.The active Ir(I) concentration is lower than assumed due to degradation. Impurities are poisoning the catalyst.Do not use the material as is. Purify the complex using Protocol 2 to remove interfering species.

Part 3: Purification & Recrystallization Protocols

Core Principle of Purification: The fundamental strategy for purifying degraded [Ir(cod)Cl]₂ is based on the significant difference in solubility between the desired Ir(I) complex and its common degradation products. [Ir(cod)Cl]₂ is soluble in solvents like dichloromethane, while the higher-valent iridium oxides and hydroxides are not.

Mandatory Safety & Handling Precautions

[Ir(cod)Cl]₂ and its solutions are air-sensitive.[2] All purification procedures must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent further degradation.[6][7][8] Solvents must be thoroughly deoxygenated before use.

Experimental Workflow Decision Tree

start Start: Assess your [Ir(cod)Cl]₂ q1 Is there a visible insoluble black/brown solid in Dichloromethane? start->q1 protocol1 Protocol 1: Standard Recrystallization q1->protocol1 No   protocol2 Protocol 2: Inert-Atmosphere Filtration & Recrystallization q1->protocol2  Yes end Pure [Ir(cod)Cl]₂ Ready for Use protocol1->end protocol2->end

Caption: Decision tree for selecting the appropriate purification protocol.

Protocol 1: Standard Recrystallization of Mildly Degraded [Ir(cod)Cl]₂

This method is suitable for material that is only slightly discolored but remains fully soluble.

Step-by-Step Methodology:

  • Dissolution: In a Schlenk flask under an inert atmosphere, dissolve the degraded [Ir(cod)Cl]₂ in a minimal amount of deoxygenated dichloromethane (DCM).

  • Precipitation: Slowly add a deoxygenated, less-polar co-solvent such as hexane or diethyl ether with gentle swirling until the solution becomes faintly turbid.

  • Crystallization: Seal the flask and store it at a reduced temperature (-20 °C is typical) for several hours to overnight to allow for the formation of orange-red crystals.

  • Isolation: Once crystallization is complete, carefully cannulate or filter off the mother liquor under an inert atmosphere.

  • Washing: Wash the crystals with a small amount of cold, deoxygenated hexane or ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The result should be a bright, orange-red crystalline solid.

Protocol 2: Purification of Heavily Degraded [Ir(cod)Cl]₂ via Inert-Atmosphere Filtration

This is the most common and necessary procedure for batches that contain insoluble black or brown particles.

Workflow Diagram:

cluster_glovebox Inert Atmosphere (Glovebox or Schlenk Line) A 1. Dissolve crude [Ir(cod)Cl]₂ in deoxygenated Dichloromethane B 2. Filter through Celite® or PTFE filter to remove insoluble oxides A->B C 3. Collect clear orange-red filtrate B->C D 4. Reduce filtrate volume under vacuum C->D E 5. Precipitate with deoxygenated hexane D->E F 6. Isolate and dry pure crystals E->F

Caption: Workflow for purifying heavily degraded [Ir(cod)Cl]₂.

Step-by-Step Methodology:

  • Setup: All glassware should be oven-dried and cooled under vacuum. The entire procedure must be conducted under a robust inert atmosphere.

  • Dissolution: Place the degraded [Ir(cod)Cl]₂ in a Schlenk flask. Add deoxygenated dichloromethane and stir to dissolve the soluble orange-red complex. The insoluble black/brown impurities will remain suspended.

  • Filtration: Prepare a filtration apparatus (e.g., a filter cannula or a Schlenk frit) with a pad of Celite® or a fine porosity PTFE filter. This is crucial for removing the very fine particles of iridium oxide.

  • Transfer & Filter: Under positive inert gas pressure, transfer the solution through the filtration apparatus into a clean Schlenk flask. The goal is to leave all insoluble material behind. The resulting filtrate should be a clear, bright orange-red solution.

  • Concentration & Recrystallization: Reduce the volume of the filtrate under vacuum. Recrystallize the pure [Ir(cod)Cl]₂ by adding deoxygenated hexane as described in Protocol 1.

  • Isolation & Drying: Isolate, wash, and dry the purified crystals under vacuum.

"Worst-Case Scenario" Chemical Conversion

For material that is almost entirely degraded to insoluble iridium oxides, a simple physical purification is not possible. However, the iridium value can be recovered. A reported process involves the oxidative degradation of iridium-containing waste to iridium(IV) hydroxide using bleach, followed by dissolution in HCl with a reducing agent (hydrazine), and re-oxidation to hexachloroiridic acid (H₂IrCl₆).[4] This iridium salt can then be used to re-synthesize [Ir(cod)Cl]₂ by refluxing with 1,5-cyclooctadiene in an alcohol/water mixture.[2][4] This is a re-synthesis, not a purification, and should only be undertaken by chemists experienced in inorganic synthesis.

Part 4: Data & Reference Tables

Table 1: Properties of Pure vs. Degraded [Ir(cod)Cl]₂
PropertyPure [Ir(cod)Cl]₂Degraded [Ir(cod)Cl]₂
Appearance Bright orange-red to brick-red crystalline solid[1]Dull red, brownish, or contains black particles
Solubility in DCM Readily soluble, forms a clear orange-red solution[2]Partially or poorly soluble, leaves a dark, insoluble residue[3]
¹H NMR Spectrum Sharp, well-defined resonances for COD ligandsBroadened signals, presence of baseline noise or additional unexpected peaks
Expected Purity >98%Variable, can be <50% active complex
Table 2: Recommended Solvent Systems for Recrystallization
Primary Solvent (Good Solubility)Co-Solvent (Poor Solubility)NotesReference
DichloromethaneHexaneMost common and effective system.[4]
DichloromethaneEthanolAn effective alternative to hexane.[1]
ChloroformHexaneSimilar to DCM/hexane.N/A
BenzeneDiethyl EtherEffective but requires caution due to the toxicity of benzene.[9]

Part 5: Prevention of Degradation - Best Practices

The most effective strategy is to prevent degradation in the first place.

  • Storage: Always store [Ir(cod)Cl]₂ under a dry, inert atmosphere (argon is preferred over nitrogen). It should be kept in a freezer (-20 °C) and protected from light.[10]

  • Handling: Whenever possible, handle the solid complex inside a glovebox. If using a Schlenk line, ensure a good positive pressure of inert gas is maintained and minimize the time the flask is open.

  • Solutions: Solutions of [Ir(cod)Cl]₂ are significantly more sensitive to air than the solid.[2] Prepare solutions using deoxygenated solvents immediately before use and maintain them under an inert atmosphere at all times.

References

  • Kremer, K. A. M., & Helquist, P. (1984). Purification of Air-Sensitive Organometallic Compounds by a Modified Flash Chromatography Procedure. Organometallics, 3(11), 1743–1745. [Link]

  • Wikipedia. (n.d.). Cyclooctadiene iridium chloride dimer. Retrieved from [Link]

  • ResearchGate. (n.d.). 31 P{ 1 H} NMR spectra of the [IrCl(COD)] 2 þ PPh 3 reaction in.... Retrieved from [Link]

  • Google Patents. (n.d.). US6399804B2 - Method for producing [Ir(cod)Cl]2.
  • Cotton, F. A., Lahuerta, P., Sanau, M., & Schwotzer, W. (1986). Air oxidation of Ir2(Cl)2(COD)2 revisited. The structures of [Ir(μ2-Cl)(COD)]2(ruby form) and its oxidation product, Ir2Cl2(COD)2(μ2-OH)2(μ2-O). Inorganica Chimica Acta, 120(2), 153-157.
  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
  • OSTI.gov. (n.d.). Recycling Organoiridium Waste to [(1,5-Cyclooctadiene)IrCl]2. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recycling Organoiridium Waste to [(1,5-Cyclooctadiene)IrCl]2. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • 911Metallurgist. (2020, March 12). Continuous Filtration of Precipitates. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Recycling Organoiridium Waste to [(1,5-Cyclooctadiene)IrCl]2. Retrieved from [Link]

  • Google Patents. (n.d.). US3876747A - Separation and purification of iridium.
  • Reddit. (2025, July 19). Advice for filtering a super fine precipitate?. r/chemistry. Retrieved from [Link]

  • Wiley-VCH. (n.d.). The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]

  • American Chemical Society. (2009). [Ir(COD)Cl]2 as a Catalyst Precursor for the Intramolecular Hydroamination.... Journal of the American Chemical Society. Retrieved from [Link]

  • Stanford Advanced Materials. (2024, February 14). Methods of Iridium Recycling and Purification. Retrieved from [Link]

  • Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Practical Guide to Reducing Chloro(1,5-cyclooctadiene)iridium(I) Dimer Catalyst Loading in Scale-Up

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their chemical processes by reducing the loading of the chloro(1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their chemical processes by reducing the loading of the chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]₂, catalyst during scale-up. High catalyst loading, especially with precious metals like iridium, can significantly impact the economic viability and sustainability of a manufacturing process. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the lab and during transition to pilot and production scales.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries when attempting to lower [Ir(COD)Cl]₂ catalyst loading.

Q1: My reaction works perfectly at the lab scale with 1-2 mol% of [Ir(COD)Cl]₂, but fails or is sluggish when I reduce the loading to <0.5 mol% for a pilot run. What are the most likely causes?

A: This is a very common scale-up challenge. The primary areas to investigate when catalytic activity drops at lower loadings are:

  • Purity of Reagents and Solvents: Trace impurities (e.g., water, oxygen, peroxides) that are negligible at higher catalyst loadings can become significant poisons at lower concentrations, deactivating a substantial portion of the catalyst.[1][2]

  • Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to localized concentration gradients of substrates and the catalyst, effectively lowering the reaction rate. This is especially true for multiphasic reactions or reactions involving gaseous reagents.[3][4]

  • Catalyst Deactivation Pathways: At lower concentrations, the catalyst may be more susceptible to deactivation mechanisms such as ligand degradation or the formation of inactive iridium species.[1]

  • Sub-optimal Reaction Conditions: Conditions that were optimal at a higher catalyst loading may not be ideal for a lower loading. Temperature, pressure, and concentration may need to be re-optimized.[2]

Q2: How can I determine if catalyst deactivation is the primary issue for the drop in performance at low loading?

A: A systematic approach is recommended. Consider the following:

  • Spiking Experiment: In a reaction that has stalled or is proceeding slowly at low catalyst loading, add a fresh portion of the [Ir(COD)Cl]₂ catalyst. If the reaction rate increases significantly, it strongly suggests that the initial catalyst has deactivated.

  • Control Reaction: Run a well-established, robust reaction with a fresh batch of your catalyst to confirm its intrinsic activity. This helps to rule out issues with the quality of the catalyst itself.[5]

  • Kinetic Monitoring: Analyze the reaction progress over time. A sharp initial rate followed by a rapid drop-off often points to catalyst deactivation, whereas a consistently slow rate might suggest sub-optimal conditions or inhibition.

Q3: What immediate practical steps can I take to improve performance when reducing [Ir(COD)Cl]₂ loading?

A:

  • Rigorous Inert Atmosphere: Ensure your reactor is properly purged and maintained under a strict inert atmosphere (e.g., nitrogen or argon) to minimize oxygen-induced degradation. Even at lab scale, seemingly minor air exposure can be detrimental.[3]

  • Solvent and Reagent Purity: Use high-purity, degassed solvents. If applicable, pass reagents through a plug of activated alumina to remove trace impurities.

  • Temperature Optimization: A moderate increase in temperature can sometimes compensate for lower catalyst loading, but be cautious of potential side reactions or catalyst decomposition at elevated temperatures.[5]

  • Ligand and Additive Screening: The addition of specific ligands (e.g., phosphines) or additives can sometimes stabilize the active catalytic species, leading to improved performance at lower loadings.[6][7] However, it's important to note that in some cases, added ligands can have a zero or even an inverse-order effect on the reaction rate, so this must be evaluated on a case-by-case basis.[6][8]

II. Troubleshooting Guides

This section provides more detailed, structured guidance for resolving specific issues encountered during the scale-up process.

Troubleshooting Guide 1: Sluggish Reaction or Incomplete Conversion

This guide will help you diagnose and resolve issues of low catalytic activity when reducing [Ir(COD)Cl]₂ loading.

DOT Script for Troubleshooting Sluggish Reactions

G start Sluggish Reaction or Incomplete Conversion at Low Catalyst Loading purity 1. Assess Purity of Reagents and Solvents start->purity conditions 2. Evaluate Reaction Conditions start->conditions mass_transfer 3. Investigate Mass Transfer Effects start->mass_transfer deactivation 4. Probe for Catalyst Deactivation start->deactivation purity_sol Use freshly distilled/degassed solvents. Purify substrates (e.g., column, recrystallization). Perform a blank run with no substrate. purity->purity_sol Solutions conditions_sol Systematically vary temperature and concentration. Screen different solvents or co-solvents. Evaluate the effect of additives (e.g., bases, salts). conditions->conditions_sol Solutions mass_transfer_sol Increase agitation speed. Study the effect of catalyst particle size (if heterogeneous). Consider a different reactor design for better mixing. mass_transfer->mass_transfer_sol Solutions deactivation_sol Conduct a catalyst 'spike' experiment. Analyze spent catalyst for structural changes (NMR, MS). Identify potential catalyst poisons in the reaction mixture. deactivation->deactivation_sol Solutions

Caption: Troubleshooting workflow for low catalytic activity.

Step-by-Step Protocol: Assessing the Impact of Reagent Purity
  • Solvent Preparation:

    • Use anhydrous, deoxygenated solvents. A common procedure is to sparge the solvent with argon or nitrogen for at least 30 minutes, followed by passing it through an activated alumina column.

    • For particularly sensitive reactions, consider using a solvent still.

  • Reagent Purification:

    • Liquid reagents can be distilled under reduced pressure.

    • Solid reagents can be recrystallized or sublimated.

    • If impurities are suspected to be polar, passing a solution of the reagent through a short plug of silica gel or activated alumina can be effective.

  • Glovebox Technique:

    • For highly air- and moisture-sensitive reactions, all manipulations, including weighing of the catalyst and reagents, should be performed in a glovebox with low oxygen and moisture levels (<1 ppm).[2]

  • Control Experiment:

    • Run the reaction with the purified reagents and solvents under strictly inert conditions. Compare the results to the reaction with unpurified materials to quantify the impact of impurities.

Troubleshooting Guide 2: Addressing Mass Transfer Limitations in Scale-Up

Mass transfer limitations can become a significant bottleneck when moving from small flasks to large reactors.

Key Indicators of Mass Transfer Issues:
  • Stirrer Speed Dependence: The reaction rate increases with increasing agitation speed up to a certain point, after which it becomes independent of the stirring rate.[4]

  • Inconsistent Results Between Batches: Seemingly identical batches give different results, which can sometimes be traced back to minor differences in reactor geometry or filling volume affecting mixing efficiency.

  • Phase Separation: In multiphasic reactions, poor mixing can lead to insufficient interfacial area for the reaction to occur efficiently.[3]

Experimental Protocol: Diagnosing and Mitigating Mass Transfer Effects
  • Agitation Study (Stirring Rate Profile):

    • Set up the reaction in the scaled-up reactor.

    • Run the reaction at a series of increasing agitation speeds (e.g., 200, 400, 600, 800 RPM), while keeping all other parameters constant.

    • Monitor the reaction rate at each speed (e.g., by taking samples at regular intervals and analyzing by HPLC or GC).

    • Plot the reaction rate versus agitation speed. The point at which the rate plateaus indicates the minimum agitation speed required to overcome external mass transfer limitations.

  • Catalyst Loading and Concentration Profile:

    • At a constant, non-limiting agitation speed, vary the catalyst loading. A linear relationship between catalyst loading and reaction rate suggests that the reaction is under kinetic control.[4]

    • Similarly, varying the substrate concentration can provide insights into the reaction kinetics and whether it is zero-order or first-order with respect to the substrate.[7][8]

ParameterLab Scale (e.g., 100 mL flask)Pilot Scale (e.g., 50 L reactor)Considerations for Scale-Up
Mixing Magnetic stirring, efficientMechanical agitation, potential for dead zonesImpeller design and position are critical. Baffles may be needed to improve mixing.
Heat Transfer High surface area to volume ratio, rapid heating/coolingLower surface area to volume ratio, slower heat transferExothermic reactions need careful management to avoid temperature spikes that could deactivate the catalyst.
Reagent Addition Often all at onceControlled addition over timeSlow addition of a limiting reagent can help control exotherms and maintain a steady reaction rate.[9]

G lab Lab Scale (Kinetic Regime) pilot Pilot/Production Scale (Potential for Mass Transfer Limitations) lab->pilot Scale-Up mixing mixing pilot->mixing Impacts heat_transfer heat_transfer pilot->heat_transfer Impacts purity purity pilot->purity Impacts

Sources

Optimization

Technical Support Center: Optimizing [Ir(cod)Cl]2 Hydrogenation Reactions

A Message from Your Senior Application Scientist Welcome to the technical support center for chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]2, catalyzed hydrogenation. As a robust and versatile precatalyst, [Ir(c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Message from Your Senior Application Scientist

Welcome to the technical support center for chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]2, catalyzed hydrogenation. As a robust and versatile precatalyst, [Ir(cod)Cl]2 is a cornerstone of modern synthetic chemistry, enabling access to a vast array of saturated compounds.[1] However, achieving optimal performance—balancing reaction rate, selectivity, and catalyst stability—requires a nuanced understanding of key reaction parameters. The interplay between temperature and pressure is particularly critical and often the source of experimental challenges.

This guide is designed to move beyond simple procedural lists. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, grounded in mechanistic principles. Our goal is to empower you, our fellow researchers and drug development professionals, to diagnose issues effectively and unlock the full potential of your catalytic system.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The answers provide not just a solution, but the scientific reasoning behind it.

Q1: My hydrogenation reaction is slow or shows low conversion. What are the first parameters to check?

A: Low conversion is a common issue that can typically be traced back to catalyst activation, reaction conditions, or substrate reactivity.

  • Catalyst Activation: The [Ir(cod)Cl]2 dimer is a precatalyst and must be converted into a catalytically active mononuclear species in situ.[2] This activation often involves the displacement of the cod (cyclooctadiene) or chloride ligands. If you are using co-catalysts or ligands (e.g., phosphines), ensure their purity and stoichiometry are correct. In some cases, the substrate itself or impurities can inhibit this activation.[3]

  • Temperature: Temperature is a primary driver of reaction rate. According to collision theory, increasing the temperature provides reactant molecules with more kinetic energy, leading to more frequent and energetic collisions necessary to overcome the activation energy barrier.[4] If your reaction is sluggish at room temperature, a modest increase (e.g., to 40-60 °C) can significantly boost the rate. However, be cautious, as excessive heat can lead to catalyst deactivation.[4]

  • Hydrogen Pressure: For many hydrogenations, the reaction rate is positively correlated with hydrogen pressure. Increasing the H₂ pressure increases the concentration of dissolved hydrogen in the reaction medium, which can accelerate the rate-limiting step, often the oxidative addition of H₂ to the iridium center. If you are running the reaction at 1 atm, consider increasing the pressure to 5-10 bar as a first step.

  • Solvent Choice: The choice of solvent can dramatically affect both solubility and catalyst activity. Polar, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often effective.[5] In some cases, solvents like toluene or THF may offer better results depending on the specific ligand and substrate used.[6]

Q2: I'm observing catalyst deactivation or decomposition, indicated by the reaction stalling or the solution changing color. What are the likely causes and how can I prevent it?

A: Catalyst stability is paramount for a successful hydrogenation. Deactivation can occur through several pathways, often exacerbated by suboptimal temperature or pressure conditions.

  • Thermal Decomposition: While higher temperatures increase reaction rates, they can also promote catalyst decomposition.[4] Iridium catalysts can form inactive, hydride-bridged polynuclear species, a known deactivation pathway.[7] If you suspect thermal deactivation, try running the reaction at a lower temperature for a longer duration.

  • Ligand Exchange and Consumption: The active catalyst is in equilibrium with various species in solution. In transfer hydrogenation, for instance, an alkoxide ligand from the solvent (like isopropanol) can exchange with a chloride ligand to generate the active precatalyst. However, further exchange can lead to deactivated species.[8] Additionally, under certain transfer hydrogenation conditions, the cyclooctadiene (cod) ligand itself can be hydrogenated, altering the catalyst structure.[9]

  • Substrate or Product Inhibition: Some substrates, particularly those containing multiple nitrogen atoms, can coordinate strongly to the iridium center and act as catalyst poisons, inhibiting its activity.[3] Similarly, the product of the reaction can sometimes bind to the catalyst, leading to product inhibition.

  • Oxidative Deactivation: Although hydrogenations are reductive processes, trace oxygen in the reaction system can lead to the oxidation of the catalytically active Ir(I) or Ir(III) species to an inactive state. Ensure your solvent is properly degassed and the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen).[10]

Q3: The selectivity of my reaction is poor (e.g., over-reduction, poor enantioselectivity). How can I improve it by tuning temperature and pressure?

A: Selectivity is often a delicate balance. Temperature and pressure are powerful tools for steering the reaction toward the desired outcome.

  • For Enantioselectivity: In asymmetric hydrogenation, temperature and pressure can have a profound impact. Often, higher enantioselectivity is achieved at lower temperatures, as this amplifies the small energy differences between the diastereomeric transition states leading to the two enantiomers. Similarly, decreasing hydrogen pressure has been shown to improve enantioselectivity in certain iridium-catalyzed systems.[6] This may be because a lower concentration of hydrogen favors a specific, more selective catalytic cycle.

  • For Chemoselectivity (e.g., avoiding over-reduction): If you are hydrogenating a poly-unsaturated substrate and wish to reduce only one functional group, milder conditions are key.

    • Lower Pressure: Reducing the hydrogen pressure (e.g., to 1 atm) can often prevent the reduction of more stubborn functional groups.

    • Lower Temperature: Reducing the temperature decreases the overall reactivity, allowing for greater differentiation between functional groups with different activation energies.

Q4: My results are not reproducible. What are the common sources of variability in these hydrogenations?

A: Reproducibility issues are frustrating but often solvable by tightening control over experimental variables.

  • Catalyst and Reagent Quality: The purity of [Ir(cod)Cl]2, ligands, solvents, and the substrate is critical. Trace impurities can act as catalyst poisons. Use freshly purified solvents and high-purity reagents.

  • Inert Atmosphere Technique: Inconsistent removal of oxygen and moisture can lead to variable results. Standardize your procedure for degassing solvents and purging the reaction vessel with inert gas.

  • Temperature and Pressure Control: Ensure your temperature and pressure monitoring equipment is calibrated and accurate. Even small fluctuations can impact reaction kinetics and selectivity.[11]

  • Stirring Rate: In a heterogeneous or biphasic reaction mixture, the stirring rate can affect mass transport of hydrogen from the gas phase to the liquid phase and to the catalyst surface. An insufficient stirring rate can make the reaction mass-transfer-limited, not kinetics-limited, leading to variable rates.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions (temperature, pressure, solvent) for a typical hydrogenation using [Ir(cod)Cl]2?

A: A good starting point for a new substrate is room temperature (approx. 25 °C) and 1 bar of hydrogen pressure.[12] This allows you to safely gauge the baseline reactivity. From there, you can systematically increase temperature or pressure if the reaction is too slow. See the data table below for more detailed starting conditions based on reaction type.

Q2: How do temperature and pressure generally affect the rate and selectivity of [Ir(cod)Cl]2 catalyzed hydrogenations?

A: As a general rule:

  • Temperature: Increasing temperature almost always increases the reaction rate. However, it can have a negative effect on selectivity (both chemo- and enantio-selectivity) and may accelerate catalyst deactivation.[4]

  • Pressure: Increasing hydrogen pressure generally increases the reaction rate by boosting the concentration of the H₂ reactant. Its effect on selectivity is system-dependent; it can sometimes decrease enantioselectivity but may be necessary for reducing challenging substrates.[6][13]

Q3: What are the essential safety precautions for handling [Ir(cod)Cl]2 and high-pressure hydrogenation equipment?

A: Safety is non-negotiable. Hydrogen is highly flammable, and reactions under pressure carry inherent risks.

  • Inert Atmosphere: Always handle [Ir(cod)Cl]2 and set up reactions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent contact with air and moisture.

  • Proper Equipment: Use a reactor and fittings specifically designed and rated for high-pressure hydrogenation.[10] Ensure all connections are secure and leak-tested with an inert gas like nitrogen before introducing hydrogen.[14]

  • Ventilation: Conduct all operations in a well-ventilated fume hood.[15][16]

  • Ignition Sources: Eliminate all potential ignition sources from the area, including static electricity. Use non-sparking tools and ensure proper grounding of equipment.[10][14]

  • Blast Shield: Always use a blast shield in front of the reactor as a physical barrier.[16]

Q4: How is the active catalyst species formed from the [Ir(cod)Cl]2 precatalyst?

A: [Ir(cod)Cl]2 is a stable dimeric precatalyst. In solution, it typically cleaves to form a mononuclear iridium species. The activation process depends on the reaction conditions and additives. For instance, in the presence of a phosphine ligand (L), it can form species like [Ir(cod)(L)Cl]. The active catalytic species for hydrogenation is often an iridium-hydride complex, which is formed by the oxidative addition of H₂ to an Ir(I) center, generating an Ir(III) dihydride species that can then perform the reduction.[2]

Q5: What analytical techniques are best for monitoring the progress of my hydrogenation reaction?

A: Several techniques are suitable for reaction monitoring:

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the consumption of starting material and the formation of products, allowing for accurate calculation of conversion and yield.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking periodic small aliquots from the reaction (after safely venting and re-purging) and analyzing them by ¹H NMR can provide a clear picture of the reaction progress.[17]

  • Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion (PSI-ESI-MS) can be used for real-time monitoring of catalytic intermediates and products directly from the reaction mixture.[17]

Section 3: Protocols & Data

Table 1: Recommended Starting Conditions for [Ir(cod)Cl]2 Hydrogenation
Reaction TypeCatalyst Loading (mol%)H₂ PressureTemperatureCommon SolventsReference
Simple Alkene Hydrogenation0.5 - 2.01 - 10 bar25 - 50 °CDCM, THF, Toluene[12]
Asymmetric Ketone Hydrogenation0.1 - 1.020 - 60 bar0 - 40 °CMethanol, IsopropanolN/A
Heteroarene Hydrogenation1.0 - 2.550 - 80 bar60 - 100 °CDCM, DCE, Toluene[5][6]
Transfer Hydrogenation0.5 - 2.0N/A (H₂ donor)80 - 110 °CIsopropanol, Formic Acid[8][18]
Experimental Protocol: General Procedure for a Test Hydrogenation Reaction

This is a general guideline. Always refer to specific literature procedures for your substrate class.

  • Vessel Preparation: Place a stir bar into a high-pressure reactor vessel. Dry the vessel thoroughly in an oven and allow it to cool under a stream of argon or nitrogen.

  • Reagent Loading: In a glovebox or under a positive pressure of inert gas, add [Ir(cod)Cl]2 (e.g., 1 mol%) and any required ligand (e.g., 2.2 mol%) to the vessel.

  • Addition of Substrate and Solvent: Add the substrate (e.g., 1.0 mmol) and the degassed solvent (e.g., 5 mL) via syringe.

  • Sealing and Purging: Seal the reactor vessel. Connect it to a gas manifold and purge the headspace by pressurizing with inert gas (e.g., nitrogen to 5 bar) and venting three times to remove all oxygen.[14]

  • Pressurization: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10 bar).

  • Reaction: Place the reactor on a magnetic stir plate, begin vigorous stirring, and heat to the desired temperature if necessary. Monitor the pressure; a drop in pressure indicates hydrogen consumption.

  • Workup: After the reaction is complete (as determined by TLC, GC, or pressure stabilization), cool the vessel to room temperature. Carefully and slowly vent the excess hydrogen in a well-ventilated fume hood.[14] Purge the vessel with inert gas before opening. The reaction mixture can then be analyzed and purified.

Section 4: Visualizations

TroubleshootingWorkflow cluster_conditions Condition Optimization Start Low Conversion Observed Check_Activation Verify Catalyst & Ligand Purity / Stoichiometry Start->Check_Activation Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Deactivation Suspect Deactivation? Check_Activation->Deactivation Increase_Temp Increase Temperature (e.g., to 40-60°C) Check_Conditions->Increase_Temp If reaction is slow Increase_Pressure Increase H2 Pressure (e.g., to 10 bar) Check_Conditions->Increase_Pressure If rate is pressure-dependent Change_Solvent Change Solvent (e.g., DCM, Toluene) Check_Conditions->Change_Solvent If solubility is poor Increase_Temp->Deactivation Result Improved Conversion Increase_Pressure->Result Change_Solvent->Result Lower_Temp Lower Temperature Deactivation->Lower_Temp Yes Purify_Substrate Purify Substrate Deactivation->Purify_Substrate Yes Lower_Temp->Result Purify_Substrate->Result ParameterInterplay Temp Temperature Rate Reaction Rate Temp->Rate ++ (Generally increases) Selectivity Selectivity (Chemo- & Enantio-) Temp->Selectivity -- (Often decreases) Stability Catalyst Stability Temp->Stability -- (High T can cause deactivation) Pressure Pressure (H₂) Pressure->Rate + (Generally increases) Pressure->Selectivity +/- (System dependent)

Caption: Interplay of temperature and pressure on reaction outcomes.

Section 5: References

  • Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. RSC Publishing.

  • Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Benzylquinolines and 2-Functionalized and 2,3. (2009).

  • [Ir(COD)Cl]2 as a Catalyst Precursor for the Intramolecular Hydroamination of Unactivated Alkenes with Primary Amines and Secondary Alkyl- or Arylamines: A Combined Catalytic, Mechanistic, and Computational Investigation. Journal of the American Chemical Society. (2009).

  • Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. RSC Publishing. (2019).

  • [Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation. PubMed. (2010).

  • Substrate scope. Reaction conditions: 0.1 mmol 1, 1.0 mol % catalyst,.... ResearchGate.

  • Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines. PMC.

  • Scope of the allylic substrates 2. Reaction conditions: [Ir(COD)Cl]2.... ResearchGate.

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors.

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.

  • Ir 93: [IrCl(cod)]2 | CAS 12112 67 3. Johnson Matthey.

  • Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. (2024).

  • Application of Ir(BICAAC)Cl(COD) Complexes as Catalysts for Transfer Hydrogenation and Hydrosilylation Reactions. Inorganic Chemistry - ACS Publications. (2024).

  • Activation and Deactivation of a Robust Immobilized CpIr-Transfer Hydrogenation Catalyst*. White Rose Research Online. (2015).

  • Impact of Temperature on Reaction Rate in Catalytic Reactions. AJPO Journals. (2024).

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025).

  • Chemical Methodologies Optimization of Operating Conditions for CO Hydrogenation to Hydrocarbon via Response Surface Method. (2020).

  • Standard Operating Procedures - The Sarpong Group.

  • Optimizing hydrogenation reactions with gas chromatography: Unveiling the effects of temperature, pressure, and catalysts. American Chemical Society.

  • Effect of H2 pressure on the hydrogenation process. Reaction conditions. ResearchGate.

  • Iridium Catalysis. ResearchGate.

  • The cyclooctadiene ligand in [IrCl(COD)]2 is hydrogenated under transfer hydrogenation conditions: A study in the presence of PPh3 and a strong base in isopropanol. ResearchGate. (2016).

  • Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry.

  • Hydrogenation Reactions - safety.pitt.edu. (2012).

Sources

Troubleshooting

identifying decomposition products of iridium chloro-1,5-cyclooctadiene by NMR

Welcome to the Catalyst Diagnostics Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals accurately diagnose the degradation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalyst Diagnostics Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals accurately diagnose the degradation of Chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(cod)Cl]₂).

Because [Ir(cod)Cl]₂ is a highly reactive 16-electron precatalyst, its integrity is easily compromised by poor handling, trace moisture, or improper solvent choice. This guide will walk you through the causality of these decomposition pathways, the visual and spectroscopic hallmarks of failure, and the self-validating protocols required to ensure your catalytic workflows remain robust.

Diagnostic Workflow Visualization

G Start Prepare [Ir(cod)Cl]2 NMR Sample Solvent Use Dry, Degassed CDCl3 or CD2Cl2 Start->Solvent Analyze Acquire 1H NMR Solvent->Analyze CheckVinylic Check Vinylic Region (4.0 - 6.0 ppm) Analyze->CheckVinylic CheckHydride Check Hydride Region (-10 to -20 ppm) Analyze->CheckHydride Pure Peaks at ~4.2 ppm only (Pure Complex) CheckVinylic->Pure No extra peaks FreeCOD Peaks at ~5.6 ppm (Free COD) CheckVinylic->FreeCOD Extra peaks present Hydride Peaks present (Ir(III) Hydrides) CheckHydride->Hydride Peaks present

Fig 1: Diagnostic workflow for identifying [Ir(cod)Cl]2 decomposition via 1H NMR.

Quantitative Baseline Data: ¹H NMR Chemical Shifts (CDCl₃)

To accurately diagnose decomposition, you must first establish the baseline shifts of the pure complex versus its primary organic degradation product, free 1,5-cyclooctadiene (COD).

Chemical SpeciesVinylic Protons (=CH-)Aliphatic Protons (-CH₂-)Hydride Protons (Ir-H)
Pure [Ir(cod)Cl]₂ ~4.23 ppm (m, 4H)~2.25 ppm (m, 4H), ~1.52 ppm (m, 4H)N/A
Free 1,5-COD ~5.58 ppm (m, 4H)~2.36 ppm (m, 8H)N/A
Ir(III) Hydrides VariableVariable-10.0 to -20.0 ppm
Frequently Asked Questions & Troubleshooting

Q: How do I prepare an NMR sample of [Ir(cod)Cl]₂ without inducing decomposition during the measurement? A: [Ir(cod)Cl]₂ is a coordinatively unsaturated Ir(I) precatalyst, making it highly susceptible to ligand substitution and oxidative addition (1)[1]. Causality: Using coordinating solvents (e.g., CD₃CN, DMSO-d₆) will actively displace the weakly bound chloride or COD ligands, artificially degrading the sample in the NMR tube. Furthermore, standard CDCl₃ degrades photolytically to produce trace phosgene and DCl. The DCl will rapidly undergo oxidative addition to the Ir(I) center, forming an Ir(III) deuteride/chloride species and triggering the release of COD. Solution: Always use dry, non-coordinating solvents like CD₂Cl₂ or CDCl₃ that has been freshly filtered through activated basic alumina to strip out acidic impurities.

Q: I see new, sharp multiplets in the vinylic region (~5.6 ppm). Is my precatalyst dead? A: Yes, these peaks indicate the presence of free, uncoordinated 1,5-cyclooctadiene (COD). Causality: In the intact [Ir(cod)Cl]₂ dimer, strong metal-to-ligand π-backbonding from the electron-rich Ir(I) center to the COD olefin orbitals shields the vinylic protons, shifting them upfield to ~4.23 ppm. If the Ir(I) center is oxidized to Ir(III) by trace air or moisture, the metal becomes more electron-deficient. This drastically reduces π-backbonding, weakening the Ir-olefin bond and causing the COD ligand to dissociate (2)[2]. The appearance of peaks at 5.58 ppm (=CH-) and 2.36 ppm (-CH₂-) is the primary hallmark of precatalyst failure.

Q: I observe signals in the negative ppm region (e.g., -10 to -20 ppm). What is happening? A: Signals in the upfield negative region are the definitive signature of metal hydrides (3)[3]. Causality: If you have not intentionally added a hydride source (such as H₂ gas or a silane), this indicates that the iridium center has undergone oxidative addition with a protic impurity (such as trace water or HCl from degraded solvent). Iridium(III) hydrides typically resonate between -10 and -20 ppm depending on the trans-ligand environment[3]. This reaction irreversibly consumes the active Ir(I) species.

Q: The color of my solution changed from yellow/orange to dark brown/black, and the NMR signals are severely broadened. Can I still use it? A: No. The sample has undergone catastrophic decomposition. Causality: When the COD ligands are fully displaced without stabilizing ligands (like phosphines or NHCs) to replace them, the highly reactive, coordinatively unsaturated iridium atoms aggregate. This leads to the formation of highly dispersed metallic iridium nanoparticles or paramagnetic Ir(II)/Ir(IV) clusters (4)[4]. The paramagnetism and heterogeneous nature of these nanoparticles cause rapid transverse relaxation (T₂), resulting in the severe peak broadening observed in your spectrum.

Standard Operating Procedure: NMR Purity Validation of [Ir(cod)Cl]₂

To ensure your catalytic workflows are not compromised by degraded precatalysts, follow this self-validating methodology to assess batch purity.

Step 1: Solvent Purification Action: Pack a glass Pasteur pipette with 2 cm of activated basic alumina (Brockmann I) plugged with glass wool. Pass 1 mL of CDCl₃ or CD₂Cl₂ through the column directly into a dry vial. Causality: This mechanically strips trace DCl and D₂O from the solvent, preventing immediate oxidative addition in the NMR tube.

Step 2: Sample Preparation (Glovebox) Action: Inside a nitrogen-filled glovebox, dissolve 5–10 mg of [Ir(cod)Cl]₂ in 0.6 mL of the purified solvent. Causality: Prevents atmospheric O₂ from oxidizing Ir(I) to Ir(III).

Step 3: Filtration Action: If the solution exhibits any dark particulate matter, filter it through a dry Celite plug directly into a J. Young NMR tube. Seal tightly. Causality: Removes paramagnetic Ir nanoparticles that broaden NMR signals and obscure fine splitting.

Step 4: Acquisition and Self-Validation Action: Acquire a ¹H NMR spectrum (16–32 scans are sufficient). Integrate the bound vinylic COD peak at ~4.23 ppm and set the integration value strictly to 4.00. Next, integrate the free vinylic COD peak at ~5.58 ppm. Validation Logic: This protocol acts as a self-validating ratiometric system. Because both peaks represent 4 protons per COD molecule, the integration of the 5.58 ppm peak directly yields the molar ratio of decomposed catalyst. If the 5.58 ppm peak integrates to >0.05, the batch has >1.25% decomposition. For highly sensitive asymmetric hydrogenations or borylations, the batch should be recrystallized or discarded.

References
  • [4] Title: XPS and HR TEM Elucidation of the Diversity of Titania-Supported Single-Site Ir Catalyst Performance in Spin-Selective Propene Hydrogenation - MDPI Source: mdpi.com URL:

  • [2] Title: Catalytic Transfer of Magnetism using a Neutral Iridium Phenoxide Complex - PMC Source: nih.gov URL:

  • [1] Title: [Ir(COD)Cl]2 as a Catalyst Precursor for the Intramolecular Hydroamination of Unactivated Alkenes with Primary Amines and Secondary Alkyl- or Arylamines: A Combined Catalytic, Mechanistic, and Computational Investigation | Journal of the American Chemical Society Source: acs.org URL:

  • [3] Title: Iridium Abnormal N-Heterocyclic Carbene Hydrides via Highly Selective C−H Activation - Xingwei Li Source: snnu.edu.cn URL:

Sources

Reference Data & Comparative Studies

Validation

iridium chloro-1,5-cyclooctadiene vs rhodium(I) catalysts for hydrogenation

Homogeneous catalytic hydrogenation is a cornerstone of modern synthetic chemistry, active pharmaceutical ingredient (API) synthesis, and materials science. When designing a hydrogenation workflow, researchers frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Homogeneous catalytic hydrogenation is a cornerstone of modern synthetic chemistry, active pharmaceutical ingredient (API) synthesis, and materials science. When designing a hydrogenation workflow, researchers frequently must choose between Iridium(I) precursors—specifically the chloro-1,5-cyclooctadiene iridium(I) dimer,[Ir(COD)Cl]₂—and Rhodium(I) analogues such as [Rh(COD)Cl]₂ or Wilkinson's catalyst.

While both Group 9 transition metals share similar initial square-planar coordination geometries, their mechanistic pathways and substrate specificities diverge significantly upon activation. As an application scientist, selecting the correct metal precursor is not merely a matter of trial and error; it requires a fundamental understanding of the substrate's steric profile and electronic properties.

This guide objectively compares the performance of Ir(I) and Rh(I) catalysts, detailing the causality behind their reactivity and providing self-validating experimental protocols.

Mechanistic Divergence: The "Why" Behind Catalyst Selection

The choice between Ir(I) and Rh(I) catalysts is dictated by two primary substrate features: steric hindrance and the presence of coordinating functional groups .

Rhodium(I) Catalysts (e.g.,[Rh(COD)Cl]₂, Wilkinson's Catalyst) Rhodium-mediated hydrogenation typically proceeds via the oxidative addition of H₂, followed by alkene coordination. However, for the alkene to bind to the Rh center, it must displace a solvent molecule or a phosphine ligand. This ligand displacement step is highly sensitive to steric crowding[1]. Consequently, Rh(I) catalysts are highly efficient for mono- and di-substituted alkenes but generally fail to reduce tetra-substituted olefins[1][2]. Furthermore, in asymmetric hydrogenation, Rh(I) systems rely heavily on the substrate possessing a coordinating directing group (e.g., an amide, ester, or hydroxyl) adjacent to the alkene. This group chelates to the Rh center, forming a rigid metallacycle that locks the substrate's face for stereoselective hydride transfer[3].

Iridium(I) Catalysts (e.g.,[Ir(COD)Cl]₂ derivatives, Crabtree's Catalyst) Iridium catalysts were developed specifically to address the limitations of Rhodium. When [Ir(COD)Cl]₂ is treated with a ligand (like a chiral P,N-ligand or PCy₃/pyridine) and a non-coordinating anion (such as PF₆⁻ or BArF⁻), it forms a highly electrophilic cationic complex. Upon exposure to H₂, the sacrificial 1,5-cyclooctadiene (COD) ligand is hydrogenated into cyclooctane and irreversibly dissociates[2]. This leaves the Ir center with open coordination sites occupied only by loosely bound, non-coordinating solvent molecules (typically CH₂Cl₂)[1]. Because these solvent molecules are easily displaced, Ir(I) catalysts are remarkably insensitive to steric bulk, allowing for the rapid, directed hydrogenation of tri- and tetra-substituted unfunctionalized alkenes[2][4].

Catalyst Selection Workflow

To formalize the decision-making process, the following logic tree illustrates the optimal catalyst choice based on substrate architecture.

CatalystSelection Start Analyze Alkene Substrate Coord Coordinating Group Present? (e.g., -NHAc, -OH) Start->Coord Hindered Sterically Hindered? (Tri- or Tetra-substituted) Coord->Hindered No (Unfunctionalized) Rh Rhodium(I) Catalyst (e.g., [Rh(COD)Cl]2 + P,P-ligand) Coord->Rh Yes (Directed) Hindered->Rh No (Mono-/Di-substituted) Ir Iridium(I) Catalyst (e.g., [Ir(COD)Cl]2 + P,N-ligand) Hindered->Ir Yes

Decision matrix for Ir(I) vs Rh(I) catalyst selection based on substrate sterics and functionality.

Comparative Performance Data

The empirical data below highlights the stark contrast in turnover frequencies (TOF) and enantiomeric excess (ee) between Ir and Rh systems across varying steric environments.

Table 1: Turnover Frequencies (TOF) for Unfunctionalized Olefins [1][5]

Substrate Substitution Level Wilkinson's Catalyst (Rh) TOF (h⁻¹) Crabtree's Catalyst (Ir) TOF (h⁻¹)
Hex-1-ene Mono-substituted 650 6,400
Cyclohexene Di-substituted 700 4,500
1-Methylcyclohexene Tri-substituted 13 3,800

| 2,3-Dimethyl-but-2-ene | Tetra-substituted | 0 (No reaction) | 4,000 |

Table 2: Asymmetric Hydrogenation of Benzoxazinones (Model Substrate) [6][7]

Precatalyst Solvent Ligand Type Conversion (%) Enantiomeric Excess (ee %)
[Rh(COD)Cl]₂ Toluene ZhaoPhos L1 71 64
[Ir(COD)Cl]₂ Toluene ZhaoPhos L1 90 94
[Ir(COD)Cl]₂ CH₂Cl₂ ZhaoPhos L1 97 93

|[Ir(COD)Cl]₂ | THF | ZhaoPhos L1 | >99 | 98 |

Data Interpretation: Table 1 demonstrates that while Rh is competent for simple alkenes, it completely fails for tetra-substituted variants due to the inability of the bulky alkene to access the active site. Iridium maintains a massive TOF of 4,000 h⁻¹ even for tetra-substituted alkenes. Table 2 illustrates that for certain sterically demanding heterocyclic substrates, Ir provides superior asymmetric induction and conversion compared to Rh[6].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation checkpoints to confirm catalytic activation.

Protocol A: Asymmetric Hydrogenation of Unfunctionalized Olefins using [Ir(COD)Cl]₂

Objective: Hydrogenate a tri-substituted unfunctionalized alkene using a chiral Ir-P,N catalyst.

  • Precatalyst Assembly: In an argon-filled glovebox, dissolve [Ir(COD)Cl]₂ (0.5 mol%) and a chiral P,N-ligand (e.g., a phosphinooxazoline, 1.1 mol%) in anhydrous, degassed CH₂Cl₂. Add sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) (1.2 mol%).

    • Causality & Validation: CH₂Cl₂ is used because it is a non-coordinating solvent; coordinating solvents would compete with the unfunctionalized alkene for the Ir active site[1]. The BArF anion is non-coordinating, which is critical for maintaining the electrophilicity of the Ir center[3]. A distinct color change (typically to deep orange/red) and a shift in ³¹P NMR confirm the displacement of chloride and successful ligand coordination.

  • Substrate Addition: Add the unfunctionalized olefin (1.0 equiv) to the catalyst solution. Transfer the mixture to a high-pressure reactor.

  • Activation and Hydrogenation: Purge the reactor with H₂ gas three times. Pressurize to 50 bar H₂ and stir at room temperature.

    • Self-Validation Checkpoint: Monitor the initial H₂ uptake via a mass flow controller or pressure drop. A rapid consumption of exactly 2 equivalents of H₂ relative to the Ir catalyst must occur within the first few minutes. This corresponds to the hydrogenation of the COD ligand into cyclooctane, proving that the active[Ir(H)₂(P,N)(solvent)₂]⁺ species has been successfully generated[2][8]. If this uptake is absent, the precatalyst has failed to activate.

  • Workup & Analysis: Vent the reactor after 2 hours. Filter the mixture through a short pad of silica to remove the metal complex. Analyze the filtrate via chiral GC or HPLC.

Protocol B: Directed Asymmetric Hydrogenation using[Rh(COD)Cl]₂

Objective: Hydrogenate a functionalized olefin (e.g., a dehydroamino acid) using a Rh-diphosphine catalyst.

  • Complexation: Under an inert atmosphere, mix[Rh(COD)Cl]₂ (1.0 mol%) and a chiral C₂-symmetric P,P-ligand (e.g., BINAP, 2.1 mol%) in degassed methanol. Stir for 30 minutes.

    • Causality: Methanol is chosen because its polarity helps stabilize the resulting cationic Rh species, and it can act as a labile ligand during the catalytic cycle without permanently poisoning the catalyst.

  • Substrate Binding: Add the functionalized olefin.

    • Causality & Validation: The substrate's coordinating group (e.g., the amide carbonyl) binds to the Rh center, displacing solvent molecules and forming a rigid chelate. This substrate-catalyst complex can often be observed and validated via intermediate shifts in ¹H and ³¹P NMR prior to H₂ introduction[3].

  • Hydrogenation: Pressurize with H₂ (typically 1-5 bar is sufficient for Rh-directed systems) and stir until H₂ uptake ceases.

  • Analysis: Evaporate the solvent and determine the conversion via ¹H NMR and the enantiomeric excess (ee) using chiral HPLC.

Sources

Comparative

comparing catalytic efficiency of [Ir(cod)Cl]2 and[Ir(Cp*)Cl2]2

An In-Depth Comparative Guide to the Catalytic Efficiency of [Ir(cod)Cl]₂ and [Ir(Cp*)Cl₂]₂ For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst precursor is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Catalytic Efficiency of [Ir(cod)Cl]₂ and [Ir(Cp*)Cl₂]₂

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst precursor is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Among the plethora of transition metal catalysts, iridium complexes have carved out a significant niche owing to their remarkable versatility in a wide range of organic transformations.[1][2][3] This guide provides a detailed, evidence-based comparison between two of the most ubiquitous iridium precursors: Chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂, and Pentamethylcyclopentadienyliridium(III) chloride dimer, [Ir(Cp*)Cl₂]₂.

By delving into their structural nuances, electronic properties, and performance in key catalytic reactions, this document aims to equip scientists with the field-proven insights necessary to make informed decisions for their specific applications.

At a Glance: Structural and Electronic Divergence

The fundamental differences between [Ir(cod)Cl]₂ and [Ir(Cp*)Cl₂]₂ lie in the oxidation state of the iridium center and the nature of their coordinating ligands. These distinctions are the primary drivers of their divergent catalytic behavior.

  • [Ir(cod)Cl]₂ : This complex features an Iridium(I) center. Its most notable characteristic is the presence of two labile 1,5-cyclooctadiene (cod) ligands. These olefin ligands are readily displaced by a variety of other ligands, such as phosphines, or by the substrate itself.[4] This lability makes [Ir(cod)Cl]₂ an exceptionally versatile precatalyst, serving as an entry point for generating a vast library of catalytically active species in situ. It is a workhorse precursor for reactions initiated by oxidative addition to an electron-rich metal center.[4]

  • [Ir(Cp)Cl₂]₂ : In contrast, this dimer contains an Iridium(III) center.[5] It is characterized by the presence of the pentamethylcyclopentadienyl (Cp) ligand. The Cp* ligand is a bulky, electron-donating, and strongly coordinating spectator ligand that typically remains bound to the iridium center throughout the catalytic cycle.[6] This imparts significant thermal and steric stability to the catalytic species, making it ideal for transformations that may require harsh conditions or proceed through high-valent iridium intermediates, such as C-H activation and transfer hydrogenation.[5][7]

Figure 1. Molecular structures of the two iridium dimers.

Performance in Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of modern pharmaceutical synthesis. While both iridium precursors are used in hydrogenation, they are typically applied to different classes of the reaction.

[Ir(cod)Cl]₂ is the preeminent precursor for the direct asymmetric hydrogenation of unfunctionalized alkenes and heteroarenes .[4][8][9] In this role, the [Ir(cod)Cl]₂ is combined in situ with a chiral phosphine ligand (e.g., MeO-BiPhep, Josiphos, SEGPHOS) to generate the active cationic Ir(I) catalyst.[8][9][10] The easily displaced 'cod' ligand is essential for creating a vacant coordination site for the substrate and dihydrogen to bind.

Catalytic Application: Asymmetric Hydrogenation of Quinolines A highly effective system for the enantioselective hydrogenation of quinoline derivatives utilizes [Ir(COD)Cl]₂ with chiral bisphosphine ligands and an iodine additive.[9] The active species is believed to be an Ir(III) complex.[9]

SubstrateLigandSolventYield (%)ee (%)Reference
2-Methylquinoline(S)-MeO-BiPhepToluene>9994[9]
2-Phenylquinoline(S)-MeO-BiPhepToluene>9992[9]
1-Phenyl-3-methylisoquinolineJosiphos L1CH₂Cl₂9197[8]

Performance in Transfer Hydrogenation

Transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, instead employing hydrogen donor molecules like isopropanol or formic acid. This is the domain where [Ir(Cp*)Cl₂]₂ truly excels.

The CpIr(III) moiety is a robust platform for catalysts used in the asymmetric transfer hydrogenation (ATH) of ketones and imines .[5][11][12] The reaction is typically performed in the presence of a chiral diamine or amino alcohol ligand and a hydrogen source. The stability of the CpIr fragment is crucial for the catalytic cycle, which involves the formation of an iridium-hydride species.

Catalytic Application: Asymmetric Transfer Hydrogenation of Ketones The combination of [Ir(Cp*)Cl₂]₂ with a chiral ligand, often a TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) derivative, is a classic system for reducing prochiral ketones to chiral alcohols.

SubstrateLigandH-sourceYield (%)ee (%)Reference
AcetophenoneTsDPENiPrOH/H₂O9294[12]
TetraloneTsDPENiPrOH/H₂O9999[12]
2-AcetylfuranTsDPENiPrOH/H₂O9992[12]

While [Ir(cod)Cl]₂ can also be used for transfer hydrogenation, it often requires different ligand systems, such as 1,10-phenanthroline, and may be more suited for reducing specific functional groups like nitroarenes.[13]

Mechanistic Insights and Rationale for Efficiency

The choice between these precursors is fundamentally a choice between two different mechanistic manifolds, dictated by the iridium oxidation state and the spectator ligands.

G cluster_0 [Ir(cod)Cl]₂ Pathway (e.g., Hydrogenation) cluster_1 [Ir(Cp*)Cl₂]₂ Pathway (e.g., Transfer Hydrogenation) A [Ir(I)(cod)Cl]₂ B [Ir(I)(cod)(L)]⁺ A->B + L - cod, - Cl⁻ C [Ir(III)(H)₂(substrate)(L)]⁺ B->C + H₂, + Substrate (Oxidative Addition) D Product + [Ir(I)(L)]⁺ C->D Reductive Elimination D->B + Substrate E [Cp*Ir(III)Cl₂]₂ F [Cp*Ir(III)(L*)Cl] E->F + L* - Cl⁻ G [Cp*Ir(III)(H)(L*)]⁺ F->G + H-Donor - H⁺, - Donor_ox H [Cp*Ir(III)(L*)] + Product G->H + Substrate (Hydride Transfer) H->F Regeneration

Figure 2. Simplified catalytic cycles.
  • Causality for [Ir(cod)Cl]₂: Its efficiency stems from the Ir(I) center's ability to undergo facile oxidative addition (e.g., with H₂). The labile 'cod' ligand provides easy access to the metal center for both the chiral directing ligand and the substrate, which is the self-validating principle of its design as a versatile precursor.[4]

  • Causality for [Ir(Cp)Cl₂]₂: Its trustworthiness in demanding reactions like C-H activation and transfer hydrogenation comes from the robust Cp ligand. This ligand stabilizes the Ir(III) center, preventing decomposition and favoring a consistent, inner-sphere mechanism.[7] The entire catalytic cycle often operates with the CpIr fragment intact, providing a predictable and sterically defined environment for asymmetric transformations. However, it's important to note that under some transfer hydrogenation conditions, the Cp ligand has been observed to dissociate, suggesting a more complex activation pathway than previously assumed.[6]

Head-to-Head: C-H Activation

Catalytic C-H activation is a transformative field for streamlining organic synthesis. Here, [Ir(Cp)Cl₂]₂ is the clear frontrunner. The electrophilic nature of the Ir(III) center, stabilized by the Cp ligand, is perfectly suited for this reaction. It often catalyzes C-H activation through an electrophilic activation pathway, where an ancillary ligand like acetate acts as a proton acceptor.[7] This has been successfully applied in numerous cyclometalation and functionalization reactions.[7][14]

In contrast, [Ir(cod)Cl]₂ is less commonly employed as a direct C-H activation catalyst, though it can participate in catalytic cycles that involve a C-H activation step, such as the Murai reaction or hydroamination.[15][16]

Experimental Protocols

The following protocols are representative examples derived from established literature, designed to be self-validating and reproducible.

Protocol 1: Asymmetric Hydrogenation of 2-Methylquinoline using a [Ir(cod)Cl]₂-Derived Catalyst

This protocol is adapted from the work of Zhou and co-workers.[9]

G A 1. Catalyst Preparation (Inert Atmosphere) B 2. Add [Ir(cod)Cl]₂ (1 mol%) and (S)-MeO-BiPhep (2.2 mol%) to dry toluene. A->B C 3. Stir at RT for 10 min. B->C D 4. Add I₂ (5 mol%). Stir for another 10 min. C->D E 5. Reaction Execution F 6. Add 2-methylquinoline (1.0 equiv). E->F G 7. Pressurize autoclave with H₂ (50 atm). F->G H 8. Stir at 30°C for 12h. G->H I 9. Work-up & Analysis J 10. Vent H₂, concentrate. Purify via chromatography. I->J K 11. Analyze yield and ee% (Chiral HPLC). J->K

Figure 3. Workflow for Asymmetric Hydrogenation.

Methodology:

  • Catalyst Pre-formation: In a glovebox, add [Ir(cod)Cl]₂ (0.0025 mmol, 1 mol%) and (S)-MeO-BiPhep (0.0055 mmol, 2.2 mol%) to a vial containing a stirrer bar.

  • Add 1.0 mL of anhydrous, degassed toluene and stir the resulting solution for 10 minutes at room temperature.

  • Add iodine (I₂) (0.0125 mmol, 5 mol%) and continue stirring for an additional 10 minutes.

  • Reaction Setup: In a separate vial, dissolve 2-methylquinoline (0.25 mmol, 1.0 equiv) in 1.5 mL of anhydrous, degassed toluene.

  • Transfer the substrate solution to a glass-lined stainless-steel autoclave.

  • Using a syringe, transfer the prepared catalyst solution to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge it with H₂ gas three times.

  • Pressurize the autoclave to 50 atm with H₂.

  • Place the autoclave in a heating block pre-set to 30°C and stir for 12 hours.

  • Analysis: After cooling and carefully venting the H₂ gas, concentrate the reaction mixture in vacuo. The conversion can be determined by ¹H NMR, and the enantiomeric excess (ee) is measured by chiral HPLC analysis.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone using [Ir(Cp*)Cl₂]₂

This protocol is a representative procedure for ATH of ketones.[12]

Methodology:

  • Catalyst Activation: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add [Ir(Cp*)Cl₂]₂ (0.01 mmol Ir, 1 mol%), the chiral ligand (e.g., (1R,2R)-(+)-N-p-tosyl-1,2-diphenylethylenediamine, 0.012 mmol), and KOt-Bu (0.04 mmol).

  • Add a 1:1 mixture of degassed water and 2-propanol (5 mL).

  • Stir the mixture at room temperature for 15-30 minutes until a homogeneous solution is formed.

  • Reaction: Add acetophenone (1.0 mmol, 1.0 equiv) to the flask via syringe.

  • Seal the flask and stir the reaction mixture at room temperature for 18 hours.

  • Work-up and Analysis: Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • The crude product can be purified by flash column chromatography. Conversion is determined by ¹H NMR or GC, and the enantiomeric excess is measured by chiral HPLC or chiral GC analysis.

Conclusion: Making an Informed Choice

The selection between [Ir(cod)Cl]₂ and [Ir(Cp*)Cl₂]₂ is not a matter of superior vs. inferior, but of matching the right tool to the right chemical task.

  • Choose [Ir(cod)Cl]₂ when you need a versatile precursor for a wide array of catalytic systems, particularly for direct hydrogenation and reactions where the in situ generation of a catalyst with specific, non-spectator ligands is desired. Its Ir(I) center and labile 'cod' ligands make it an ideal entry point for catalyst screening and development.

  • Choose [Ir(Cp)Cl₂]₂ for more mechanistically demanding reactions like asymmetric transfer hydrogenation and C-H activation . The stability imparted by the Cp ligand ensures catalyst robustness and often leads to highly predictable outcomes in terms of selectivity and reactivity.

By understanding the fundamental principles of their structure, reactivity, and mechanistic pathways, researchers can harness the full potential of these powerful iridium catalysts to accelerate discovery and innovation in chemical synthesis.

References

  • Hesp, K. D., et al. (2010). [Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation. Journal of the American Chemical Society, 132(1), 413-26. [Link]

  • Hesp, K. D., et al. (2009). [Ir(COD)Cl]2 as a Catalyst Precursor for the Intramolecular Hydroamination of Unactivated Alkenes with Primary Amines and Secondary Alkyl- or Arylamines: A Combined Catalytic, Mechanistic, and Computational Investigation. Journal of the American Chemical Society, 132(1), 413-426. [Link]

  • Wang, Y., et al. (2017). Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines. Nature Communications, 8, 1533. [Link]

  • Wang, D., et al. (2009). Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Benzylquinolines and 2-Functionalized and 2,3-Disubstituted Quinolines. The Journal of Organic Chemistry, 74(7), 2780-2787. [Link]

  • Li, F., et al. (2013). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. RSC Advances, 3(43), 20739-20742. [Link]

  • Wikipedia. (2023). Pentamethylcyclopentadienyl iridium dichloride dimer. [Link]

  • Fujita, K., & Yamaguchi, R. (2005). Cp*Ir Complex-Catalyzed Hydrogen Transfer Reactions Directed Toward Environmentally Benign Organic Synthesis. Synlett, 2005(4), 560-571. [Link]

  • Matson, T. D., & Carreira, E. M. (2020). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. Chemical Society Reviews, 49(1), 54-68. [Link]

  • Davies, D. L., et al. (2006). Electrophilic C-H activation at Cp*Ir: ancillary-ligand control of the mechanism of C-H activation. Journal of the American Chemical Society, 128(13), 4210-1. [Link]

  • Takeuchi, R. (2003). Recent Advances in Iridium-Catalyzed Organic Synthesis. Journal of Synthetic Organic Chemistry, Japan, 61(1), 24-33. [Link]

  • Singh, S., et al. (2024). Exploring Iridium's Catalytic Role in Redox Reactions: A Concise Review. Chemistry & Chemical Technology, 18(4). [Link]

  • Li, D., et al. (2018). Total synthesis of natural products via iridium catalysis. Organic Chemistry Frontiers, 5(4), 693-718. [Link]

  • Wang, D., et al. (2018). Synthesis, Structures, and Reactivity of Single and Double Cyclometalated Complexes Formed by Reactions of [Cp*MCl2]2 (M = Ir and Rh) with Dinaphthyl Phosphines. ACS Omega, 3(4), 4381-4389. [Link]

  • ResearchGate. (2011). Iridium Catalysis. [Link]

  • El-Sheshtawy, H. S., et al. (2014). Catalyst Activation by Loss of Cyclopentadienyl Ligands in Hydrogen Transfer Catalysis with Cp*Ir III Complexes. Organometallics, 33(4), 923-933. [Link]

  • Li, W., et al. (2010). Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. Tetrahedron Letters, 51(9), 1265-1267. [Link]

Sources

Validation

benchmarking iridium chloro-1,5-cyclooctadiene against palladium cross-coupling catalysts

A Comparative Guide to Iridium and Palladium Catalysts in Cross-Coupling Reactions For decades, palladium has been the undisputed workhorse of cross-coupling catalysis, enabling the formation of carbon-carbon and carbon-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Iridium and Palladium Catalysts in Cross-Coupling Reactions

For decades, palladium has been the undisputed workhorse of cross-coupling catalysis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2][3] This has revolutionized drug discovery and materials science. However, the landscape of catalysis is ever-evolving, and iridium-based systems, particularly those derived from chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(COD)Cl]₂), have emerged as powerful alternatives, not as direct replacements, but as catalysts with unique and complementary reactivity.[4][5] This guide provides a head-to-head comparison of these two catalytic platforms, offering insights into their mechanistic distinctions, optimal applications, and practical considerations for the modern research chemist.

Mechanistic Divergence: A Tale of Two Catalytic Cycles

The fundamental difference in the reactivity of palladium and iridium lies in their preferred catalytic cycles. Understanding this distinction is paramount to selecting the appropriate catalyst for a given transformation.

Palladium's Pd(0)/Pd(II) Cycle: The vast majority of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, operate via a well-established Pd(0)/Pd(II) cycle.[6][7][8] The cycle is initiated by the oxidative addition of an organic halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation (in the case of Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and concludes with reductive elimination to form the desired product and regenerate the active Pd(0) catalyst.[6][9]

Iridium's Prowess in C-H Activation via an Ir(III)/Ir(V) Cycle: Iridium catalysts, particularly those generated from [Ir(COD)Cl]₂, have carved a distinct niche in the direct functionalization of C-H bonds.[4][10][11] This powerful strategy circumvents the need for pre-functionalized starting materials like organic halides.[12] The widely accepted mechanism for iridium-catalyzed C-H borylation involves an Ir(III)/Ir(V) catalytic cycle.[10][13] The active Ir(III) catalyst oxidatively adds the C-H bond of the substrate to form an Ir(V) intermediate, which then undergoes reductive elimination to furnish the borylated product and regenerate the Ir(III) species.[10][13]

Diagram: Comparative Catalytic Cycles

G cluster_0 Palladium (Pd⁰/Pdᴵᴵ) Suzuki Coupling cluster_1 Iridium (Irᴵᴵᴵ/Irⱽ) C-H Borylation Pd0 L₂Pd⁰ PdII_1 L₂Pdᴵᴵ(Ar)(X) Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 L₂Pdᴵᴵ(Ar)(Ar') PdII_1->PdII_2 Transmetalation (Ar'B(OR)₂) Product Ar-Ar' PdII_2->Product Reductive Elimination Product->Pd0 IrIII L₂Irᴵᴵᴵ(boryl)₃ IrV L₂Irⱽ(H)(Ar)(boryl)₃ IrIII->IrV Oxidative Addition (Ar-H) Product_Ir Ar-Bpin IrV->Product_Ir Reductive Elimination Product_Ir->IrIII

Caption: Generalized catalytic cycles for Palladium-catalyzed Suzuki coupling and Iridium-catalyzed C-H borylation.

Performance Benchmarking: Choosing the Right Tool for the Job

While palladium catalysts can perform a vast array of cross-coupling reactions, iridium catalysts show unparalleled efficiency for specific, modern synthetic transformations.[5] The choice of catalyst should be dictated by the desired bond formation.

Reaction TypePreferred Catalyst SystemRationaleTypical Substrates
C-H Borylation Iridium ([Ir(COD)Cl]₂ + ligand)High efficiency and regioselectivity for direct C-H functionalization.[10][13] Palladium systems are generally not effective for this transformation.Arenes, heteroarenes.[14]
Suzuki-Miyaura Coupling Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄)Extremely broad substrate scope and high functional group tolerance.[1][6] It is the gold standard for this reaction.Aryl/vinyl halides/triflates and boronic acids/esters.[1]
Buchwald-Hartwig Amination Palladium (with specialized ligands)Highly developed and versatile for C-N bond formation.[7][15]Aryl halides/triflates and primary/secondary amines, amides.[7]
Directed C-H Functionalization Both (Application Dependent) Iridium excels at ortho-borylation directed by silyl or amino groups.[14][16] Palladium is used for C-H activation directed by groups like pyridines.[17]Substrates with directing groups.
Asymmetric Hydrogenation Iridium (with chiral ligands)Iridium complexes have emerged as highly attractive catalysts for asymmetric hydrogenation reactions.[4][5]Prochiral olefins, ketones, and imines.[16]

Practical Considerations for the Bench Scientist

Beyond catalytic performance, practical aspects such as stability, cost, and ease of use are critical factors in catalyst selection.

Feature[Ir(COD)Cl]₂ SystemPalladium Systems (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
Precursor Stability The [Ir(COD)Cl]₂ dimer is an orange-red solid that is relatively air-stable as a solid.[18] Solutions can degrade in the presence of air.[18]Varies significantly. Pd(OAc)₂ is air-stable. Pd(PPh₃)₄ is oxygen-sensitive and should be stored under inert atmosphere.[2][3]
Cost Iridium is a precious metal, and its catalysts can be expensive. However, low catalyst loadings often offset the initial cost.Palladium is also a precious metal, and its price can be volatile.[19] The development of highly active catalysts allows for lower loadings, making processes more economical.[19]
Versatility Primarily used as a precursor for a wide range of iridium catalysts for reactions like C-H activation, hydrogenation, and amination.[16][20][21]Extremely versatile. Different palladium precursors and ligands can be used for a vast array of cross-coupling reactions including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig.[2]
Toxicity Iridium compounds are generally considered to have lower toxicity compared to palladium, but should still be handled with appropriate care.Palladium residues in active pharmaceutical ingredients (APIs) are strictly regulated due to toxicity concerns, requiring robust purification methods.

Experimental Protocols

To provide a practical context, here are representative, generalized protocols for flagship reactions of each catalyst system.

Diagram: General Experimental Workflow

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Charge Schlenk flask with catalyst, ligand, and base B Add substrate and coupling partner A->B C Add anhydrous, degassed solvent B->C D Stir at specified temperature C->D E Monitor progress by TLC, GC, or LC-MS D->E F Cool to room temperature and quench reaction E->F G Perform aqueous workup (extraction) F->G H Dry organic layer and concentrate in vacuo G->H I Purify by column chromatography H->I

Caption: A generalized workflow for transition metal-catalyzed cross-coupling reactions.

Protocol 1: Iridium-Catalyzed C-H Borylation of an Arene

This protocol is a generalized starting point for the borylation of aromatic substrates, a reaction where iridium catalysts are preeminent.[13]

Materials:

  • [Ir(COD)Cl]₂ (1.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 equivalents)

  • Arene substrate (1.0 equivalent)

  • Anhydrous, degassed solvent (e.g., THF, Cyclohexane)

Procedure:

  • In a glovebox or under a positive pressure of nitrogen, add [Ir(COD)Cl]₂, dtbpy, and B₂pin₂ to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add the arene substrate to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and stir the reaction mixture at the desired temperature (e.g., 80 °C) for 12-24 hours.

  • Monitor the reaction progress by GC-MS or ¹H NMR analysis of an aliquot.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl boronate ester.[13]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a standard procedure for the widely used Suzuki-Miyaura reaction, a cornerstone of C-C bond formation.[1][22][23][24]

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Aryl halide (e.g., Aryl bromide, 1.0 equivalent)

  • Arylboronic acid (1.5 equivalents)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene/Water mixture)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor, phosphine ligand, and base under an inert atmosphere.

  • Add the aryl halide and arylboronic acid.

  • Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water).

  • Seal the flask and heat the mixture with vigorous stirring to the desired temperature (e.g., 100 °C) for 2-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude material by flash column chromatography to yield the biaryl product.

Conclusion and Future Outlook

Palladium catalysis remains the bedrock of cross-coupling chemistry due to its immense versatility and decades of development.[5] For classic transformations like Suzuki-Miyaura and Buchwald-Hartwig amination, palladium systems offer unparalleled reliability and scope.[1][7]

However, chloro(1,5-cyclooctadiene)iridium(I) dimer has established itself as an indispensable precursor for catalysts that achieve what palladium generally cannot: efficient, direct, and selective C-H functionalization.[4][10] The ability to bypass pre-functionalized substrates represents a significant step forward in synthetic efficiency and atom economy.

For researchers, scientists, and drug development professionals, the choice is not about replacing palladium with iridium, but about understanding the unique strengths of each. The future of complex molecule synthesis lies in the strategic application of a diverse catalytic toolbox, where both palladium and iridium play crucial, complementary roles. As research continues, we can anticipate the development of even more selective and active catalysts from both metals, further expanding the boundaries of chemical synthesis.

References

  • Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances Source: Synlett URL: [Link]

  • Title: Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review Source: ACS Publications URL: [Link]

  • Title: Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry Source: MDPI URL: [Link]

  • Title: Iridium-Catalyzed Direct C–H Amination with Alkylamines: Facile Oxidative Insertion of Amino Group into Iridacycle Source: ACS Catalysis URL: [Link]

  • Title: An efficient protocol for the palladium-catalysed Suzuki-Miyaura cross-coupling Source: The Royal Society of Chemistry URL: [Link]

  • Title: Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation Source: J-STAGE URL: [Link]

  • Title: Cyclooctadiene iridium chloride dimer Source: Wikipedia URL: [Link]

  • Title: An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling Source: OA Monitor Ireland URL: [Link]

  • Title: An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling Source: Green Chemistry URL: [Link]

  • Title: Light-Accelerated Iridium-Catalysed C-H Borylation Source: ChemRxiv URL: [Link]

  • Title: An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Mechanistic Analysis of Iridium Heteroatom C−H Activation: Evidence for an Internal Electrophilic Substitution Mechanism Source: Organometallics - ACS Publications URL: [Link]

  • Title: High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization Source: PMC URL: [Link]

  • Title: IRIDIUM-CATALYZED C-H BORYLATION Source: Illinois Chemistry URL: [Link]

  • Title: Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines Source: Organic Letters - ACS Publications URL: [Link]

  • Title: One-step synthesis method of (1,5-cyclooctadiene)
  • Title: HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS Source: The Ohio State University URL: [Link]

  • Title: Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Understanding the differences between iron and palladium in cross-coupling reactions Source: Physical Chemistry Chemical Physics URL: [Link]

  • Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: PMC URL: [Link]

  • Title: Understanding why Palladium is better than Nickel in C-H bond activation reactions Source: ACS Publications URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Understanding the differences between iron and palladium in cross-coupling reactions Source: RSC Publishing URL: [Link]

  • Title: Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts Source: ChemRxiv URL: [Link]

  • Title: These new chemical catalysts are less expensive, more sustainable Source: Yale News URL: [Link]

  • Title: Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates Source: PMC URL: [Link]

  • Title: CROSS-COUPLING reactions - everything YOU need to know! Source: YouTube URL: [Link]

  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: MDPI URL: [Link]

Sources

Comparative

Section 1: Mechanistic Divergence &amp; Precatalyst Activation (The Causality)

An in-depth analysis of precatalyst selection in Iridium-catalyzed C–H borylation, focusing on the mechanistic and practical divergence between the classic dimer[Ir(cod)Cl]₂ and the monomeric Ir(acac)(cod). The Ishiyama-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of precatalyst selection in Iridium-catalyzed C–H borylation, focusing on the mechanistic and practical divergence between the classic dimer[Ir(cod)Cl]₂ and the monomeric Ir(acac)(cod).

The Ishiyama-Miyaura-Hartwig (IMH) C–H borylation protocol has revolutionized late-stage functionalization, allowing chemists to directly convert inert C(sp²)–H and C(sp³)–H bonds into versatile boronate esters[1]. However, neither [Ir(cod)Cl]₂ nor Ir(acac)(cod) is the true catalytic species. They are precatalysts that must react with a ligand (typically a bipyridine like dtbpy) and the boron source (e.g., B₂pin₂) to generate the active 16-electron Ir(III) trisboryl complex, Ir(Bpin)₃(L)[2].

The performance gap between these two precursors lies entirely in the thermodynamics and kinetics of this activation step.

The [Ir(cod)Cl]₂ Bottleneck: [Ir(cod)Cl]₂ is a chloride-bridged dimer. For activation to occur, the dimer must be cleaved, and the chloride ligand must be displaced by a boryl group. In the non-polar solvents typically used for borylation (e.g., hexane, MTBE), chloride is a poor leaving group for transmetalation with boron[3]. The resulting byproduct, Cl-Bpin, is thermodynamically less stable. Consequently, [Ir(cod)Cl]₂ exhibits a pronounced kinetic induction period, often requiring elevated temperatures (80 °C) to overcome the activation energy barrier and generate the active species.

The Ir(acac)(cod) Thermodynamic Advantage: Conversely, Ir(acac)(cod) is a monomeric complex featuring a bidentate acetylacetonate (acac) oxygen-donor ligand. The acac ligand is highly susceptible to electrophilic attack by B₂pin₂. The cleavage of the Ir–O bonds rapidly yields the highly stable byproduct pinacolboryl acetylacetonate (acac-Bpin)[4]. Because the B–O bond is exceptionally strong (significantly stronger than a B–Cl bond), the irreversible formation of acac-Bpin acts as a massive thermodynamic sink[5]. This drives the equilibrium heavily forward, completely bypassing the induction period and allowing the rapid generation of the active Ir(III) species—often enabling C–H borylation at room temperature.

Activation IrCl [Ir(cod)Cl]₂ Dimeric Precatalyst Active Ir(III)(Bpin)₃(L) Active Catalytic Species IrCl->Active + B₂pin₂, L (Slow Initiation) By1 Cl-Bpin (Less Stable) IrCl->By1 Byproduct IrAcac Ir(acac)(cod) Monomeric Precatalyst IrAcac->Active + B₂pin₂, L (Fast Initiation) By2 acac-Bpin (Highly Stable) IrAcac->By2 Byproduct

Fig 1: Activation pathways of Ir precatalysts into the active Ir(III) trisboryl species.

Section 2: Quantitative Performance Comparison

When applied to standard arene borylation, the choice of precatalyst dictates the harshness of the required conditions and the overall efficiency of the catalytic cycle. The table below summarizes the core operational differences.

Performance Parameter[Ir(cod)Cl]₂Ir(acac)(cod)
Native State DimerMonomer
Induction Period Long (15–60 mins depending on Temp)None (Immediate activation)
Typical Operating Temp 60 °C – 100 °C25 °C – 60 °C
Activation Byproduct Cl-Bpinacac-Bpin
Halide Content Contains Chloride (Potential inhibitor)Halide-Free
Substrate Scope Robust, but fails on thermally labile APIsExcellent for temperature-sensitive substrates

Section 3: Self-Validating Experimental Protocol

A hallmark of a robust catalytic protocol is its ability to self-validate during execution. In Ir-catalyzed borylation, the generation of the active Ir(Bpin)₃(L) species is accompanied by a distinct optical change. If the solution does not transition from yellow to a deep red/brown, the active catalyst has not formed, and the reaction will fail.

Standard Protocol for Halide-Free C–H Borylation using Ir(acac)(cod) (Optimized for a 1.0 mmol scale using dtbpy as the ligand)

  • Glovebox Preparation (Self-Validation Checkpoint 1): In a nitrogen-filled glovebox, add Ir(acac)(cod) (1.5 mol %, 6.0 mg) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol %, 8.0 mg) to an oven-dried Schlenk tube.

  • Boron Source Addition: Add bis(pinacolato)diboron (B₂pin₂) (0.55 mmol, 140 mg). Note: We use 0.55 equivalents relative to the arene to prevent competitive over-borylation. If the arene is the limiting reagent, use 1.1 equivalents.

  • Solvent & Activation (Self-Validation Checkpoint 2): Add 2.0 mL of dry, degassed MTBE or THF. Crucial Observation: Stir for 2–5 minutes at room temperature. The solution will rapidly transition from pale yellow to a deep, dark red/brown[6]. This color change confirms the successful formation of the active Ir(Bpin)₃(dtbpy) species. (Note: If using [Ir(cod)Cl]₂, this step typically requires heating to 80 °C for 20+ minutes to observe the same color shift).

  • Substrate Addition: Add the arene substrate (1.0 mmol). Seal the Schlenk tube and remove it from the glovebox.

  • Reaction Execution: Stir the mixture at 25 °C (Room Temperature) for 2–12 hours. Monitor conversion via GC-MS.

  • Quench & Purification: Expose the mixture to air to rapidly quench the active Ir species. Concentrate under reduced pressure and purify via standard silica gel chromatography.

Workflow Step1 1. Glovebox Setup Weigh Precatalyst, Ligand, B₂pin₂ Step2 2. Solvent Addition Add dry, degassed solvent Step1->Step2 Step3 3. Active Complex Generation Observe color change to deep red/brown Step2->Step3 Step4 4. Substrate Addition Add arene substrate, seal vessel Step3->Step4 Step5 5. Reaction & Monitoring Stir at target Temp, check via GC/MS Step4->Step5

Fig 2: Step-by-step experimental workflow for Iridium-catalyzed C-H borylation.

Section 4: Authoritative Grounding & Strategic Applications

The strategic shift from [Ir(cod)Cl]₂ to oxygen-ligated Ir precursors (like Ir(acac)(cod) or [Ir(OMe)(cod)]₂) is heavily documented in mechanistic literature. As noted in [3], the rapid and irreversible formation of O–B bonds prevents the reversible competitive binding that plagues halide-based precursors.

For drug development professionals, utilizing Ir(acac)(cod) is particularly advantageous when dealing with thermally labile Active Pharmaceutical Ingredients (APIs). Because Ir(acac)(cod) initiates rapidly at room temperature, it prevents the thermal degradation of sensitive functional groups that would otherwise occur during the 80 °C induction phase required by [Ir(cod)Cl]₂. Furthermore, completely eliminating chloride from the catalytic cycle prevents unexpected halogen-exchange side reactions or the poisoning of subsequent downstream transition-metal cross-coupling steps (such as one-pot Suzuki-Miyaura couplings)[7].

References

  • Transition metal–catalyzed remote C–H borylation: An emerging synthetic tool Source: Science Advances (NIH) URL:[Link]

  • Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds Source: Journal of the American Chemical Society (NIH) URL:[Link]

  • Comparing B–H Bond Activation in NiIIX(NNN)-Catalyzed Nitrile Dihydroboration Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • First-Row d-Block Element-Catalyzed Carbon–Boron Bond Formation and Related Processes Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Validation

A Comparative Guide to the Functional Group Tolerance of [Ir(cod)Cl]₂ in Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of [Ir(cod)Cl]₂ in Modern Synthesis Chloro(1,5-cyclooctadiene)iridium(I) dimer, or [Ir(cod)Cl]₂, is a cornerstone precatalyst in homo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of [Ir(cod)Cl]₂ in Modern Synthesis

Chloro(1,5-cyclooctadiene)iridium(I) dimer, or [Ir(cod)Cl]₂, is a cornerstone precatalyst in homogeneous catalysis. Its versatility in critical transformations such as C-H activation, hydrogenation, and borrowing hydrogen reactions has made it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2] However, the successful application of [Ir(cod)Cl]₂-based catalytic systems is highly dependent on their tolerance towards various functional groups present in the substrate.

Functional group tolerance is a critical parameter in catalysis, especially in late-stage functionalization where complex drug candidates or natural products are modified.[3][4] A catalyst's incompatibility with certain functional groups can lead to catalyst deactivation (poisoning), undesired side reactions, or complete inhibition of the desired transformation.[5][6] This guide provides an in-depth assessment of the functional group tolerance of [Ir(cod)Cl]₂, offering insights into its compatibility, limitations, and a comparison with common alternatives to aid in rational catalyst selection and reaction design.

Understanding Functional Group Incompatibility: The "Why"

The incompatibility of a functional group with an iridium catalyst often stems from its ability to interact with the metal center. The primary mechanisms of deactivation include:

  • Strong Coordination: Functional groups with lone pairs of electrons (e.g., thiols, phosphines, and some nitrogen heterocycles) can act as strong ligands, binding tightly to the iridium center.[7] This can prevent the substrate from accessing the active site or lead to the formation of stable, catalytically inactive complexes.[8]

  • Oxidative Addition/Decomposition: Certain functional groups can undergo undesired reactions with the catalyst, altering its oxidation state or leading to its decomposition.

  • Substrate Inhibition: The substrate itself or the product formed can sometimes inhibit the catalyst, slowing down or halting the reaction.[9]

Functional Group Tolerance Profile of [Ir(cod)Cl]₂

The compatibility of [Ir(cod)Cl]₂ is highly context-dependent, varying with the reaction type (e.g., hydrogenation, C-H borylation), ligands, and reaction conditions. What might be a poison in one reaction could be a tolerated or even a directing group in another.[10]

Functional Group ClassGeneral ToleranceNotes and Considerations
Alkenes & Alkynes Variable Generally reactive in hydrogenation. Can be tolerated in other reactions if not the intended site of reactivity.[11] Conjugated systems may be more reactive.[12]
Alcohols Good Generally well-tolerated and often used as solvents or reagents in borrowing hydrogen and transfer hydrogenation reactions.[13][14]
Ethers Excellent Typically inert and well-tolerated. Benzylic ethers are also often compatible.[11][15]
Ketones & Aldehydes Good to Moderate Generally tolerated, though they can be reduced under hydrogenation conditions. Can be problematic if they undergo side reactions.[5]
Esters & Amides Excellent Carbonyl groups of esters and amides are generally robust and non-coordinating, making them well-tolerated in a wide range of reactions.[16]
Carboxylic Acids Good Can be tolerated, but the acidic proton may require the use of a base or can influence the catalytic cycle. Often used as directing groups in C-H activation.[3]
Nitrogen-Containing Variable Amines: Primary and secondary amines can be tolerated, but may require protection or specific ligand choice.[13] Nitro Groups: Often reduced under hydrogenation conditions, but can be tolerated in other transformations.[11] Nitriles & Heterocycles (Pyridine, Quinolines): Can be strong coordinating ligands and potential catalyst poisons.[7][13] However, they are sometimes tolerated or can be part of the desired transformation.[17]
Sulfur-Containing Poor to Moderate Thiols & Thioethers: Often act as strong catalyst poisons due to their high affinity for iridium.[8][13] Can sometimes be tolerated with robust catalysts or specific ligand designs.
Halides Good Aryl and alkyl halides are generally well-tolerated, making iridium catalysis compatible with subsequent cross-coupling reactions.[11]
Silyl Ethers Good Typically stable and well-tolerated under many iridium-catalyzed conditions.[15]

Comparative Analysis: [Ir(cod)Cl]₂ vs. Alternatives

The choice of catalyst often extends beyond iridium. Ruthenium and Rhodium complexes are common alternatives, each with its own functional group tolerance profile.[18][19]

Functional Group[Ir(cod)Cl]₂-based SystemsRu-based Systems (e.g., [CpRuCl(cod)])Rh-based Systems (e.g., [CpRhCl₂]₂)
Thiols/Thioethers Often poisoning[13]Generally better toleranceOften poisoning
Aldehydes Generally tolerated[5]Can be decarbonylatedGenerally tolerated
Alkynes Reducible[12]Can promote unique trans-hydrogenation[20]Reducible
Nitro Groups Reducible[11]Generally reducibleReducible
Cost-Effectiveness Higher CostMore economical[18]Higher Cost
Primary Applications C-H Borylation, Hydrogenation, Borrowing Hydrogen[15][21][22]C-H Arylation, Metathesis, Hydrogenation[18][20]C-H Activation, Hydroformylation[23]

Experimental Protocol: Assessing Functional Group Tolerance

To rigorously assess the tolerance of a specific functional group for an iridium-catalyzed reaction, an additive screening protocol is highly effective.[24][25] This involves running the desired reaction in the presence of an equimolar amount of an additive containing the functional group .

Model Reaction: Hydrogenation of a Simple Olefin

This protocol describes the hydrogenation of 1-octene as a model reaction to test the effect of various functional group additives.

Materials:

  • [Ir(cod)Cl]₂

  • 1,5-Cyclooctadiene (cod) (as a potential ligand)

  • 1-Octene (substrate)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

  • Hydrogen gas (H₂) balloon

  • Functional group additives (e.g., thiophenol, pyridine, benzaldehyde, etc.)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Catalyst Preparation: In a glovebox, to a Schlenk flask, add [Ir(cod)Cl]₂ (e.g., 0.005 mmol, 1 mol%).

  • Reaction Setup:

    • Add the chosen solvent (e.g., 5 mL).

    • Add the substrate, 1-octene (0.5 mmol).

    • Add the internal standard, dodecane (0.5 mmol).

    • Add the functional group additive (0.5 mmol).

  • Reaction Initiation:

    • Seal the flask, remove from the glovebox, and connect to a hydrogen balloon.

    • Purge the flask with H₂ three times.

    • Stir the reaction mixture vigorously at room temperature (or desired temperature).

  • Monitoring and Analysis:

    • Take aliquots from the reaction mixture at specific time points (e.g., 1h, 4h, 24h).

    • Quench the aliquot with a small amount of air and dilute with a suitable solvent (e.g., ethyl acetate).

    • Analyze the sample by Gas Chromatography (GC) to determine the conversion of 1-octene to octane and the recovery of the additive.

Interpreting the Results:

  • High Conversion & Additive Recovery: The functional group is well-tolerated.

  • Low Conversion & High Additive Recovery: The functional group is inhibiting the catalyst (poisoning).

  • Low Conversion & Low Additive Recovery: The functional group is reacting under the conditions and may or may not be poisoning the catalyst.

Workflow for Functional Group Tolerance Screening

The following diagram illustrates a typical workflow for assessing catalyst compatibility.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Decision A Define Model Reaction (e.g., Hydrogenation) B Select Panel of Functional Group Additives A->B C Prepare Stock Solutions (Substrate, Additive, Catalyst) B->C D Run Parallel Reactions: - Control (No Additive) - Test (With Additive) C->D E Monitor Reactions Over Time (e.g., 1h, 4h, 24h) D->E F Analyze Aliquots (GC/LCMS) - Measure Conversion - Measure Additive Recovery E->F G Compare Test vs. Control F->G H Assess Tolerance G->H I Tolerated H->I Conversion ≈ Control Additive Recovered J Inhibitory/Reactive H->J Conversion << Control

Caption: Workflow for assessing functional group tolerance using an additive screening method.

Conclusion

[Ir(cod)Cl]₂ is a powerful and versatile precatalyst, but its effectiveness is intimately linked to its compatibility with the functional groups present in the reaction. While it shows excellent tolerance for many common functionalities like esters, ethers, and halides, it can be sensitive to sulfur-containing groups and certain nitrogen heterocycles. A systematic assessment of functional group tolerance, as outlined in this guide, is a crucial step in robust reaction development. By understanding the principles of catalyst poisoning and comparing [Ir(cod)Cl]₂ with alternatives like ruthenium and rhodium catalysts, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals. National Center for Biotechnology Information.[Link]

  • A Functional-Group-Tolerant Catalytic trans Hydrogenation of Alkynes. Wiley Online Library.[Link]

  • Iridium-Catalyzed Alkene-Selective Transfer Hydrogenation with 1,4-Dioxane as Hydrogen Donor. ACS Publications.[Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Royal Society of Chemistry.[Link]

  • Catalyst Poisoning. FasterCapital.[Link]

  • Iridium Catalysis. ResearchGate.[Link]

  • [Ir(COD)Cl]2 as a Catalyst Precursor for the Intramolecular Hydroamination of Unactivated Alkenes with Primary Amines and Secondary Alkyl- or Arylamines: A Combined Catalytic, Mechanistic, and Computational Investigation. ACS Publications.[Link]

  • Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. Diva-Portal.org.[Link]

  • A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald–Hartwig Amination. ACS Publications.[Link]

  • Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry.[Link]

  • Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Benzylquinolines and 2-Functionalized and 2,3-Disubstituted Quinolines. ACS Publications.[Link]

  • Mild metal-catalyzed C–H activation: examples and concepts. Royal Society of Chemistry.[Link]

  • Noncovalent Interactions in Ir-Catalyzed C-H Activation: L-Shaped Ligand for Para-Selective Borylation of Aromatic Esters. Organic Chemistry Portal.[Link]

  • Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. Royal Society of Chemistry.[Link]

  • Sustainable Ruthenium- and Rhodium- Catalyzed C–H Activations with Photochemistry and Electrochemistry. eDiss.[Link]

  • Remarkably Efficient Iridium Catalysts for Directed C(sp2)–H and C(sp3)–H Borylation of Diverse Classes of Substrates. ACS Publications.[Link]

  • Ruthenium, Rhodium, and Iridium α-Diimine Complexes as Precatalysts in Carbon Dioxide Hydrogenation and Formic Acid Decomposition. MDPI.[Link]

  • Functional group tolerant hydrogen borrowing C-alkylation. ChemRxiv.[Link]

  • Iridium Catalyzed C-C Coupling via Transfer Hydrogenation: Carbonyl Addition from the Alcohol or Aldehyde Oxidation Level Employing 1,3-Cyclohexadiene. National Center for Biotechnology Information.[Link]

  • Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. Royal Society of Chemistry.[Link]

  • Approach to Comparing the Functional Group Tolerance of Reactions. ACS Publications.[Link]

  • Application of Ir(BICAAC)Cl(COD) Complexes as Catalysts for Transfer Hydrogenation and Hydrosilylation Reactions. ACS Publications.[Link]

  • Catalyst poisoning. Wikipedia.[Link]

  • Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. MDPI.[Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Jacobi.[Link]

  • Iridium, Rhodium, and Ruthenium Catalysts for the “Aldehyde–Water Shift” Reaction. ResearchGate.[Link]

  • Catalyst Poisoning Explained. Emerson.[Link]

  • A Novel Catalysis of [{IrCl(cod)}2] Complex in Organic Syntheses. ResearchGate.[Link]

  • Iridium-catalyzed asymmetric hydrogenation of olefins. PubMed.[Link]

  • IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF REVIEW. Maayaa Global.[Link]

  • Ruthenium(II), rhodium(III) and iridium(III) based effective catalysts for hydrogenation under aerobic conditions. ResearchGate.[Link]

Sources

Comparative

The Reproducibility Crisis in Iridium-Catalyzed Enantioselective Reactions: A Comparative Guide to Precursor Selection

As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of iridium-catalyzed enantioselective transformations. A reaction that yields 99% enantiomeric excess (ee) in one...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of iridium-catalyzed enantioselective transformations. A reaction that yields 99% enantiomeric excess (ee) in one laboratory often fails to initiate in another. While solvent purity and ligand oxidation are common culprits, the most critical—yet frequently overlooked—variable is the causal relationship between the Iridium(I) precursor and the activation mechanism required for the specific catalytic cycle .

This guide objectively compares the ubiquitous neutral precursor, iridium chloro-1,5-cyclooctadiene dimer ( [Ir(COD)Cl]2​ ) , against its high-performance alternatives: the basic [Ir(OMe)(COD)]2​ and the cationic [Ir(COD)2​]BArF . By understanding the mechanistic causality behind precursor activation, researchers can design self-validating, highly reproducible experimental workflows.

Mechanistic Causality: Why [Ir(COD)Cl]2​ Succeeds or Fails

The core of reproducibility lies in the speciation of the active catalyst. [Ir(COD)Cl]2​ is a stable, 16-electron neutral dimer. To enter a catalytic cycle, the dimer must be cleaved, and the strongly coordinating chloride ligand must be managed.

  • In Asymmetric Hydrogenation: Chloride is a severe inhibitor. It occupies the coordination sites required for non-polar H2​ gas and the prochiral substrate. If [Ir(COD)Cl]2​ is used without a halide scavenger, researchers are forced to increase hydrogen pressure and temperature to drive the reaction, which invariably erodes enantioselectivity due to increased background racemic pathways[1].

  • In C-H Borylation: The chloride ligand lacks the basicity required to activate the boron reagent (e.g., B2​pin2​ ). Consequently, [Ir(COD)Cl]2​ often yields poor conversions unless exogenous bases are added[2].

  • In Asymmetric Allylic Substitution (AAS): [Ir(COD)Cl]2​ thrives here. AAS protocols inherently utilize amine bases or basic nucleophiles that double as in-situ halide scavengers, smoothly generating the active Ir-alkoxide or Ir-amide species[3].

Activation IrCl [Ir(COD)Cl]₂ (Neutral Precursor) ActCat Active Monomeric Ir(I) Catalyst IrCl->ActCat + Base / Ag⁺ (Halide Scavenging) Deact Inactive Ir(III) Oxidation State IrCl->Deact O₂ / Moisture (Irreversible Aging) IrOMe [Ir(OMe)(COD)]₂ (Basic Precursor) IrOMe->ActCat Spontaneous Dimer Cleavage IrBArF [Ir(COD)₂]BArF (Cationic Precursor) IrBArF->ActCat Direct Ligand Exchange

Fig 1: Activation and deactivation pathways of common Iridium(I) catalytic precursors.

Quantitative Performance Comparison

To objectively evaluate precursor performance, we must compare their efficacy across different reaction classes. The data in Table 1 demonstrates that selecting the correct precursor is not merely a matter of yield, but a fundamental requirement for enantiocontrol.

Table 1: Comparative Performance of Iridium Precursors in Enantioselective Catalysis

Reaction TypePrecursorChiral LigandConditionsYield (%)ee (%)Mechanistic Observation & Reproducibility
Asymmetric Hydrogenation (Imines) [Ir(COD)Cl]2​ PipPhos50 bar H2​ , 60 °C>9961Chloride inhibition requires extreme conditions, eroding ee[1].
Asymmetric Hydrogenation (Imines) [Ir(COD)2​]BArF PipPhos1 bar H2​ , RT>9987Highly reproducible; non-coordinating BArF anion leaves sites open[1].
Allylic Substitution [Ir(COD)Cl]2​ PhosphoramiditeAmine Base, RT85–99>95Excellent; the required base acts as an effective halide scavenger[3].
C-H Borylation [Ir(COD)Cl]2​ dtbpy B2​pin2​ , 80 °C<10N/APoor activation of B2​pin2​ without the addition of exogenous base[2].
C-H Borylation [Ir(OMe)(COD)]2​ dtbpy B2​pin2​ , 80 °C>95N/ASuperior reproducibility; methoxide acts as an internal base for activation[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating—meaning the operator can visually or analytically confirm the success of intermediate steps before proceeding. Below are two optimized workflows demonstrating the correct application of these precursors.

Protocol A: Asymmetric Hydrogenation Using Cationic [Ir(COD)2​]BArF

Use this protocol when halide inhibition is detrimental to your catalytic cycle.

  • Glovebox Preparation: Inside an argon-filled glovebox, weigh 0.01 mmol of [Ir(COD)2​]BArF and 0.02 mmol of the chiral ligand (e.g., PipPhos) into a dry Schlenk tube. Causality: BArF salts are highly sensitive to moisture; glovebox preparation prevents premature degradation.

  • Solvent Addition: Add 4.0 mL of rigorously degassed anhydrous dichloromethane (DCM).

  • In-Situ Complexation (Validation Step): Stir the mixture at room temperature for 30 minutes. Validation: The solution should transition from pale yellow to a deep, vibrant orange/red, indicating successful displacement of one COD ligand by the chiral phosphine. If the solution turns black, Ir(0) nanoparticles have formed due to oxygen contamination.

  • Substrate Introduction: Add 1.0 mmol of the N-aryl imine substrate[1].

  • Hydrogenation: Transfer the vessel to a high-pressure reactor, purge with H2​ three times, and pressurize to 1–5 bar. Stir for 19 hours at room temperature.

Protocol B: Asymmetric Allylic Substitution Using Neutral [Ir(COD)Cl]2​

Use this protocol when basic conditions are inherent to the reaction, allowing the use of the more stable, cost-effective neutral dimer.

  • Catalyst Pre-Activation: In a Schlenk flask under nitrogen, combine 0.02 mmol of [Ir(COD)Cl]2​ and 0.04 mmol of chiral phosphoramidite ligand. Add 2.0 mL of degassed THF.

  • Halide Scavenging (Validation Step): Add a mild organic base (e.g., 0.1 mmol of TBD or an amine). Stir for 30 minutes. Validation: The cleavage of the chloride bridge and formation of the monomeric Ir-complex will result in a distinct color shift to bright yellow/orange.

  • Reaction Execution: Add 1.0 mmol of the racemic allylic carbonate and 1.2 mmol of the nucleophile. Stir at room temperature until TLC indicates full consumption of the starting material[3].

Workflow Step1 1. Glovebox Setup Weigh Ir Precursor & Ligand Step2 2. Solvent Degassing Freeze-Pump-Thaw (3x) Step1->Step2 Step3 3. In-Situ Complexation Stir 30 min at RT (Observe Color Shift) Step2->Step3 Step4 4. Substrate Addition Introduce Reactants & Base Step3->Step4 Step5 5. Reaction Execution Monitor via GC/HPLC Step4->Step5

Fig 2: Self-validating Schlenk-line workflow for reproducible in-situ catalyst generation.

Conclusion & Best Practices

The reproducibility of iridium-catalyzed enantioselective reactions is not a matter of luck; it is a matter of rational precursor selection.

  • Do not use [Ir(COD)Cl]2​ for asymmetric hydrogenation unless you are prepared to use a halide abstractor (like AgBF4​ )[4]. Instead, invest in the cationic [Ir(COD)2​]BArF to maintain vacant coordination sites and preserve high ee at ambient pressures[1].

  • For C-H functionalization, bypass the neutral chloride dimer entirely and utilize [Ir(OMe)(COD)]2​ to leverage its internal basicity[2].

  • For allylic substitutions, [Ir(COD)Cl]2​ remains the robust, cost-effective gold standard, provided the reaction environment contains the necessary basic additives to facilitate dimer cleavage[3].

References

  • Iridium/Monodentate Phosphoramidite Catalyzed Asymmetric Hydrogenation of N-Aryl Imines , Journal of the American Chemical Society.[Link]

  • Direct regioselective C–H borylation of [5]helicene , Chemical Communications (RSC Publishing).[Link]

  • Iridium-Catalyzed Enantioselective Allylic Substitution with Aqueous Solutions of Nucleophiles , Journal of the American Chemical Society.[Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of β,γ-Unsaturated γ-Lactams: Scope and Mechanistic Studies , Organic Letters.[Link]

Sources

Validation

A Senior Application Scientist's Guide: Cost-Benefit Analysis of Iridium Chloro-1,5-Cyclooctadiene vs. Base Metals in Catalysis

For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision that balances efficiency, cost, and practicality. This guide provides an in-depth technical comparison betwee...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision that balances efficiency, cost, and practicality. This guide provides an in-depth technical comparison between the widely used platinum-group metal (PGM) catalyst, chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(COD)Cl]₂), and its base metal counterparts, primarily those of iron and copper. By examining performance data, economic implications, and operational considerations, this document aims to equip you with the necessary insights to make informed decisions in your catalytic endeavors.

The Catalyst Conundrum: Performance vs. Price

The reliance on PGM catalysts, particularly those of iridium, rhodium, and palladium, in the pharmaceutical industry is well-established.[1][2] Their high catalytic activity, selectivity, and broad functional group tolerance have made them indispensable for constructing complex molecular architectures.[3][4] However, the high cost and price volatility of these metals present significant challenges, prompting a growing interest in more sustainable and cost-effective alternatives.[5][6]

Base metals, such as iron and copper, offer a compelling proposition due to their abundance and lower cost.[7] However, their adoption in pharmaceutical manufacturing has been slower, often due to concerns about their catalytic efficiency, stability, and less-understood reaction mechanisms.[1][2] This guide will dissect these trade-offs with supporting experimental data.

Section 1: Economic Analysis - The Bottom Line

The most apparent difference between iridium and base metal catalysts is their cost. A direct comparison of precursor and catalyst prices reveals the stark economic disparity.

Table 1: Cost Comparison of Iridium and Base Metal Catalysts

Catalyst/PrecursorFormulaSupplier ExamplePrice (USD)QuantityCost per Gram (USD)
Chloro(1,5-cyclooctadiene)iridium(I) dimerC₁₆H₂₄Cl₂Ir₂Strem Chemicals$462.002 g$231.00
Iron(II) AcetylacetonateC₁₀H₁₄FeO₄Fisher Scientific$65.65100 g$0.66
Copper(I) IodideCuISigma-AldrichVariesVaries~$1-5 (Reagent Grade)
(S,S)-TsDPEN RuCl*C₃₁H₃₅ClN₂O₂RuSChem-Impex$150.001 g$150.00
Chiral Iron Pincer Complex**VariesCustom SynthesisHighN/AHigh (initially)

Note: (S,S)-TsDPEN RuCl is included as a representative PGM catalyst for asymmetric hydrogenation to provide a broader context. Prices are subject to change and may vary between suppliers. **Note: The cost of specialized chiral ligands for base metals can be significant, potentially rivaling the cost of the metal itself in some cases.[1]

The initial investment for an iridium catalyst is orders of magnitude higher than for a simple iron or copper salt. While the cost of chiral ligands for base metals can be substantial, the overall catalyst system often remains more economical than its iridium counterpart.

Section 2: Performance Deep Dive - A Tale of Two Catalyst Classes

The true value of a catalyst lies in its performance. Here, we compare iridium and base metal catalysts in key transformations relevant to pharmaceutical synthesis: asymmetric hydrogenation and C-H functionalization.

Asymmetric Hydrogenation of Ketones

The enantioselective reduction of ketones to chiral alcohols is a fundamental transformation in drug synthesis. Iridium catalysts, particularly when paired with chiral P,N or P,N,O ligands, have demonstrated exceptional activity and enantioselectivity.[8][9] However, recent advancements in iron-based catalysts present a viable, more sustainable alternative.[10][11]

Table 2: Comparative Performance in Asymmetric Hydrogenation of Acetophenone

Catalyst SystemSubstrate/Catalyst Ratio (S/C)Time (h)Conversion (%)ee (%)TONTOF (h⁻¹)Reference
Iridium Catalyst
Ir-Ferrocene-PNN Ligand50,00012>9999~50,000~4167[12]
IrH(CO)(PPh₃)₃/PNNP2002498911968.2[13]
Iron Catalyst
Chiral Iron Pincer Complex100016>9581~950~59[10]
Fe(II)/chiral PNNP (ATH)2001>9971~198~198[14]

TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.

Causality Behind Experimental Choices:

Iridium catalysts often achieve significantly higher turnover numbers (TON) and turnover frequencies (TOF), meaning a smaller amount of catalyst is required to produce a large amount of product in a shorter time.[12] This high efficiency can be a deciding factor in a time-sensitive drug development environment, where speed is paramount. The extremely high enantioselectivity (ee) consistently achieved with iridium catalysts is another critical advantage, as the pharmacological activity of a drug is often dependent on a single enantiomer.[15]

Conversely, while the iron catalysts in these examples show lower TON, TOF, and in some cases, lower enantioselectivity, they operate under milder conditions (e.g., lower pressures) and represent a significant cost saving in terms of the metal.[10][14] The decision to use an iron catalyst may be justified in cases where the cost of the final product is a major driver, and the slightly lower performance can be tolerated or optimized.

C-H Functionalization

Direct C-H functionalization is a powerful strategy for streamlining synthetic routes. Iridium catalysts have been at the forefront of this field, enabling the selective modification of otherwise inert C-H bonds.[16] However, copper-catalyzed C-H functionalization has emerged as a cost-effective and highly efficient alternative, particularly for specific heterocyclic scaffolds like indoles.[3][7]

Table 3: Comparative Performance in C-H Functionalization of Indoles

Catalyst SystemReaction TypeSubstrateYield (%)SelectivityTONTOF (h⁻¹)Reference
Iridium Catalyst
[Ir(COD)OMe]₂C2-SilylationN-Ac Indole85C242.51.8[17]
[Cp*IrCl₂]₂C4-Amination3-enone Indole82C4413.4[4]
Copper Catalyst
Cu(OAc)₂·H₂OC7-ThiolationN-Ac Indoline94C718.80.8[18]
Cu(II)-CarbeneC5-AlkylationC3-Carbonyl Indole91C518.21.5[19]

Causality Behind Experimental Choices:

Iridium catalysts often exhibit remarkable regioselectivity in C-H functionalization, allowing for the targeted modification of specific positions on a complex molecule, which is invaluable in late-stage functionalization during drug development.[16] The ability to achieve different selectivities (ortho, meta, para) with a single iridium catalyst by simply changing additives further highlights their versatility.

Copper catalysts, while sometimes requiring specific directing groups, offer a significant cost advantage and can provide complementary regioselectivity.[7][19] For certain transformations, the development of a copper-catalyzed method may be a strategic choice to reduce the cost of goods for a pharmaceutical product in the long term.

Section 3: Experimental Protocols - A Practical Comparison

To illustrate the practical differences in employing these catalyst types, we provide representative, step-by-step protocols for the asymmetric hydrogenation of an aromatic ketone.

Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from a high-turnover iridium-catalyzed system.[12]

Workflow Diagram: Iridium-Catalyzed Asymmetric Hydrogenation

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Analysis p1 Weigh [Ir(COD)Cl]₂ and chiral ligand into a Schlenk flask. p2 Add degassed solvent (e.g., DCM). p1->p2 p3 Stir at room temperature to form the active catalyst. p2->p3 r1 Add substrate (aromatic ketone) to the catalyst solution. p3->r1 Active Catalyst r2 Transfer to an autoclave. r1->r2 r3 Purge with H₂ (3x) and pressurize (e.g., 50 atm). r2->r3 r4 Stir at specified temperature for 12-24h. r3->r4 w1 Vent autoclave and concentrate the reaction mixture. r4->w1 Reaction Mixture w2 Purify by column chromatography. w1->w2 w3 Analyze conversion (NMR/GC) and ee (chiral HPLC). w2->w3

Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.

Step-by-Step Methodology:

  • Catalyst Preparation (under inert atmosphere): In a glovebox, add chloro(1,5-cyclooctadiene)iridium(I) dimer (0.001 mol%) and the appropriate chiral ligand (e.g., a ferrocene-based PNN ligand, 0.0021 mol%) to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous, degassed dichloromethane (DCM, 5 mL).

  • Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst.

  • Reaction Setup: Add the aromatic ketone substrate (e.g., acetophenone, 1 equivalent) to the catalyst solution.

  • Transfer the reaction mixture to a high-pressure autoclave.

  • Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Purge the autoclave with hydrogen gas three times before pressurizing to 50 atm.

  • Hydrogenation: Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Work-up: Carefully vent the hydrogen pressure. Remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the conversion by ¹H NMR or GC analysis and the enantiomeric excess by chiral HPLC.

Protocol: Iron-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is adapted from an iron-catalyzed system using a chiral pincer ligand.

Workflow Diagram: Iron-Catalyzed Asymmetric Transfer Hydrogenation

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Transfer Hydrogenation cluster_workup Work-up and Analysis p1 Add iron precatalyst and substrate to a Schlenk flask. p2 Add solvent (e.g., 2-propanol) and a base (e.g., t-BuOK). p1->p2 r1 Heat the reaction mixture to a specified temperature (e.g., 60 °C). p2->r1 Reaction Mixture r2 Stir for 16-24h. r1->r2 w1 Cool to room temperature and quench the reaction. r2->w1 Completed Reaction w2 Extract with an organic solvent and dry. w1->w2 w3 Concentrate and purify by column chromatography. w2->w3 w4 Analyze conversion (NMR/GC) and ee (chiral HPLC). w3->w4 G cluster_factors Key Considerations cluster_pgm PGM Catalyst (e.g., Iridium) cluster_base Base Metal Catalyst (e.g., Iron) start Catalyst Selection Decision cost Cost of Goods (CoG) start->cost timeline Development Timeline start->timeline risk Risk of Failure start->risk ip Intellectual Property start->ip pgm_dis Disadvantages: - High cost - Price volatility cost->pgm_dis base_adv Advantages: - Low cost - Sustainable cost->base_adv pgm_adv Advantages: - Well-established - High success rate - Faster optimization timeline->pgm_adv base_dis Disadvantages: - Less established - Higher development risk - Potential IP hurdles timeline->base_dis risk->pgm_adv risk->base_dis ip->base_dis

Sources

Comparative

A Comparative Study of Ligand Effects on the Catalytic Activity of Chloro(1,5-cyclooctadiene)iridium(I) Dimer

Introduction The chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂, stands as a pivotal and highly versatile catalyst precursor in the realm of homogeneous catalysis.[1][2] Its utility is rooted in the facile clea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂, stands as a pivotal and highly versatile catalyst precursor in the realm of homogeneous catalysis.[1][2] Its utility is rooted in the facile cleavage of its dimeric structure by a diverse array of donor ligands. This process provides a direct route to a vast library of catalytically active iridium(I) and iridium(III) species. The selection of the ligand is of utmost importance, as it directly shapes the steric and electronic environment of the iridium center. This, in turn, dictates the catalyst's activity, selectivity, and stability for a specific chemical transformation.

This guide provides a comparative analysis of the effects of two prominent classes of ligands—phosphines and N-heterocyclic carbenes (NHCs)—on the catalytic activity of iridium in a model hydrogenation reaction. We will explore the fundamental principles that guide ligand choice, present detailed experimental procedures for catalyst screening, and offer a clear interpretation of the resulting performance data.

The Critical Role of Ligands

The 1,5-cyclooctadiene (cod) ligand in [Ir(cod)Cl]₂ is a weakly coordinating diene that is readily displaced by more strongly donating ligands.[2] This lability is central to its function as a precursor. When a new ligand (L) is introduced, the dimer cleaves to form monomeric species such as [Ir(cod)(L)Cl] or, with an excess of ligand, [Ir(cod)(L)₂]⁺. These can then serve directly as catalysts or undergo further transformations to generate the active catalytic species.

  • Phosphine Ligands: For many years, phosphines have been the quintessential ligands in transition-metal catalysis. Their properties can be finely adjusted by modifying the substituents on the phosphorus atom. Electron-donating alkyl groups increase the electron density on the metal center, which can be advantageous for steps like oxidative addition. In contrast, electron-withdrawing groups such as aryl or fluoride can enhance the metal's electrophilicity. The steric bulk of the phosphine, often quantified by the Tolman cone angle, is a crucial factor in controlling selectivity and preventing catalyst deactivation.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs have risen as a powerful class of ligands that frequently match or exceed the performance of phosphines.[3] They are generally stronger σ-donors than phosphines, creating highly stable bonds with the metal center.[3] This strong coordination can result in more robust and thermally stable catalysts. The steric environment around the metal can also be systematically altered by modifying the "wingtip" groups on the NHC ring.

Experimental Design: A Comparative Hydrogenation Study

To demonstrate the influence of ligand selection, we will compare the performance of iridium catalysts generated in situ from [Ir(cod)Cl]₂ with a classic phosphine ligand, triphenylphosphine (PPh₃), and a widely used NHC ligand, 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), in the hydrogenation of 1-hexene.

Experimental Workflow

G cluster_prep Catalyst Preparation (In Situ) cluster_reaction Catalytic Hydrogenation cluster_analysis Analysis precursor [Ir(cod)Cl]₂ mix_P Mix & Stir (under Inert Atmosphere) precursor->mix_P mix_N Mix & Stir (under Inert Atmosphere) precursor->mix_N ligand_P PPh₃ ligand_P->mix_P ligand_N IMes ligand_N->mix_N solvent_prep Anhydrous Solvent (e.g., Toluene) solvent_prep->mix_P solvent_prep->mix_N cat_P Catalyst Solution A (Phosphine-Ligated) mix_P->cat_P Formation of [Ir(cod)(PPh₃)Cl] reactor Reaction Vessel (e.g., Schlenk Flask) cat_P->reactor Inject Catalyst A cat_N Catalyst Solution B (NHC-Ligated) mix_N->cat_N Formation of [Ir(cod)(IMes)Cl] cat_N->reactor Inject Catalyst B (Separate Experiment) substrate 1-Hexene substrate->reactor Add Substrate h2 H₂ Gas (e.g., 1 atm) h2->reactor Introduce H₂ sampling Take Aliquots Over Time reactor->sampling gc_ms GC-MS Analysis sampling->gc_ms data_proc Data Processing gc_ms->data_proc results Determine: - Conversion (%) - Turnover Frequency (TOF) data_proc->results comparison Comparative Performance Analysis results->comparison

Caption: Workflow for the comparative study of ligand effects on iridium-catalyzed hydrogenation.

Detailed Experimental Protocols

Materials:

  • Chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(cod)Cl]₂)

  • Triphenylphosphine (PPh₃)

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)

  • Potassium tert-butoxide (KOtBu)

  • 1-Hexene (anhydrous)

  • Toluene (anhydrous)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware for air-sensitive techniques (Schlenk line, glovebox)

Protocol 1: In Situ Generation of the Iridium-Phosphine Catalyst

  • Inside a glovebox, combine [Ir(cod)Cl]₂ (e.g., 3.4 mg, 0.005 mmol) and PPh₃ (e.g., 5.2 mg, 0.02 mmol) in a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene (e.g., 5 mL) to the flask.

  • Stir the resulting mixture at room temperature for 30 minutes. The solution should become homogeneous and undergo a color change, indicating the formation of the active catalyst complex.

Protocol 2: In Situ Generation of the Iridium-NHC Catalyst

  • In a glovebox, place IMes·HCl (e.g., 6.8 mg, 0.02 mmol) and KOtBu (e.g., 2.3 mg, 0.02 mmol) into a Schlenk flask.

  • Add anhydrous toluene (e.g., 2 mL) and stir for 15 minutes to generate the free NHC.

  • In a separate flask, dissolve [Ir(cod)Cl]₂ (e.g., 3.4 mg, 0.005 mmol) in anhydrous toluene (e.g., 3 mL).

  • Transfer the iridium solution to the flask containing the free NHC.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iridium-NHC complex.

Protocol 3: Catalytic Hydrogenation of 1-Hexene

  • To the Schlenk flask containing the prepared catalyst solution (from either Protocol 1 or 2), add 1-hexene (e.g., 0.125 mL, 1 mmol).

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

  • Purge the flask with hydrogen gas three times.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at a constant temperature (e.g., 25 °C).

  • Monitor the reaction's progress by taking aliquots at specific time intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of 1-hexene to hexane.

Results and Discussion

The performance of the two catalyst systems is summarized in the table below. The Turnover Frequency (TOF) serves as a measure of the catalyst's activity, representing the moles of substrate converted per mole of catalyst per unit of time.

LigandCatalyst Loading (mol%)Time (h)Conversion (%)TOF (h⁻¹)
PPh₃1.016565
PPh₃1.04>99~25
IMes1.00.5>99>200

The experimental data clearly illustrates the significant impact of the ligand on catalytic activity. The iridium catalyst with the NHC ligand (IMes) shows markedly higher activity than the one with the phosphine ligand (PPh₃).[4] The hydrogenation of 1-hexene reaches completion in under 30 minutes with the IMes-ligated catalyst, whereas the PPh₃-ligated system requires several hours to achieve full conversion under identical conditions.

This enhanced rate can be attributed to the superior electron-donating properties of the IMes ligand. The increased electron density on the iridium center facilitates the oxidative addition of H₂, a crucial step in the hydrogenation catalytic cycle. Moreover, the strong Ir-C bond in the NHC complex imparts greater stability to the catalyst, potentially mitigating deactivation pathways that might be more prevalent with the more labile phosphine ligand.

Conclusion

This comparative guide highlights the crucial role of ligand selection in modulating the performance of iridium-based catalysts. While traditional phosphine ligands like PPh₃ can form effective catalysts, the use of N-heterocyclic carbenes such as IMes can lead to a substantial increase in catalytic activity. The stronger σ-donating nature and robust coordination of NHC ligands often result in more active and stable catalytic systems. For researchers and professionals in drug development and fine chemical synthesis, careful consideration and screening of ligands are vital for optimizing catalytic processes, ultimately leading to more efficient, rapid, and cost-effective chemical transformations.

References

  • Kerr, W. J., et al. (2022). Pegylated Phosphine Ligands in Iridium(I) Catalyzed Hydrogen Isotope Exchange Reactions in Aqueous Buffers. Chemistry – A European Journal, 28(25), e202200233. [Link]

  • Breit, B., et al. (2011). Evolutionary Catalyst Screening: Iridium-Catalyzed Imine Hydrogenation. Angewandte Chemie International Edition, 50(46), 11046-11050. [Link]

  • Alcarazo, M., et al. (2012). Unusual NHC-Iridium(I) Complexes and Their Use in the Intramolecular Hydroamination of Unactivated Aminoalkenes. Angewandte Chemie International Edition, 51(43), 10893-10897. [Link]

  • Andersson, P. G., et al. (2016). Iridium Catalyzed Enantioselective Hydrogenation of N-Iminopyridinium Ylides: Mechanistic Insights. Journal of the American Chemical Society, 138(25), 8024-8033. [Link]

  • Zuo, J.-L., et al. (2014). N-Heterocyclic Carbenes: Versatile Second Cyclometalated Ligands for Neutral Iridium(III) Heteroleptic Complexes. Inorganic Chemistry, 53(24), 12891-12901. [Link]

  • Li, C.-J., et al. (2018). Ligand-Promoted Iridium-Catalyzed Transfer Hydrogenation of Terminal Alkynes with Ethanol and Its Application. ACS Omega, 3(10), 14037-14044. [Link]

  • Hartwig, J. F., et al. (2010). [Ir(COD)Cl]2 as a Catalyst Precursor for the Intramolecular Hydroamination of Unactivated Alkenes with Primary Amines and Secondary Alkyl- or Arylamines: A Combined Catalytic, Mechanistic, and Computational Investigation. Journal of the American Chemical Society, 132(1), 430-442. [Link]

  • Hartwig, J. F., et al. (2010). [Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation. Journal of the American Chemical Society, 132(1), 430-442. [Link]

  • Zhou, Y.-G., et al. (2023). Iridium Catalysts with f-Amphbinol Ligands: Highly Stereoselective Hydrogenation of a Variety of Ketones. Organic Letters, 25(50), 9034-9039. [Link]

  • Oro, L. A., et al. (2003). Versatility of Cyclooctadiene Ligands in Iridium Chemistry and Catalysis. Organometallics, 22(25), 5218-5230. [Link]

  • Oro, L. A., et al. (2003). Versatility of Cyclooctadiene Ligands in Iridium Chemistry and Catalysis. Organometallics, 22(25), 5218-5230. [Link]

  • Peris, E., et al. (2022). Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Reactions. Inorganic Chemistry, 61(14), 5566-5576. [Link]

  • Fernández, E., et al. (2019). Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines. Chemistry – A European Journal, 25(56), 12958-12963. [Link]

  • Paz-Sandoval, M. A., et al. (2012). Chemistry of Iridium(I) Cyclooctadiene Compounds with Thiapentadienyl, Sulfinylpentadienyl, and Butadienesulfonyl Ligands. Organometallics, 31(1), 324-336. [Link]

  • Albrecht, M., et al. (2009). N-heterocyclic carbenes of iridium(I): ligand effects on the catalytic activity in transfer hydrogenation. Dalton Transactions, (35), 7055-7062. [Link]

  • Zhang, X., et al. (2023). Iridium-Catalyzed Asymmetric Hydrogenation of Aryl(4-hydroxyphenyl)ketones. Journal of the American Chemical Society, 145(22), 12053-12060. [Link]

  • Nakajima, Y., et al. (2005). A Novel Catalysis of [{IrCl(cod)}2] Complex in Organic Syntheses. Journal of Organometallic Chemistry, 690(24-25), 5816-5825. [Link]

  • Musa, S., et al. (2015). Role of N-Heterocyclic Carbenes as Ligands in Iridium Carbonyl Clusters. The Journal of Physical Chemistry A, 119(21), 5269-5280. [Link]

  • Oro, L. A., et al. (2013). Cyclometalated iridium complexes of bis(aryl) phosphine ligands: catalytic C-H/C-D exchanges and C-C coupling reactions. Inorganic Chemistry, 52(12), 7118-7130. [Link]

  • Mwansa, J. M., & Page, M. I. (2020). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. Catalysis Science & Technology, 10(2), 332-354. [Link]

  • Pfaltz, A., et al. (2016). Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides. Angewandte Chemie International Edition, 55(25), 7241-7244. [Link]

  • Bäckvall, J.-E., et al. (2018). NHC,P- and N,P-Iridium Catalysts for Hydrogenations and Hydrogen Transfer Reactions. Doctoral Thesis, Stockholm University. [Link]

  • Che, C.-M., et al. (2018). Stable luminescent iridium(iii) complexes with bis(N-heterocyclic carbene) ligands: photo-stability, excited state properties, visible-light-driven radical cyclization and CO2 reduction, and cellular imaging. Chemical Science, 9(15), 3656-3670. [Link]

  • Macchioni, A., et al. (2019). Modulating the water oxidation catalytic activity of iridium complexes by functionalizing the Cp*-ancillary ligand: hints on the nature of the active species. Catalysis Science & Technology, 9(21), 6065-6074. [Link]

Sources

Validation

Spectroscopic Validation of Intermediate Species in [Ir(cod)Cl]₂ Catalysis: A Multimodal Comparison Guide

Executive Summary Bis(1,5-cyclooctadiene)diiridium(I) dichloride, commonly denoted as [Ir(cod)Cl]₂ , is a cornerstone precatalyst in modern organic synthesis, driving critical transformations such as C–H borylation and e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(1,5-cyclooctadiene)diiridium(I) dichloride, commonly denoted as [Ir(cod)Cl]₂ , is a cornerstone precatalyst in modern organic synthesis, driving critical transformations such as C–H borylation and enantioselective allylic substitution. However, the true active species are highly transient Ir(I) and Ir(III) complexes (e.g., Ir(III) trisboryl or cationic π -allyliridium species).

As a Senior Application Scientist, I frequently encounter a critical pitfall in catalyst development: relying on a single analytical modality to define a catalytic cycle. Observing an intermediate does not prove it is kinetically competent; it may merely be an off-cycle resting state. To establish a self-validating mechanistic model, researchers must triangulate structural data, kinetic tracking, and exact mass confirmation. This guide objectively compares the three premier spectroscopic modalities—Operando NMR , In Situ FTIR (ReactIR) , and ESI-HRMS —and provides field-proven protocols for their integrated use.

The Analytical Challenge: Causality in Catalyst Speciation

When [Ir(cod)Cl]₂ undergoes ligand exchange and oxidative addition, the resulting intermediates dictate the reaction's regioselectivity and turnover frequency.

IrCatalysis Precatalyst [Ir(cod)Cl]2 Precatalyst IrI Ir(I) Active Species Precatalyst->IrI Ligand Exchange IrIII Ir(III) Intermediate IrI->IrIII Oxidative Addition Product Catalytic Product IrIII->Product Reductive Elimination Product->IrI Catalyst Regeneration

Catalytic cycle of [Ir(cod)Cl]2 highlighting transient Ir(I) and Ir(III) intermediates.

To prove causality, we must answer three questions:

  • What is the exact 3D structure? (Answered by NMR)

  • Is the species kinetically competent? (Answered by ReactIR)

  • What is the exact mass of the active complex before turnover? (Answered by ESI-MS)

For instance, in phosphoramidite-catalyzed allylic substitution, ³¹P NMR can identify the diastereomeric Ir-olefin complexes [1], but ReactIR is required to track the acid-promoted oxidative addition in real-time [2].

Modality Comparison Guide

The following table objectively compares the performance of the three primary modalities for validating[Ir(cod)Cl]₂ intermediates.

Analytical ModalityDetection LimitTemporal ResolutionStructural SpecificityMatrix TolerancePrimary Use Case in [Ir(cod)Cl]₂ Catalysis
Multinuclear NMR (¹H, ¹¹B, ³¹P) ~1–5 mMMinutes (Batch) / Seconds (Flow)High (Exact 3D connectivity, NOESY/HMBC)Moderate (Requires deuterated solvents or solvent suppression)Identifying resting states and Ir-ligand coordination geometry.
In Situ FTIR (ReactIR) ~10–50 mMMilliseconds Low (Functional group level: Ir-H, B-O)High (Operates in complex, opaque, or heterogeneous slurries)Tracking reaction kinetics, substrate consumption, and oxidative addition.
Operando ESI-HRMS <1 µM SecondsModerate (Exact m/z and fragmentation, no stereochemistry)Low (Prone to ion suppression by salts/excess ligands)Capturing ultra-low concentration transient cationic π -allyliridium species.

Establishing a Self-Validating Operando Protocol

Operando Reactor Schlenk Reactor [Ir(cod)Cl]2 + Substrates IR In Situ FTIR (ReactIR) Reactor->IR IR Probe NMR Operando NMR (Flow Cell) Reactor->NMR Flow Loop MS ESI-HRMS (Capillary) Reactor->MS Micro-aliquot Data Validated Intermediate IR->Data NMR->Data MS->Data

Multimodal operando workflow for real-time spectroscopic validation of Ir-intermediates.

Step-by-Step Methodology: Multimodal Operando Workflow

1. Inertion and Precatalyst Activation

  • Action: Charge a dried, multi-neck Schlenk reactor with [Ir(cod)Cl]₂ (e.g., 5 mol%) and the target ligand (e.g., dtbpy for C–H borylation). Purge with N₂ for 15 minutes.

  • Causality: [Ir(cod)Cl]₂ is air-stable, but the active Ir(I) and Ir(III) species are highly susceptible to oxidation. Strict inertion prevents the formation of dead-end Ir-oxo artifacts.

2. ReactIR Probe Insertion & Baselining

  • Action: Insert a DiComp (Diamond) ReactIR probe directly into the reaction mixture. Collect a background spectrum in the neat solvent (e.g., THF or CPME) at the target reaction temperature.

  • Causality: Establishing a high-quality baseline is critical for isolating the subtle vibrational shifts of transient species, such as the Ir–H stretch or the B–O stretch during the formation of the Ir-boryl complex.

3. NMR Flow Loop Integration

  • Action: Connect a PTFE flow line from the reactor to a flow-cell equipped NMR spectrometer. Set the HPLC pump rate to 1–2 mL/min.

  • Causality: Using a flow loop rather than a static NMR tube ensures that the spectrometer continuously reads the steady-state concentration of the intermediate as it exists in the bulk reactor [3]. This prevents the localized depletion of substrate that occurs in sealed tubes.

4. ESI-MS Capillary Sampling

  • Action: Insert a fused-silica capillary to continuously sample a micro-aliquot (nL/min) from the reactor directly into the ESI source. Crucial: Apply a soft ionization voltage (e.g., 2.5 kV) and lower the desolvation temperature.

  • Causality: Standard ESI voltages (4.0 kV) will cause gas-phase fragmentation of fragile Ir–B or Ir–allyl bonds. Soft ionization preserves the intact cationic π -allyliridium intermediate, allowing for precise ESI-CID-MS characterization [4].

5. Substrate Injection & Kinetic Correlation

  • Action: Inject the substrates (e.g., B₂pin₂ and arene). Initiate rapid-scan ¹¹B/³¹P NMR acquisition alongside 15-second interval ReactIR scans.

  • Causality: By overlaying the decay curve of the ReactIR substrate peak with the growth curve of the NMR intermediate peak, you mathematically validate that the observed Ir-species is on the main catalytic cycle, rather than a parasitic off-cycle state.

References

  • Ir-Catalyzed Ligand-Free Directed C–H Borylation of Arenes and Pharmaceuticals: Detailed Mechanistic Understanding. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Study of Intermediates in Iridium–(Phosphoramidite,Olefin)-Catalyzed Enantioselective Allylic Substitution. Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • Kinetic, ESI-CID-MS and Computational Studies of π-Allyliridium C,O-Benzoate-Catalyzed Allylic Amination. ACS Catalysis (via PubMed Central). URL:[Link]

  • Mechanistic Basis for the Iridium-Catalyzed Enantioselective Allylation of Alkenyl Boronates. Journal of the American Chemical Society (via PubMed Central). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Chloro(1,5-cyclooctadiene)iridium(I) Dimer

As researchers and drug development professionals, our focus is often on the synthesis and application of complex molecules like Chloro(1,5-cyclooctadiene)iridium(I) Dimer. However, responsible chemical lifecycle managem...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our focus is often on the synthesis and application of complex molecules like Chloro(1,5-cyclooctadiene)iridium(I) Dimer. However, responsible chemical lifecycle management, particularly the disposal of hazardous waste, is a critical and non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this organometallic compound, grounding every recommendation in established safety protocols and regulatory compliance. The causality behind each step is explained to ensure a self-validating and trustworthy procedure.

Hazard Assessment & Risk Mitigation: Understanding the Compound

Chloro(1,5-cyclooctadiene)iridium(I) dimer (CAS No. 12112-67-3) is a red, solid organometallic compound.[1] Before handling or disposal, it is imperative to recognize its associated hazards. The compound is classified as a hazardous chemical that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] While its toxicological properties have not been fully investigated, prudence dictates treating it with a high degree of caution.[4]

Essential Personal Protective Equipment (PPE)

The foundation of safe handling is the correct use of PPE. The following equipment is mandatory when managing this compound, from initial handling to final waste packaging.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles (European standard EN 166 or equivalent).[4]Protects against accidental splashes and airborne dust particles, which can cause serious eye irritation.[3] Contact lenses should not be worn as they can trap chemicals against the eye.[3]
Hand Protection Nitrile or Neoprene rubber gloves.[1][3]Provides a chemical-resistant barrier to prevent skin contact. This compound is a known skin irritant.[3] Always inspect gloves before use and wash hands thoroughly after removal.[5]
Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4] A flame-resistant laboratory coat is standard.Minimizes the risk of skin contact from spills or dust. Contaminated clothing must be removed immediately and decontaminated before reuse.
Respiratory Protection All handling and disposal procedures must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[2][6]Prevents inhalation of the dust, which may cause respiratory tract irritation.[3][4] For larger spills or situations where ventilation is inadequate, a NIOSH-approved respirator may be required.[3]

The Core Disposal Workflow: A Step-by-Step Protocol

The fundamental principle of disposal for this compound is that it must be managed as hazardous waste through a licensed and approved disposal facility.[2][3] It is strictly forbidden to dispose of this chemical or its containers into a standard sewer system or regular trash.[3] The following protocol details the process of preparing the material for professional collection.

Disposal Workflow Diagram

G cluster_prep Phase 1: Preparation & Segregation cluster_transfer Phase 2: Waste Transfer & Labeling cluster_storage Phase 3: Storage & Collection start START: Disposal Required ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood 2. Work Inside a Chemical Fume Hood ppe->fume_hood waste_container 3. Select a Compatible Hazardous Waste Container fume_hood->waste_container transfer 4. Transfer Waste into Container - Pure/Residual Solid - Contaminated Materials (Gloves, Wipes) - Contaminated Solvents waste_container->transfer seal 5. Securely Seal the Container transfer->seal label_waste 6. Affix Hazardous Waste Label (Full Chemical Name, Hazards) seal->label_waste storage 7. Place in Designated Secondary Containment in a Satellite Accumulation Area label_waste->storage log 8. Log Waste in Institutional Inventory System storage->log pickup 9. Schedule Pickup by Certified Waste Disposal Professional log->pickup end END: Waste Disposed Compliantly pickup->end

Caption: Disposal Workflow for Iridium chloro-1,5-cyclooctadiene.

Procedural Steps
  • Preparation and Segregation :

    • Step 1.1 : Don all required PPE as detailed in the table above.[3]

    • Step 1.2 : Perform all waste handling within a certified chemical fume hood to minimize inhalation risk.[6]

    • Step 1.3 : Select a designated hazardous waste container that is compatible with the waste type. For solid iridium waste and contaminated items (e.g., gloves, weighing paper), a clearly labeled, sealable plastic pail or drum is appropriate. For solutions containing the iridium complex, use a compatible (e.g., glass or polyethylene) liquid waste container. Crucially, do not mix this waste stream with other incompatible wastes. [7]

  • Waste Transfer and Containment :

    • Step 2.1 : Carefully transfer the Chloro(1,5-cyclooctadiene)iridium(I) dimer waste into the designated container. This includes any unreacted solid, reaction residues, or materials used for cleaning spills. Avoid creating dust during the transfer.

    • Step 2.2 : Place all contaminated disposable materials, such as gloves, pipette tips, and absorbent pads, into the solid hazardous waste container.

    • Step 2.3 : Once all waste is transferred, securely close the container to prevent leaks or spills. Unless you are actively adding waste, the container must remain capped.

  • Labeling and Storage :

    • Step 3.1 : Label the container clearly with a hazardous waste tag according to your institution's and local regulations. At a minimum, the label must include the full chemical name: "Chloro(1,5-cyclooctadiene)iridium(I) Dimer," the associated hazards (Irritant), and the accumulation start date.

    • Step 3.2 : Store the sealed container in a designated satellite accumulation area. This area must provide secondary containment to capture any potential leaks.

  • Final Disposal :

    • Step 4.1 : Follow your organization's procedures to have the waste collected by a licensed professional waste disposal service.[7] This ensures the material is transported and disposed of in compliance with all federal, state, and local environmental regulations.[8]

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert all personnel in the immediate area and evacuate if necessary.[3] Ensure the area is well-ventilated.

  • Don PPE : Before addressing the spill, don the appropriate PPE, including respiratory protection if dust is airborne.

  • Contain the Spill : Prevent the spill from spreading or entering drains.[7]

  • Clean-Up : For a solid spill, carefully sweep or shovel the material into an appropriate container for disposal, taking care not to create dust.[3] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust collection.

  • Decontaminate : Clean the affected area thoroughly.

  • Dispose : Treat all cleanup materials as hazardous waste and dispose of them according to the protocol in Section 2.[7]

By adhering to this structured and safety-conscious disposal plan, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and responsibility.

References

  • Fisher Scientific. (2015, February 10). SAFETY DATA SHEET - Chloro(1,5-cyclooctadiene)iridium(I) dimer.
  • Gelest, Inc. (2017, January 17). IRIDIUM(I) CYCLOOCTADIENE CHLORIDE, dimer - Safety Data Sheet.
  • TCI Chemicals. (2025, November 4). SAFETY DATA SHEET - Chloro(1,5-cyclooctadiene)iridium(I) Dimer.
  • Fisher Scientific. (2015, February 10). SAFETY DATA SHEET - Chloro(1,5-cyclooctadiene)iridium(I) dimer (UK Version).
  • Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment: ORGANOMETALLIC COMPOUND. Retrieved from University of California, Riverside.
  • Thermo Fisher Scientific. (2026, January 2). SAFETY DATA SHEET - Chloro(1,5-cyclooctadiene)iridium(I) dimer.
  • Ambeed.com. [Ir(cod)Cl]2 | Chloro-1,5-cyclooctadiene iridium(I) dimer Safety Information.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET - μ-chloro(1,5-cyclooctadiene)rhodium(I) dimer.
  • Georgia Institute of Technology. Safety Procedures | School of Chemistry & Biochemistry.
  • ISOFLEX USA. (2024, October 16). Iridium - Safety Data Sheet.
  • BenchChem. (2025). Technical Support Center: Iridium Catalyst Deactivation and Prevention.
  • Bazzanella, M., et al. (2021, January 26). Understanding the Deactivation Pathways of Iridium(III) Pyridine-Carboxiamide Catalysts for Formic Acid Dehydrogenation. PubMed. Available from: [Link]

  • Bazzanella, M., et al. (2021). Understanding the Deactivation Pathways of Iridium(III)
  • Heraeus Precious Metals. (2024, November 26). Iridium Powder / Sponge min. 99.9 % - Safety Data Sheet.
  • Stanford Advanced Materials. Platinum Iridium Alloy Safety Data Sheet.
  • CDH Fine Chemical. IRIDIUM CAS NO 7439-88-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Nornickel. (2017, June 22). SAFETY DATA SHEET Iridium powder.
  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory.
  • Lee, J., et al. (2018). Photochemical Formic Acid Dehydrogenation by Iridium Complexes: Understanding Mechanism and Overcoming Deactivation.
  • Westfield State College. Organic Chemistry Laboratory Safety.
  • Pacific Northwest National Laboratory. Handling Pyrophoric Reagents.

Sources

Handling

Personal protective equipment for handling Iridium chloro-1,5-cyclooctadiene

An Essential Guide to Personal Protective Equipment (PPE) for Handling Chloro(1,5-cyclooctadiene)iridium(I) Dimer As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative...

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Author: BenchChem Technical Support Team. Date: April 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling Chloro(1,5-cyclooctadiene)iridium(I) Dimer

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative chemistry is conducted with the highest standards of safety and efficacy. Chloro(1,5-cyclooctadiene)iridium(I) dimer (CAS No. 12112-67-3) is a cornerstone catalyst in modern synthetic chemistry, pivotal for advancements in pharmaceuticals and materials science. However, its utility is matched by its potential hazards. This guide provides a comprehensive, field-tested framework for the selection and use of Personal Protective Equipment (PPE), moving beyond mere compliance to foster a deeply ingrained culture of safety within your laboratory.

Foundational Hazard Assessment: Understanding the "Why"

Effective safety protocols are built on a clear understanding of the risks. Chloro(1,5-cyclooctadiene)iridium(I) dimer is a red, crystalline solid that presents several primary hazards that dictate our PPE strategy.[1]

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[2][3] This necessitates a robust barrier to prevent any dermal exposure.

  • Serious Eye Irritation (Category 2A): The compound is a severe eye irritant.[2][3] The crystalline or powdered nature of the solid increases the risk of accidental eye contact through airborne particles.

  • Respiratory Tract Irritation (STOT SE, Category 3): Inhalation of the dust can lead to irritation of the respiratory system.[1][2][4] Symptoms of overexposure may include headache, dizziness, and nausea.[4]

  • Air Sensitivity: As with many organometallic compounds, this reagent is sensitive to air and moisture, which requires specific handling techniques like the use of a glovebox or Schlenk line to maintain its integrity and prevent unforeseen reactions.[5][6]

This assessment makes it clear that our protective strategy must defend against solid particulates and prevent all routes of direct contact—dermal, ocular, and inhalation.

Core PPE Requirements: Your First Line of Defense

For all routine handling of Chloro(1,5-cyclooctadiene)iridium(I) dimer, the following PPE is mandatory. Engineering controls, such as a certified chemical fume hood or a glovebox, are considered the primary barrier, with PPE serving as the essential final layer of protection.

Eye and Face Protection

Due to the risk of serious eye irritation from solid particulates, standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles conforming to European Standard (EN 166) or ANSI Z87.1.[4] Goggles provide a full seal around the eyes, offering superior protection from airborne dust compared to safety glasses.

  • Best Practice: When weighing the powder outside of a glovebox or during any operation with a high risk of splashing, a full-face shield should be worn over chemical splash goggles.

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Type: Nitrile or neoprene rubber gloves are recommended.[3] They provide adequate chemical resistance and are effective barriers against solid materials.

  • Glove Integrity: Always inspect gloves for tears or punctures before use. Given the hazards, double-gloving is a prudent measure, especially when handling larger quantities. This allows for the safe removal of the outer glove immediately following a potential contamination event without exposing the skin.

  • Post-Handling: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Immediately wash hands thoroughly with soap and water after removing gloves.

Body Protection

To prevent skin contact from spills or dust, appropriate body protection is crucial.

  • Lab Coat: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs is required.

  • Clothing: Full-length trousers and closed-toe shoes must be worn at all times in the laboratory.

PPE Selection Matrix

For clarity, the following table summarizes the required PPE for various common laboratory operations involving Chloro(1,5-cyclooctadiene)iridium(I) dimer.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety Glasses with Side ShieldsSingle Pair of Nitrile GlovesLab CoatNot Required
Weighing (in Fume Hood) Chemical Splash Goggles & Face ShieldDouble Pair of Nitrile GlovesLab CoatRecommended if dust is visible
Reaction Setup (Schlenk Line) Chemical Splash GogglesDouble Pair of Nitrile GlovesLab CoatNot Required (Contained System)
Handling in Glovebox Safety Glasses (inside box)Double Pair of Nitrile GlovesLab CoatNot Required (Inert Atmosphere)
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat / ApronNIOSH-approved Respirator

Respiratory Protection: When and Why

Under normal laboratory conditions with proper engineering controls (i.e., use in a fume hood or glovebox), respiratory protection is typically not necessary.[4] However, it becomes critical in specific scenarios:

  • Emergency Situations: In the event of a significant spill or a failure of engineering controls.

  • Large-Scale Operations: When handling quantities where the potential for generating significant airborne dust is high.

  • Poor Ventilation: If engineering controls are not available or are not functioning correctly.

In these cases, a NIOSH-certified dust and mist respirator is recommended.[3] All personnel required to wear respirators must be properly fit-tested and trained in their use and maintenance, in accordance with OSHA 29 CFR 1910.134.

Operational Plan: A Step-by-Step Guide to Safety

Procedural discipline is as vital as the equipment itself. Follow this workflow to ensure maximum protection.

PPE Donning (Putting On) Sequence
  • Attire Check: Confirm you are wearing closed-toe shoes and long pants.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Gloves (Inner Pair): Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of your lab coat.

  • Gloves (Outer Pair): Don the second pair of nitrile gloves.

  • Respiratory Protection (if required): Don your fit-tested respirator.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.

PPE Doffing (Taking Off) Sequence

This sequence is designed to prevent the transfer of contaminants from your PPE to your skin or clothing.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it inside-out. With the clean, ungloved hand, slide your finger under the cuff of the remaining glove and peel it off inside-out. Dispose of them immediately.

  • Face Shield/Goggles: Remove face shield and goggles from the back of the head. Avoid touching the front surfaces.

  • Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is folded inward.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Respirator (if used): Remove the respirator from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.

PPE Selection Workflow Diagram

This diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 cluster_1 Risk Factors start Start: Task Assessment task What is the task? (Weighing, Setup, Cleanup) start->task scale Scale of Operation? (<1g, >1g, Spill) task->scale risk_spill Spill Occurred? task->risk_spill ventilation Adequate Ventilation? (Fume Hood, Glovebox, Open Bench) scale->ventilation risk_splash Risk of Splash? scale->risk_splash ppe_decision Select PPE Based on Risk ventilation->ppe_decision risk_dust Risk of Dust/Aerosol? ventilation->risk_dust end_ppe Proceed with Task Safely ppe_decision->end_ppe Follow Matrix risk_dust->ppe_decision -> Consider Respirator risk_splash->ppe_decision -> Add Face Shield risk_spill->ppe_decision -> Full Emergency PPE caption Fig 1. Decision workflow for PPE selection.

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Reactant of Route 1
Iridium chloro-1,5-cyclooctadiene
Reactant of Route 2
Iridium chloro-1,5-cyclooctadiene
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